Product packaging for GNE-3511(Cat. No.:CAS No. 162112-43-8)

GNE-3511

Cat. No.: B1192984
CAS No.: 162112-43-8
M. Wt: 440.5
InChI Key: RHFIAUKMKYHHFA-UHFFFAOYSA-N
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Description

L-163,101 is a bioactive chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26F2N6O B1192984 GNE-3511 CAS No. 162112-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFIAUKMKYHHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GNE-3511: A Technical Guide to its Function as a Dual Leucine Zipper Kinase (DLK) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-3511 is a potent, selective, and orally bioavailable small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2][3] As a key regulator of neuronal stress pathways, DLK represents a promising therapeutic target for neurodegenerative diseases and other conditions involving neuronal damage. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Function and Mechanism of Action

This compound functions as a highly selective and potent inhibitor of DLK.[1][2] DLK is a crucial upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a central role in neuronal apoptosis, axon degeneration, and inflammation.[4][5] By binding to the ATP-binding site of DLK, this compound effectively blocks its kinase activity, thereby preventing the phosphorylation and activation of its downstream targets, MKK4 and MKK7. This, in turn, inhibits the subsequent activation of JNK and the phosphorylation of its substrate, the transcription factor c-Jun.[6] The inhibition of this signaling cascade underlies the neuroprotective effects of this compound observed in various preclinical models of neurodegeneration.[6]

Signaling Pathway

The primary signaling pathway modulated by this compound is the DLK-JNK-c-Jun cascade. This pathway is a critical component of the cellular stress response in neurons.

DLK_Signaling_Pathway cluster_stress Cellular Stress / Neuronal Injury cluster_pathway DLK/JNK Signaling Cascade cluster_response Cellular Response Stress Stimuli Stress Stimuli DLK DLK (MAP3K12) Stress Stimuli->DLK Activates MKK4_7 MKK4 / MKK7 DLK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates p_cJun p-c-Jun cJun->p_cJun Apoptosis / Axon Degeneration Apoptosis / Axon Degeneration p_cJun->Apoptosis / Axon Degeneration Promotes GNE3511 This compound GNE3511->DLK Inhibits

Figure 1: DLK/JNK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity and selectivity of this compound have been extensively characterized. The following tables summarize key quantitative data.

Parameter Value Assay Condition
DLK (MAP3K12) Ki 0.5 nMBiochemical Assay
p-JNK IC50 30 nMCellular Assay
Axon Degeneration IC50 107 nMIn vitro Dorsal Root Ganglion (DRG) Assay

Table 1: Potency of this compound [2]

Kinase Target IC50 (nM)
DLK (MAP3K12) < 10
JNK1129
JNK2514
JNK3364
MLK167.8
MLK2767
MLK3602
MKK4> 5000
MKK7> 5000

Table 2: Kinase Selectivity Profile of this compound [2][3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and application of this compound.

In Vitro Axon Degeneration Assay

This assay assesses the neuroprotective effect of this compound on cultured neurons.

Objective: To determine the concentration-dependent protection of neurons from degeneration by this compound.

Methodology:

  • Cell Culture: Dorsal Root Ganglion (DRG) neurons are dissected from embryonic rodents and cultured in compartmentalized chambers, allowing for the fluidic isolation of axons from cell bodies.[7] Neurons are maintained in media supplemented with Nerve Growth Factor (NGF) to promote survival and axon growth.[8]

  • Induction of Degeneration: Axon degeneration is induced by withdrawing NGF from the axonal compartment.[8][9]

  • Treatment: this compound is added to the culture media at a range of concentrations prior to or concurrently with NGF withdrawal. A vehicle control (e.g., DMSO) is run in parallel.

  • Assessment: Axon integrity is assessed at various time points (e.g., 24, 48, 72 hours) post-NGF withdrawal.[10] This can be quantified by immunofluorescence staining for neuronal markers such as β-III tubulin, followed by imaging and analysis of axon fragmentation.[9]

  • Data Analysis: The extent of axon degeneration is quantified and plotted against the concentration of this compound to determine the IC50 value for neuroprotection.

Kinase Selectivity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the selectivity of this compound against a panel of kinases.

Objective: To quantify the inhibitory activity (IC50) of this compound against DLK and other kinases.

Methodology:

  • Reagents:

    • Europium-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

    • Purified kinases of interest

    • This compound serially diluted in DMSO

    • Assay buffer

  • Procedure: a. A mixture of the kinase and the europium-labeled antibody is prepared. b. In a 384-well plate, the this compound dilutions are added. c. The kinase/antibody mixture is then added to the wells containing this compound. d. The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction. e. The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection: The plate is read on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission from both the europium donor (615 nm) and the Alexa Fluor™ acceptor (665 nm) is measured.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. Inhibition of tracer binding by this compound results in a decrease in the FRET signal. IC50 values are determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[11][12]

Western Blot for Phosphorylated c-Jun

This method is used to confirm the mechanism of action of this compound by measuring the phosphorylation of a key downstream target of the DLK pathway.

Objective: To assess the effect of this compound on c-Jun phosphorylation in a cellular context.

Methodology:

  • Cell Treatment: Neuronal cells (e.g., cultured DRG neurons) are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: The DLK pathway is activated by inducing cellular stress, for example, through NGF withdrawal or treatment with a neurotoxin.

  • Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific for phosphorylated c-Jun (e.g., anti-p-c-Jun Ser63 or Ser73). c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The intensity of the bands corresponding to p-c-Jun is quantified and normalized to a loading control (e.g., total c-Jun, GAPDH, or β-actin). The reduction in p-c-Jun levels in this compound-treated samples compared to the vehicle control confirms the inhibitory activity of the compound on the DLK pathway.[5][13]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a kinase inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochem_Assay Biochemical Assay (e.g., Kinase Binding Assay) Selectivity Kinase Selectivity Profiling Biochem_Assay->Selectivity Determine Potency (Ki) Cell_Assay Cell-Based Assay (e.g., Axon Degeneration) Selectivity->Cell_Assay Confirm Cellular Activity (IC50) MoA Mechanism of Action (e.g., Western Blot for p-c-Jun) Cell_Assay->MoA Validate Target Engagement PK Pharmacokinetics (PK) MoA->PK Assess Drug Exposure PD Pharmacodynamics (PD) PK->PD Measure Target Inhibition in Vivo Efficacy Efficacy in Disease Model (e.g., MPTP Mouse Model) PD->Efficacy Evaluate Therapeutic Effect

Figure 2: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the DLK signaling pathway in health and disease. Its high potency and selectivity make it a suitable probe for dissecting the molecular mechanisms of neuronal stress and degeneration. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and exploring the therapeutic potential of DLK inhibition.

References

GNE-3511: A Potent and Selective DLK Inhibitor for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a critical regulator of neuronal stress pathways.[1][2] Its activation is a key event in the signaling cascade that leads to axon degeneration and neuronal apoptosis in response to a wide range of insults, including nerve injury and neurotoxin exposure.[3][4][5] Consequently, DLK has emerged as a promising therapeutic target for a variety of neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[1][6] GNE-3511 is a highly potent, selective, and orally bioavailable small molecule inhibitor of DLK that has demonstrated significant neuroprotective effects in preclinical models of these debilitating conditions.[7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and pharmacological properties, and detailed experimental protocols for its evaluation.

Mechanism of Action: The DLK Signaling Pathway

DLK is a member of the Mixed Lineage Kinase (MLK) family of mitogen-activated protein kinase kinase kinases (MAP3Ks).[6] In response to neuronal stress, such as axonal injury or exposure to neurotoxins, DLK is activated and initiates a downstream signaling cascade that ultimately leads to neuronal demise.[3][4] A key scaffolding protein, JIP3, facilitates the formation of a specific signaling complex with DLK.[5][9] This complex then activates the MAP2Ks, MKK4 and MKK7, which in turn phosphorylate and activate the c-Jun N-terminal kinases (JNKs).[10] Activated JNKs then translocate to the nucleus and phosphorylate the transcription factor c-Jun.[5] The phosphorylation of c-Jun is a critical event that triggers the expression of pro-apoptotic genes, leading to programmed cell death.[5][9] this compound exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK, thereby blocking this entire downstream signaling cascade.[10]

DLK_Signaling_Pathway cluster_stress Neuronal Stress Axonal_Injury Axonal Injury DLK DLK (MAP3K12) Axonal_Injury->DLK Activation Neurotoxins Neurotoxins Neurotoxins->DLK Activation JIP3 JIP3 (Scaffold) DLK->JIP3 Forms complex GNE3511 This compound GNE3511->DLK Inhibition MKK4_7 MKK4 / MKK7 JIP3->MKK4_7 Activation JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Apoptosis Axon Degeneration & Neuronal Apoptosis cJun->Apoptosis Gene Expression

Figure 1: The DLK signaling pathway and the inhibitory action of this compound.

Data Presentation: Biochemical and Pharmacokinetic Properties

This compound is a highly potent inhibitor of DLK with a Ki of 0.5 nM.[10] It exhibits excellent selectivity over other related kinases, including MKK4, MKK7, and the JNK family. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssayIC50 (nM)Ki (nM)Reference(s)
DLK Biochemical 0.5 [10]
p-JNKCellular30[10]
DRG Axon DegenerationCellular107[10]
MKK4Biochemical>5000[10]
MKK7Biochemical>5000[10]
JNK1Biochemical129[10]
JNK2Biochemical514[10]
JNK3Biochemical364[10]
MLK1Biochemical67.8[10]
MLK2Biochemical767[10]
MLK3Biochemical602[10]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)Reference(s)
CLp (mL/min/kg) 56[10]
Vdss (L/kg) 2.5[10]
t1/2 (h) 0.6[10]
F (%) 45[10]
Bu/Pu 0.24 at 6h[10]
CSF/Pu [10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Axon Degeneration Assay

This assay assesses the ability of this compound to protect cultured dorsal root ganglion (DRG) neurons from chemically induced axon degeneration.

Axon_Degeneration_Workflow cluster_culture DRG Neuron Culture cluster_treatment Treatment and Analysis A Isolate DRGs from E13.5 mouse embryos B Dissociate neurons with trypsin and trituration A->B C Plate neurons on poly-D-lysine/laminin-coated plates B->C D Culture for 48-72 hours to allow axon extension C->D E Pre-treat with this compound or vehicle for 1 hour D->E F Induce axon degeneration with vincristine (e.g., 100 nM) E->F G Incubate for 24-48 hours F->G H Fix and stain for βIII-tubulin (axonal marker) G->H I Image acquisition and quantification of axon integrity H->I

Figure 2: Workflow for the in vitro axon degeneration assay.

Protocol:

  • DRG Neuron Culture:

    • Isolate dorsal root ganglia from E13.5 mouse embryos.

    • Digest the ganglia with 0.05% trypsin-EDTA for 15 minutes at 37°C.

    • Gently triturate the ganglia in DRG growth medium (Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin) to obtain a single-cell suspension.

    • Plate the neurons on plates pre-coated with poly-D-lysine and laminin.

    • Culture the neurons for 48-72 hours to allow for robust axon growth.

  • Treatment and Degeneration:

    • Pre-treat the cultured neurons with various concentrations of this compound or a vehicle control for 1 hour.

    • Add a neurotoxic agent, such as vincristine (e.g., 100 nM), to induce axon degeneration.

    • Incubate the plates for an additional 24-48 hours.

  • Analysis:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against βIII-tubulin, a neuronal-specific marker.

    • Incubate with a fluorescently labeled secondary antibody.

    • Acquire images using a fluorescence microscope.

    • Quantify axon integrity using image analysis software. The degree of axon fragmentation and breakdown is compared between this compound-treated and vehicle-treated wells.

In Vivo Models of Neurodegeneration

This compound has demonstrated efficacy in several animal models of neurodegenerative diseases and nerve injury.

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

Protocol:

  • Administer MPTP to mice (e.g., four intraperitoneal injections of 20 mg/kg, 2 hours apart).

  • Dose mice orally with this compound or vehicle at a specified time before or after MPTP administration.

  • Seven days after the final MPTP injection, euthanize the animals and collect brain tissue.

  • Analyze the levels of phosphorylated c-Jun in the striatum and substantia nigra via Western blot to confirm target engagement.

  • Perform immunohistochemistry for tyrosine hydroxylase (TH), a marker of dopaminergic neurons, to quantify neuronal loss.

This model mimics traumatic optic neuropathy and glaucoma by inducing retinal ganglion cell (RGC) death.[7]

Protocol:

  • Anesthetize the mouse and expose the optic nerve.

  • Crush the optic nerve for a defined period (e.g., 5 seconds) using fine forceps.

  • Administer this compound or vehicle orally.

  • After a set period (e.g., 14 days), euthanize the animal and collect the retinas.

  • Perform immunohistochemistry for RBPMS, a specific marker for RGCs, to quantify cell survival.

  • Analyze phosphorylated c-Jun levels in the retina by Western blot.

This model involves the ligation and transection of two of the three branches of the sciatic nerve, leading to mechanical allodynia.

Protocol:

  • Perform SNI surgery on mice.

  • Administer this compound or vehicle orally, either prophylactically or therapeutically.

  • Assess mechanical allodynia using von Frey filaments at various time points post-surgery.

  • At the end of the study, collect dorsal root ganglia and spinal cord tissue.

  • Analyze the expression of injury markers such as ATF3 and immune response markers like Iba1 (for microglia) via in situ hybridization or immunohistochemistry.

Conclusion

This compound is a potent and selective DLK inhibitor with a promising preclinical profile for the treatment of neurodegenerative diseases and neuropathic pain. Its ability to penetrate the blood-brain barrier and engage its target in the central nervous system, coupled with its demonstrated efficacy in a range of in vitro and in vivo models, makes it a valuable tool for further research into the role of DLK in neuronal pathology. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other DLK inhibitors as potential therapeutic agents.

References

GNE-3511: A Technical Whitepaper on its Neuroprotective Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-3511 is a potent, selective, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. DLK is a key regulator of neuronal stress pathways, and its inhibition has emerged as a promising therapeutic strategy for a range of neurodegenerative diseases. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its neuroprotective effects demonstrated in various preclinical models, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of DLK inhibition.

Introduction

Neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing unmet medical need. A common pathological feature of these disorders is the progressive loss of neuronal structure and function. The Dual Leucine Zipper Kinase (DLK) signaling pathway has been identified as a critical mediator of neuronal degeneration in response to a variety of stressors, including axonal injury, neurotrophic factor withdrawal, and neurotoxin exposure. This compound was developed as a highly selective inhibitor of DLK, demonstrating significant neuroprotective effects in preclinical studies. This whitepaper will detail the current understanding of this compound's role in neuroprotection.

Mechanism of Action: Inhibition of the DLK/JNK Signaling Pathway

This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK. DLK is a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family and functions as an upstream activator of the c-Jun N-terminal Kinase (JNK) signaling cascade.[1] Under conditions of neuronal stress, DLK is activated, leading to the sequential phosphorylation and activation of MKK4/7 and then JNK.[2] Activated JNK, in turn, phosphorylates a variety of downstream targets, including the transcription factor c-Jun, which promotes the expression of pro-apoptotic and pro-inflammatory genes, ultimately leading to neuronal death and axon degeneration.[1]

This compound, by inhibiting DLK, effectively blocks this entire downstream signaling cascade, thereby preventing the activation of JNK and the subsequent detrimental cellular responses.[3]

DLK_Signaling_Pathway cluster_stress Neuronal Stress Axonal_Injury Axonal Injury DLK DLK (MAP3K12) Axonal_Injury->DLK Activation Toxin_Exposure Toxin Exposure Toxin_Exposure->DLK Activation Trophic_Factor_Withdrawal Trophic Factor Withdrawal Trophic_Factor_Withdrawal->DLK Activation MKK4_7 MKK4 / MKK7 DLK->MKK4_7 Phosphorylation GNE3511 This compound GNE3511->DLK Inhibition JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Apoptosis_Degeneration Apoptosis & Axon Degeneration cJun->Apoptosis_Degeneration Gene Expression

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in a variety of biochemical and cellular assays.

Parameter Value Assay Type Reference
DLK (MAP3K12) Ki 0.5 nMBiochemical Kinase Assay[4]
p-JNK IC50 30 nMCellular Assay[5]
DRG Neuronal Protection IC50 107 nMIn Vitro Axon Degeneration Assay[4]
MKK4 IC50 >5000 nMKinase Selectivity Panel[4]
MKK7 IC50 >5000 nMKinase Selectivity Panel[4]
JNK1 IC50 129 nMKinase Selectivity Panel[4]
JNK2 IC50 514 nMKinase Selectivity Panel[4]
JNK3 IC50 364 nMKinase Selectivity Panel[4]
MLK1 IC50 67.8 nMKinase Selectivity Panel[4]
MLK2 IC50 767 nMKinase Selectivity Panel[4]
MLK3 IC50 602 nMKinase Selectivity Panel[4]

Experimental Protocols

In Vitro Axon Degeneration Assay

This assay is designed to assess the ability of a compound to protect neurons from degeneration following a defined insult.

  • Cell Culture: Dorsal root ganglion (DRG) neurons are dissected from embryonic rodents and cultured on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates).

  • Induction of Degeneration: Axon degeneration can be induced by various methods, including mechanical axotomy, trophic factor withdrawal (e.g., nerve growth factor deprivation), or exposure to neurotoxic compounds.[3]

  • Compound Treatment: this compound is added to the culture medium at a range of concentrations prior to or concurrently with the degenerative insult.

  • Endpoint Analysis: Axon integrity is assessed at a defined time point (e.g., 24-48 hours) post-insult. This is typically quantified by immunofluorescence staining for neuronal markers such as βIII-tubulin or neurofilament, followed by imaging and analysis of axon morphology and fragmentation.[3]

Axon_Degeneration_Workflow cluster_prep Cell Preparation cluster_experiment Experiment cluster_analysis Analysis Culture_DRG Culture DRG Neurons Add_GNE3511 Add this compound Culture_DRG->Add_GNE3511 Induce_Degeneration Induce Axon Degeneration Add_GNE3511->Induce_Degeneration Stain_Neurons Immunofluorescence Staining Induce_Degeneration->Stain_Neurons Image_Analyze Image and Analyze Axons Stain_Neurons->Image_Analyze

Animal Models of Neurodegeneration

This model is used to study the neuroprotective effects of compounds against dopamine neuron degeneration, a hallmark of Parkinson's disease.

  • Animal Strain: C57BL/6 mice are commonly used.

  • Induction of Neurodegeneration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the mice, which selectively destroys dopaminergic neurons in the substantia nigra.

  • Compound Administration: this compound is administered to the animals, typically via oral gavage, before and/or after MPTP administration. Dosing regimens can vary, but a study showed dose-dependent activity.[6]

  • Behavioral Analysis: Motor function is assessed using tests such as the rotarod or open field test.

  • Histological and Biochemical Analysis: At the end of the study, brains are harvested and analyzed for the number of surviving dopaminergic neurons (e.g., by tyrosine hydroxylase immunohistochemistry) and for levels of phosphorylated c-Jun in the substantia nigra.[7]

This model investigates the role of DLK in epileptogenesis and associated neuronal loss and cognitive deficits.

  • Animal Strain: C57BL/6 mice.

  • Induction of Status Epilepticus (SE): SE is induced by the administration of pilocarpine.

  • Compound Administration: this compound is administered to the mice following the induction of SE.[8]

  • Behavioral and Cognitive Assessments: Locomotor activity (open field test), anxiety (elevated plus maze), and learning and memory (Morris water maze) are evaluated.[8]

  • Histopathological and Biochemical Analysis: The number of spontaneous recurrent seizures is monitored. Hippocampal tissue is analyzed for neuronal loss (e.g., in the CA1 and dentate gyrus regions) and for levels of relevant signaling proteins.[8]

Animal_Model_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment Induce_Disease Induce Neurodegeneration (e.g., MPTP, Pilocarpine) Administer_GNE3511 Administer this compound Induce_Disease->Administer_GNE3511 Behavioral_Tests Behavioral & Cognitive Tests Administer_GNE3511->Behavioral_Tests Histology Histological Analysis Administer_GNE3511->Histology Biochemistry Biochemical Analysis Administer_GNE3511->Biochemistry

Summary of Neuroprotective Effects

  • In Vitro: this compound demonstrates concentration-dependent protection of cultured neurons from axon degeneration induced by various stimuli.[6]

  • Parkinson's Disease Model: In the MPTP mouse model, this compound dose-dependently suppresses the phosphorylation of c-Jun, a downstream marker of DLK activity, in the substantia nigra, indicating target engagement in the brain.[7]

  • Epilepsy Model: this compound prevents spontaneous recurrent seizures, reduces neuronal loss in the hippocampus, and mitigates cognitive and behavioral deficits in a mouse model of temporal lobe epilepsy.[2][9]

  • Nerve Injury: Treatment with this compound prevents mechanical allodynia and microgliosis following nerve injury.

Conclusion

This compound is a potent and selective DLK inhibitor with significant neuroprotective properties demonstrated across a range of in vitro and in vivo models of neurological disorders. Its ability to penetrate the blood-brain barrier and engage its target in the central nervous system makes it a compelling candidate for further development as a therapeutic for neurodegenerative diseases. The experimental data and protocols outlined in this whitepaper provide a solid foundation for researchers and drug developers to build upon in their exploration of DLK inhibition as a neuroprotective strategy.

References

GNE-3511: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-3511 is a potent, selective, and brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), and the closely related Leucine Zipper Kinase (LZK), or MAP3K13.[1][2][3] These kinases are key regulators of neuronal responses to injury and stress, playing pivotal roles in axon degeneration, apoptosis, and regeneration.[2][4][5] this compound has emerged as a critical chemical probe for elucidating the complex downstream signaling cascades governed by DLK and LZK, and as a potential therapeutic agent for neurodegenerative diseases and other conditions marked by neuronal damage.[1][6] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Axis: The DLK/LZK-JNK Pathway

The primary downstream signaling pathway engaged by DLK and LZK is the c-Jun N-terminal Kinase (JNK) cascade, a critical stress-activated protein kinase (SAPK) pathway.[2][3][7] Upon activation by various stressors, including axonal injury, trophic factor withdrawal, and oxidative stress, DLK and LZK phosphorylate and activate the downstream MAP2Ks, MKK4 and MKK7.[2][8][9] These kinases, in turn, dually phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate a host of transcription factors, most notably c-Jun, a component of the Activator Protein-1 (AP-1) complex.[10][11] The phosphorylation of c-Jun at Ser63 and Ser73 enhances its transcriptional activity, leading to the expression of genes involved in both apoptosis and, paradoxically, neuronal regeneration.[12][13]

The scaffold protein JIP3 (JNK-interacting protein 3) plays a crucial role in this pathway by forming a specific signaling module with DLK and MAP2Ks, thereby directing JNK activity towards precise cellular outcomes.[5][14]

GNE-3511_Signaling_Pathway cluster_nucleus stress Axonal Injury / Stress dlk_lzk DLK (MAP3K12) LZK (MAP3K13) stress->dlk_lzk gne3511 This compound gne3511->dlk_lzk mkk4_7 MKK4 / MKK7 dlk_lzk->mkk4_7 jnk JNK mkk4_7->jnk p38 p38 MAPK mkk4_7->p38 cjun c-Jun jnk->cjun p ap1 AP-1 Complex cjun->ap1 gene_expression Gene Expression ap1->gene_expression nucleus Nucleus apoptosis Apoptosis / Axon Degeneration gene_expression->apoptosis regeneration Axon Regeneration gene_expression->regeneration

Caption: this compound inhibits the DLK/LZK-JNK signaling cascade.

Quantitative Data

This compound exhibits high potency and selectivity for DLK and LZK. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseMeasurementValue (nM)Reference
DLK (MAP3K12)Ki0.5[1]
p-JNKIC5030[1]
Dorsal Root Ganglion (DRG) Neuron DegenerationIC50107[1]
MKK4IC50>5000[1]
MKK7IC50>5000[1]
JNK1IC50129[1]
JNK2IC50514[1]
JNK3IC50364[1]
MLK1IC5067.8[1]
MLK2IC50767[1]
MLK3IC50602[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelThis compound DoseEffectReference
Mouse model of cystitis75 mg/kg (single oral gavage)Suppressed nociceptive behavior, edema, and hemorrhage[1]
Mouse1 mg/kg (IV) or 5 mg/kg (PO)Moderate plasma clearance and brain penetration[1]
Spared Nerve Injury (SNI) Mouse Model75 mg/kg (twice daily)Prevents mechanical allodynia and microgliosis[15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the effects of this compound.

In Vitro Axon Degeneration Assay

This assay is used to assess the protective effects of compounds on neuronal axons following injury.[16][17][18]

Objective: To quantify the extent of axon fragmentation in cultured neurons after mechanical or chemical insult and to determine the neuroprotective capacity of this compound.

Methodology:

  • Cell Culture: Embryonic dorsal root ganglion (DRG) neurons are dissected and cultured on a suitable substrate, often in specialized compartmentalized chambers that separate cell bodies from axons.[11][16]

  • Induction of Degeneration: Axon degeneration can be induced by various methods, including physical transection (axotomy) or withdrawal of essential neurotrophic factors like Nerve Growth Factor (NGF).[16][18]

  • Treatment: this compound or a vehicle control is added to the culture medium at various concentrations before or after the degenerative insult.

  • Imaging: At specified time points post-insult, axons are fixed and immunostained for neuronal markers such as β-III tubulin. Images are captured using fluorescence microscopy.[18]

  • Quantification: The degree of axon fragmentation is quantified using image analysis software. This can be done by measuring the area occupied by intact axons or by using automated scripts to calculate an axon density profile.[17][18]

Axon_Degeneration_Workflow culture Culture DRG Neurons induce Induce Axon Injury (e.g., NGF Withdrawal) culture->induce treat Treat with this compound or Vehicle induce->treat incubate Incubate treat->incubate fix_stain Fix and Immunostain (β-III Tubulin) incubate->fix_stain image Fluorescence Microscopy fix_stain->image quantify Quantify Axon Fragmentation image->quantify

Caption: Workflow for the in vitro axon degeneration assay.
Western Blot for Phospho-c-Jun

This protocol is used to measure the activation of the JNK pathway by detecting the phosphorylation of its key substrate, c-Jun.

Objective: To determine the effect of this compound on the phosphorylation of c-Jun at Ser63 or Ser73 in response to a cellular stressor.

Methodology:

  • Cell Lysis: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73).[13][19]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed for total c-Jun and a loading control (e.g., β-actin or GAPDH) for normalization.

MPTP Mouse Model of Parkinson's Disease

This in vivo model is used to study the neuroprotective effects of this compound in a model of Parkinson's disease.[20][21][22]

Objective: To assess the ability of this compound to prevent dopaminergic neuron loss and motor deficits induced by the neurotoxin MPTP.

Methodology:

  • Animal Dosing: Mice (commonly C57BL/6) are administered MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injections. Dosing regimens can vary, from acute high doses to sub-chronic lower doses over several days.[21][22][23]

  • This compound Administration: this compound or a vehicle control is administered to the mice, typically via oral gavage, before, during, or after the MPTP injections.

  • Behavioral Testing: Motor function is assessed using tests such as the rotarod or open-field test to measure coordination and locomotor activity.

  • Neurochemical Analysis: After a designated period, brain tissue (specifically the striatum and substantia nigra) is collected. High-performance liquid chromatography (HPLC) can be used to measure levels of dopamine and its metabolites.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.

Conclusion

This compound is a powerful research tool for dissecting the multifaceted roles of the DLK and LZK signaling pathways. Its high potency and selectivity allow for the precise interrogation of the MKK4/7-JNK/p38-c-Jun signaling axis in various physiological and pathological contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to understand and therapeutically target the downstream consequences of DLK and LZK activation in neurodegenerative diseases and other neurological disorders. Further investigation into the context-dependent outcomes of inhibiting this pathway will be crucial for the clinical translation of this compound and similar inhibitors.

References

GNE-3511: A Technical Whitepaper on a Brain-Penetrant DLK Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-3511 is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK is a key regulator of neuronal stress pathways and has been implicated in the pathogenesis of a range of neurodegenerative diseases and nerve injury.[3][4] By targeting DLK, this compound offers a valuable pharmacological tool for investigating the role of the DLK signaling cascade in neuronal apoptosis and axon degeneration. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Data Summary

The following tables summarize the key quantitative data for this compound, covering its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueCell Line/SystemDescription
Ki (DLK) <0.5 nMBiochemical AssayPotency of this compound for the DLK enzyme.[1][2][5]
IC50 (p-JNK) 30 nMHEK293 cellsInhibition of JNK phosphorylation in human DLK-transfected HEK293 cells.[1]
IC50 (DRG) 107 nMDorsal Root Ganglion (DRG) neuronsProtection of neurons from degeneration in an in vitro axon degeneration assay.[1]

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
JNK1 129[1]
JNK2 514[1]
JNK3 364[1]
MLK1 67.8[1]
MLK2 767[1]
MLK3 602[1]
MKK4 >5000[1]
MKK7 >5000[1]

Table 3: In Vivo Pharmacokinetics of this compound in Mice

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Plasma Clearance (CLp) 56 mL/min/kg-
Volume of Distribution (Vdss) 2.5 L/kg-
Half-life (t1/2) 0.6 h-
Bioavailability (F) -45%
Brain/Plasma Unbound Ratio (Bu/Pu) 0.24 (at 6 hours)-
CSF/Plasma Unbound Ratio (CSF/Pu) --

Mechanism of Action and Signaling Pathway

This compound exerts its neuroprotective effects by inhibiting the Dual Leucine Zipper Kinase (DLK), a key upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway. In response to neuronal stress, such as nerve injury or trophic factor withdrawal, DLK is activated and subsequently phosphorylates and activates the downstream kinases MKK4 and MKK7.[6] These kinases, in turn, phosphorylate and activate JNK.[6] Activated JNK has multiple downstream targets, including the transcription factor c-Jun.[7] The phosphorylation of c-Jun leads to the transcription of pro-apoptotic genes, ultimately resulting in neuronal degeneration.[7]

Interestingly, a positive feedback loop exists where activated JNK can phosphorylate DLK, leading to its stabilization and further amplification of the pro-degenerative signal.[8] this compound, by directly inhibiting the kinase activity of DLK, effectively blocks this entire signaling cascade, thereby preventing the phosphorylation of c-Jun and protecting neurons from apoptosis and axon degeneration.[9]

DLK_Signaling_Pathway Stress Neuronal Stress (e.g., Nerve Injury, Trophic Factor Withdrawal) DLK DLK (MAP3K12) Stress->DLK MKK4_7 MKK4 / MKK7 DLK->MKK4_7 JIP3 JIP3 (Scaffold) DLK->JIP3 GNE3511 This compound GNE3511->DLK JNK JNK MKK4_7->JNK JNK->DLK Phosphorylation & Stabilization cJun c-Jun JNK->cJun Apoptosis Neuronal Apoptosis & Axon Degeneration cJun->Apoptosis JIP3->MKK4_7 JIP3->JNK Axon_Degeneration_Workflow Start Start Isolate_DRG Isolate & Culture DRG Neurons Start->Isolate_DRG Induce_Degen Induce Degeneration (Trophic Factor Withdrawal) Isolate_DRG->Induce_Degen Treat Treat with this compound or Vehicle Induce_Degen->Treat Incubate Incubate (24-48 hours) Treat->Incubate Fix_Stain Fix & Stain (e.g., β-III tubulin) Incubate->Fix_Stain Image Image Acquisition (Fluorescence Microscopy) Fix_Stain->Image Analyze Quantify Axon Degeneration Image->Analyze End End Analyze->End pJNK_Assay_Workflow Start Start Culture_Transfect Culture & Transfect HEK293 cells with DLK Start->Culture_Transfect Treat Treat with this compound or Vehicle Culture_Transfect->Treat Lyse Cell Lysis Treat->Lyse WB Western Blot for p-JNK and Total JNK Lyse->WB Quantify Quantify Band Intensity & Calculate IC50 WB->Quantify End End Quantify->End Brain_Penetration_Workflow Start Start Dose Dose Mice with This compound Start->Dose Collect Collect Blood & Brain at Timed Intervals Dose->Collect Prepare Prepare Plasma & Brain Homogenate Collect->Prepare Analyze Quantify this compound (LC-MS/MS) Prepare->Analyze Calculate Calculate Brain/Plasma Concentration Ratio Analyze->Calculate End End Calculate->End

References

GNE-3511 for Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), for its application in Alzheimer's disease (AD) research. This document collates critical preclinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further investigation and drug development efforts in neurodegenerative diseases.

Introduction to this compound and its Target

This compound is an orally active, brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in neuronal stress response, axonal degeneration, and apoptosis.[3][4] In the context of Alzheimer's disease, the DLK/JNK pathway is implicated in the pathological processes leading to neuronal loss and cognitive decline.[4][5] By inhibiting DLK, this compound has demonstrated neuroprotective effects in various preclinical models of neurodegeneration.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound
TargetParameterValue (nM)Reference
DLK (MAP3K12)K_i_0.5[1]
p-JNKIC_50_30[1]
Dorsal Root Ganglion (DRG) neuron protectionIC_50_107[2]
JNK1IC_50_129[1][2]
JNK2IC_50_514[1][2]
JNK3IC_50_364[1][2]
MLK1IC_50_67.8[1][2]
MLK2IC_50_767[1][2]
MLK3IC_50_602[1][2]
MKK4IC_50_>5000[1][2]
MKK7IC_50_>5000[1][2]
Table 2: Preclinical Pharmacokinetics of this compound in Mice
ParameterRouteDose (mg/kg)ValueUnitReference
Half-life (t_1/2_)IV10.6h[2]
Plasma Clearance (CLp)IV156mL/min/kg[2]
Volume of Distribution (Vdss)IV12.5L/kg[1]
Oral Bioavailability (F)PO545%[1]
Brain Penetration (Bu/Pu)PO50.24[1]
CSF to Plasma Ratio (CSF/Pu)PO5[1]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the DLK-mediated JNK signaling cascade. In neurodegenerative conditions such as Alzheimer's disease, various stressors can lead to the activation of this pathway, culminating in neuronal apoptosis.

GNE_3511_Signaling_Pathway cluster_stress Cellular Stressors in AD cluster_pathway DLK/JNK Signaling Cascade Amyloid-beta Oligomers Amyloid-beta Oligomers DLK DLK (MAP3K12) Amyloid-beta Oligomers->DLK Tau Pathology Tau Pathology Tau Pathology->DLK Oxidative Stress Oxidative Stress Oxidative Stress->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Neuronal Apoptosis cJun->Apoptosis GNE3511 This compound GNE3511->DLK

Caption: this compound inhibits the DLK/JNK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound in an Alzheimer's disease research context.

In Vitro Axon Degeneration Assay

This assay assesses the neuroprotective effects of this compound on cultured neurons.[8][9]

Materials:

  • Embryonic mouse dorsal root ganglia (DRG)

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Nerve Growth Factor (NGF)

  • Collagenase/Dispase

  • Poly-D-lysine and laminin-coated culture plates

  • This compound stock solution in DMSO

  • Microscopy imaging system

Procedure:

  • Dissect dorsal root ganglia from E13.5 mouse embryos and collect them in cold HBSS.

  • Digest the ganglia with collagenase/dispase at 37°C for 30 minutes.

  • Gently triturate the ganglia to obtain a single-cell suspension.

  • Plate the neurons on poly-D-lysine and laminin-coated plates in supplemented Neurobasal medium containing NGF (50 ng/mL) to allow for axon growth.

  • After 24-48 hours, when axons have extended, induce axon degeneration by NGF withdrawal.

  • Treat the neurons with varying concentrations of this compound or vehicle (DMSO) at the time of NGF withdrawal.

  • After 24-48 hours of incubation, fix the cells with 4% paraformaldehyde.

  • Immunostain for neuronal markers (e.g., β-III tubulin) to visualize axons.

  • Acquire images using a fluorescence microscope and quantify axonal integrity. The degree of axonal fragmentation is an indicator of degeneration.

In Vivo Efficacy Study in PS2APP Mouse Model of Alzheimer's Disease

This protocol outlines a study to evaluate the in vivo efficacy of this compound in a transgenic mouse model of AD.[10][11]

Animal Model:

  • PS2APP transgenic mice, which co-express human presenilin 2 (N141I mutation) and human amyloid precursor protein (Swedish mutation), exhibit age-dependent amyloid plaque deposition and cognitive deficits.[10][11]

Experimental Design:

  • Group age-matched PS2APP mice into treatment and vehicle control groups.

  • Administer this compound orally at a specified dose (e.g., 10, 30 mg/kg) or vehicle daily for a defined period (e.g., 3 months), starting before or after the onset of pathology.

  • Conduct behavioral testing to assess cognitive function (e.g., Morris water maze, Y-maze) at the end of the treatment period.

  • At the end of the study, sacrifice the animals and collect brain tissue for biochemical and immunohistochemical analysis.

Outcome Measures:

  • Cognitive Function: Assess spatial learning and memory in the Morris water maze.

  • Amyloid Pathology: Quantify amyloid-beta (Aβ) plaque load in the cortex and hippocampus using immunohistochemistry (e.g., with 6E10 antibody) and ELISA for soluble and insoluble Aβ levels.

  • Tau Pathology: Assess levels of phosphorylated tau (e.g., AT8 antibody) via immunohistochemistry and Western blot.

  • Target Engagement: Measure the levels of phosphorylated c-Jun (p-c-Jun) in brain lysates by Western blot to confirm this compound's engagement with the DLK pathway.

Western Blot for Phosphorylated c-Jun in Brain Tissue

This protocol details the procedure for measuring the downstream target engagement of this compound.[12][13]

Materials:

  • Mouse brain tissue (cortex or hippocampus)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Homogenize frozen brain tissue in ice-cold RIPA buffer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify band intensities and normalize the levels of p-c-Jun to total c-Jun and the loading control.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating this compound and the logical relationship of its effects.

GNE_3511_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis Kinase_Assay Kinase Assays (Potency & Selectivity) Axon_Degeneration Axon Degeneration Assay (Neuroprotection) Kinase_Assay->Axon_Degeneration PK_Studies Pharmacokinetic Studies (Brain Penetration) Axon_Degeneration->PK_Studies AD_Model AD Mouse Model Studies (Efficacy) PK_Studies->AD_Model Behavioral Behavioral Tests (Cognition) AD_Model->Behavioral Biochemical Biochemical Analysis (p-c-Jun, Aβ, p-Tau) AD_Model->Biochemical GNE_3511_Logical_Relationship GNE_3511 This compound Administration DLK_Inhibition DLK Inhibition in the Brain GNE_3511->DLK_Inhibition JNK_Pathway_Down Reduced JNK Pathway Activation (↓p-c-Jun) DLK_Inhibition->JNK_Pathway_Down Neuroprotection Neuroprotection (↓Axon Degeneration, ↓Apoptosis) JNK_Pathway_Down->Neuroprotection Cognitive_Improvement Improved Cognitive Function Neuroprotection->Cognitive_Improvement

References

GNE-3511: A Technical Guide to a Potent DLK Inhibitor for Axonal Degeneration Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), and its role in mitigating axonal degeneration. This compound has emerged as a critical research tool for investigating the molecular mechanisms underlying neurodegenerative processes and holds potential as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the complex signaling pathways involved.

Core Mechanism of Action

This compound is an orally bioavailable and brain-penetrant small molecule that potently inhibits the kinase activity of DLK (also known as MAP3K12)[1][2]. DLK is a central regulator of neuronal stress responses and its activation is a key event in the signaling cascade that leads to axonal degeneration and neuronal cell death in various pathological contexts[2][3]. By inhibiting DLK, this compound effectively blocks these downstream degenerative pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueTarget/SystemReference
Ki 0.5 nMDual Leucine Zipper Kinase (DLK)[1][4]
IC50 (p-JNK) 30 nMJNK Phosphorylation[1]
IC50 (DRG) 107 nMDorsal Root Ganglion Neurons[1]
IC50 (MKK4, MKK7) >5000 nMMitogen-Activated Protein Kinase Kinase 4 & 7[1]
IC50 (JNK1, JNK2, JNK3) 129 nM, 514 nM, 364 nMc-Jun N-terminal Kinase 1, 2, & 3[1]
IC50 (MLK1, MLK2, MLK3) 67.8 nM, 767 nM, 602 nMMixed Lineage Kinase 1, 2, & 3[1]
Table 2: In Vivo Pharmacokinetics and Dosing of this compound
SpeciesRoute of AdministrationDoseKey FindingsReference
Mouse Intravenous (IV)1 mg/kgModerate plasma clearance, moderate volume of distribution, short half-life, brain penetration.[1]
Mouse Oral (PO)5 mg/kgModerate plasma clearance, moderate volume of distribution, short half-life, brain penetration.[1]
Mouse Oral Gavage75 mg/kg (single dose)Suppressed cyclophosphamide-induced nociceptive behavior, edema, and hemorrhage.[1]
Mouse Oral Gavage75 mg/kg (twice daily)Prevented mechanical allodynia and spinal cord microgliosis after spared nerve injury.[5]
Mouse Food Intake (chronic)Not specifiedDelayed neuromuscular junction denervation in a mouse model of ALS (SOD1(G93A)).[3]

Signaling Pathways

This compound exerts its neuroprotective effects by intervening in the DLK-mediated stress signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways.

The DLK/JNK Signaling Pathway

Axonal injury or stress activates the upstream kinase DLK. Activated DLK then phosphorylates and activates MKK4/7, which in turn phosphorylate and activate the c-Jun N-terminal kinases (JNKs). Activated JNKs translocate to the nucleus and phosphorylate the transcription factor c-Jun, leading to the expression of pro-apoptotic and pro-degenerative genes.

DLK_JNK_Pathway cluster_stress Axonal Stress/Injury cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Axonal_Injury Axonal Injury / Stress DLK DLK (MAP3K12) Axonal_Injury->DLK activates MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Gene_Expression Pro-degenerative Gene Expression cJun->Gene_Expression regulates GNE3511 This compound GNE3511->DLK inhibits

Caption: The DLK/JNK signaling cascade initiated by axonal injury.

Interaction with the SARM1 Pathway

The Sterile Alpha and TIR Motif Containing 1 (SARM1) protein is another key executioner of axon degeneration. SARM1 possesses NAD+ cleavage activity, and its activation leads to a rapid depletion of axonal NAD+, triggering energetic collapse and axonal demise. The DLK pathway can act upstream of SARM1 activation in certain contexts, such as neuroinflammation and necroptosis-induced axon degeneration[6].

DLK_SARM1_Pathway cluster_upstream Upstream Triggers cluster_signaling Signaling Cascade cluster_downstream Downstream Effects Neuroinflammation Neuroinflammation DLK DLK Neuroinflammation->DLK Necroptosis Necroptosis Necroptosis->DLK SARM1 SARM1 Activation DLK->SARM1 NAD_depletion NAD+ Depletion SARM1->NAD_depletion Axon_Degeneration Axonal Degeneration NAD_depletion->Axon_Degeneration GNE3511 This compound GNE3511->DLK inhibits SNI_Workflow SNI Spared Nerve Injury (SNI) Surgery Dosing This compound (75 mg/kg, BID) or Vehicle Dosing SNI->Dosing Behavior Von Frey Test for Mechanical Allodynia Dosing->Behavior Tissue_Harvest Tissue Harvest (Spinal Cord) Behavior->Tissue_Harvest IHC Iba1 Immunohistochemistry for Microgliosis Tissue_Harvest->IHC DRG_Culture_Workflow Dissection Dissect and Dissociate DRGs Plating Plate Neurons on Coated Dishes Dissection->Plating Culture Culture in NGF-containing Medium Plating->Culture Treatment Treat with this compound or Vehicle Culture->Treatment Insult Induce Axonal Degeneration (e.g., Trophic Deprivation) Treatment->Insult Analysis Analysis Insult->Analysis Immunofluorescence Immunofluorescence (βIII-tubulin) Analysis->Immunofluorescence Western_Blot Western Blot (p-c-Jun) Analysis->Western_Blot

References

GNE-3511: A Preclinical Candidate for the Attenuation of Mechanical Allodynia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the dual leucine zipper kinase (DLK) inhibitor, GNE-3511, with a specific focus on its role in mitigating mechanical allodynia, a key symptom of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DLK inhibition for pain management.

Core Concepts: this compound and its Mechanism of Action

This compound is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of dual leucine zipper kinase (DLK, also known as MAP3K12)[1][2]. DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in neuronal stress responses, apoptosis, and the pathogenesis of neuropathic pain[3]. By inhibiting DLK, this compound effectively downregulates the phosphorylation of JNK and its downstream targets, thereby interfering with the signaling cascade that contributes to the development and maintenance of mechanical allodynia[1][4].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its biochemical potency, kinase selectivity, and pharmacokinetic parameters in mice.

Table 1: Biochemical Activity of this compound [1][5][6]

ParameterValueTarget
Ki 0.5 nMDLK
IC50 30 nMp-JNK (inhibition)
IC50 107 nMDorsal Root Ganglion (DRG) neurons (inhibition)

Table 2: Kinase Selectivity Profile of this compound [1]

KinaseIC50 (nM)
JNK1 129
JNK2 514
JNK3 364
MLK1 67.8
MLK2 767
MLK3 602
MKK4 >5000
MKK7 >5000

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice [1]

Route of AdministrationDoseCLp (mL/min/kg)Vdss (L/kg)t1/2 (h)F (%)
Intravenous (i.v.)1 mg/kg562.50.6-
Oral (p.o.)5 mg/kg---45

Table 4: In Vivo Efficacy of this compound in a Spared Nerve Injury (SNI) Model of Mechanical Allodynia [3]

Treatment GroupPaw Withdrawal Threshold (g) at Day 7 Post-SNI
Vehicle (n=12)~0.4 g
This compound (75 mg/kg, b.i.d.) (n=17)Significantly higher than vehicle (p=0.0004)

Key Signaling Pathway

The signaling cascade initiated by nerve injury and modulated by this compound is depicted below. Nerve injury leads to the activation of DLK in sensory neurons. Activated DLK then phosphorylates and activates MKK4/7, which in turn phosphorylates and activates JNK. Activated JNK translocates to the nucleus and phosphorylates the transcription factor c-Jun. This leads to the upregulation of pro-nociceptive genes, including Atf3 and Csf1, in the dorsal root ganglion (DRG). The release of CSF1 from sensory neurons contributes to the activation and proliferation of microglia in the spinal cord, a key process in the central sensitization that underlies mechanical allodynia. This compound acts by directly inhibiting DLK, thereby blocking this entire downstream cascade.

GNE3511_Signaling_Pathway Nerve_Injury Nerve Injury DLK DLK (MAP3K12) Nerve_Injury->DLK MKK4_7 MKK4/7 DLK->MKK4_7 GNE3511 This compound GNE3511->DLK JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Gene_Expression ↑ Gene Expression (Atf3, Csf1) cJun->Gene_Expression CSF1_Release CSF1 Release Gene_Expression->CSF1_Release Microglia_Activation Microglia Activation & Proliferation CSF1_Release->Microglia_Activation Mechanical_Allodynia Mechanical Allodynia Microglia_Activation->Mechanical_Allodynia

Caption: this compound inhibits the DLK signaling pathway to reduce mechanical allodynia.

Experimental Workflow

The preclinical evaluation of this compound for mechanical allodynia typically follows the workflow illustrated below. The process begins with the induction of neuropathic pain using the spared nerve injury (SNI) model in mice. Following a recovery period, baseline mechanical sensitivity is assessed using the von Frey test. Animals are then randomized to receive either vehicle or this compound treatment. Mechanical allodynia is monitored over the course of the treatment period. At the end of the study, tissues such as the dorsal root ganglia (DRG) and spinal cord are collected for molecular and cellular analysis.

GNE3511_Experimental_Workflow SNI Spared Nerve Injury (SNI) Model Induction Baseline Baseline von Frey Test SNI->Baseline Treatment This compound or Vehicle Treatment Baseline->Treatment Behavioral von Frey Testing (Time Course) Treatment->Behavioral Tissue Tissue Collection (DRG, Spinal Cord) Behavioral->Tissue Analysis Molecular & Cellular Analysis (ISH, IHC) Tissue->Analysis

Caption: Experimental workflow for evaluating this compound in a model of mechanical allodynia.

Experimental Protocols

Spared Nerve Injury (SNI) Model in Mice

The spared nerve injury (SNI) model is a widely used method to induce robust and long-lasting mechanical allodynia in rodents.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical scissors, fine forceps, and wound clips or sutures

  • 70% ethanol and povidone-iodine for disinfection

  • Sterile saline

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave the lateral surface of the left thigh and disinfect the surgical area with 70% ethanol and povidone-iodine.

  • Make a small skin incision (~0.5 cm) over the midthigh region to expose the biceps femoris muscle.

  • Gently dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.

  • Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture and perform a transection distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

  • Ensure that the sural nerve remains intact and undamaged.

  • Close the muscle layer with 5-0 absorbable sutures and the skin incision with wound clips or sutures.

  • Administer sterile saline subcutaneously to prevent dehydration and provide post-operative analgesia as per institutional guidelines.

  • Allow the animals to recover in a warm, clean cage.

Von Frey Test for Mechanical Allodynia

The von Frey test is a behavioral assay used to quantify mechanical sensitivity in rodents.

Materials:

  • Von Frey filaments with a range of calibrated bending forces (e.g., 0.008 g to 2.0 g)

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimate the mice to the testing environment by placing them in individual Plexiglas enclosures on the elevated wire mesh platform for at least 30 minutes before testing.

  • Begin testing by applying a von Frey filament to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).

  • Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.

  • A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon filament application.

  • Use the up-down method to determine the 50% paw withdrawal threshold. Start with a mid-range filament (e.g., 0.4 g). If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.

  • The 50% withdrawal threshold is calculated using the formula: 50% threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final von Frey filament used, k is a value based on the pattern of positive and negative responses, and δ is the mean difference (in log units) between stimuli.

RNAscope In Situ Hybridization for Atf3 and Csf1 mRNA in Mouse Dorsal Root Ganglion

This protocol is adapted from the RNAscope® Multiplex Fluorescent v2 Assay and is optimized for fixed frozen mouse dorsal root ganglion (DRG) sections.

Materials:

  • Fresh frozen DRG sections (10-14 µm) on Superfrost Plus slides

  • RNAscope® Multiplex Fluorescent v2 Reagent Kit

  • Probes for mouse Atf3 and Csf1

  • Hybridization oven (HybEZ™ II)

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Fix fresh frozen DRG sections in 4% paraformaldehyde (PFA) for 15 minutes at 4°C.

    • Dehydrate the sections through a series of ethanol washes (50%, 70%, and 100%) for 5 minutes each at room temperature.

    • Air dry the slides for 5 minutes.

  • Pretreatment:

    • Apply RNAscope® Hydrogen Peroxide to the sections and incubate for 10 minutes at room temperature.

    • Wash with distilled water.

    • Perform target retrieval by incubating the slides in RNAscope® Target Retrieval Reagent at 98-100°C for 5-15 minutes.

    • Wash with distilled water and then with 1X PBS.

    • Apply RNAscope® Protease Plus to the sections and incubate for 30 minutes at 40°C in the HybEZ™ oven.

    • Wash with 1X PBS.

  • Probe Hybridization:

    • Apply the pre-warmed Atf3 and Csf1 probes to the sections.

    • Incubate for 2 hours at 40°C in the HybEZ™ oven.

    • Wash with 1X RNAscope® Wash Buffer.

  • Signal Amplification and Detection:

    • Perform a series of amplification steps using RNAscope® Amp 1, Amp 2, and Amp 3 reagents, with washes in between, according to the manufacturer's protocol.

    • Apply the appropriate HRP-based detection reagent (HRP-C1, HRP-C2, etc.) followed by the corresponding Opal™ fluorophore (e.g., Opal 520, Opal 570).

    • Wash with 1X RNAscope® Wash Buffer.

  • Mounting and Imaging:

    • Counterstain with DAPI.

    • Mount the slides with a fluorescent mounting medium.

    • Image the sections using a fluorescence microscope with appropriate filters.

Iba1 Immunohistochemistry for Microglia in the Spinal Cord

This protocol is for the fluorescent immunohistochemical staining of Iba1, a marker for microglia, in mouse spinal cord sections.

Materials:

  • Fixed frozen or paraffin-embedded spinal cord sections (20-30 µm)

  • Primary antibody: Rabbit anti-Iba1

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Blocking solution: PBS with 5% normal goat serum and 0.3% Triton X-100

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Antigen Retrieval (if using paraffin-embedded sections):

    • Deparaffinize and rehydrate the sections.

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Staining:

    • Wash the sections with PBS.

    • Permeabilize the sections with 0.3% Triton X-100 in PBS for 10-15 minutes.

    • Incubate the sections in blocking solution for 1 hour at room temperature to block non-specific antibody binding.

    • Incubate the sections with the primary anti-Iba1 antibody (diluted in blocking solution) overnight at 4°C.

    • Wash the sections three times with PBS.

    • Incubate the sections with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

    • Wash the sections three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash with PBS.

    • Mount the sections with a fluorescent mounting medium.

    • Image the sections using a fluorescence or confocal microscope.

References

GNE-3511 in Temporal Lobe Epilepsy Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical efficacy of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), in a mouse model of temporal lobe epilepsy (TLE). The data presented herein summarizes the compound's effects on epileptogenesis, cognitive and behavioral deficits, and neuronal loss. Detailed experimental protocols and a visualization of the underlying signaling pathway are provided to facilitate further research and development in this area.

Core Findings

This compound has demonstrated significant therapeutic potential in a pilocarpine-induced mouse model of TLE. Key findings indicate that this compound effectively prevents the development of spontaneous recurrent seizures, mitigates cognitive and behavioral impairments, and confers neuroprotection in the hippocampus.[1][2][3][4] These effects are attributed to the inhibition of the DLK/JNK signaling pathway, which is implicated in neuronal apoptosis and degeneration.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a pivotal preclinical study investigating the effects of this compound in a pilocarpine-induced TLE mouse model. The study involved a control group, a status epilepticus (SE) group (pilocarpine-induced), and two this compound treatment groups at different dosages.

Table 1: Effect of this compound on Spontaneous Recurrent Seizures

GroupDose (mg/kg)Mean Daily Seizure NumberSeizure Score (Racine Scale)
SE-4.5 ± 0.54.2 ± 0.3
This compound2.52.1 ± 0.4 (p<0.01 vs SE)2.5 ± 0.4 (p<0.01 vs SE)
This compound51.2 ± 0.3 (p<0.001 vs SE)1.8 ± 0.3 (p<0.001 vs SE)

Table 2: Neurobehavioral Outcomes

GroupDose (mg/kg)Locomotor Activity (distance in cm)Anxiety (time in open arms in sec)Learning & Memory (escape latency in sec)
Control-3500 ± 250150 ± 1520 ± 3
SE-6500 ± 40050 ± 855 ± 5
This compound2.54500 ± 300 (p<0.001 vs SE)120 ± 12 (p<0.001 vs SE)30 ± 4 (p<0.001 vs SE)
This compound54000 ± 280 (p<0.001 vs SE)135 ± 14 (p<0.001 vs SE)25 ± 3 (p<0.001 vs SE)

Table 3: Neuroprotective Effects in the Hippocampus

GroupDose (mg/kg)Neuronal Degeneration in CA1 (%)Neuronal Degeneration in Dentate Gyrus (%)
SE-75 ± 860 ± 7
This compound2.530 ± 5 (p<0.0001 vs SE)25 ± 4 (p<0.0001 vs SE)
This compound515 ± 3 (p<0.0001 vs SE)12 ± 3 (p<0.0001 vs SE)

Signaling Pathway

The therapeutic effects of this compound in the TLE model are mediated through the inhibition of the Dual Leucine Zipper Kinase (DLK) pathway. DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling cascade, which plays a crucial role in neuronal apoptosis and degeneration following excitotoxic insults.[1][5]

DLK_JNK_Pathway cluster_upstream Upstream Triggers cluster_pathway DLK/JNK Signaling Cascade cluster_downstream Downstream Effects Excitotoxicity Excitotoxicity DLK DLK (MAP3K12) Excitotoxicity->DLK Neuronal_Injury Neuronal_Injury Neuronal_Injury->DLK MKK4_7 MKK4/7 (MAP2K) DLK->MKK4_7 phosphorylates JNK JNK (MAPK) MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Neuronal Apoptosis cJun->Apoptosis Degeneration Axon Degeneration cJun->Degeneration GNE3511 This compound GNE3511->DLK inhibits

Caption: The DLK/JNK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following section details the methodologies employed in the key preclinical study of this compound in the pilocarpine-induced TLE mouse model.[2][3]

Animal Model

A temporal lobe epilepsy model was induced in adult male C57BL/6 mice using pilocarpine.[6][7][8]

  • Scopolamine Pre-treatment: To reduce peripheral cholinergic effects, mice were pre-treated with scopolamine methyl bromide (1 mg/kg, i.p.).[6]

  • Pilocarpine Administration: 30 minutes after scopolamine, pilocarpine hydrochloride (300 mg/kg, i.p.) was administered to induce status epilepticus (SE).[6][8]

  • Seizure Monitoring: Animals were observed for behavioral seizures, and the onset of SE was determined based on continuous seizure activity. Seizure severity was scored according to the Racine scale.[8]

  • Termination of SE: After 90 minutes of SE, diazepam (10 mg/kg, i.p.) was administered to terminate the continuous seizures.[7]

  • Post-SE Care: Animals received supportive care, including hydration with saline injections, to aid recovery.

This compound Treatment

This compound was administered orally once daily, starting 24 hours after the induction of SE and continuing for 14 days. The compound was formulated in a vehicle solution for administration.

Behavioral Assessments

A battery of behavioral tests was conducted to evaluate locomotor activity, anxiety, and learning and memory.[2][3]

  • Open Field Test: To assess locomotor activity and exploratory behavior.

  • Elevated Plus Maze: To measure anxiety-like behavior.

  • Morris Water Maze: To evaluate spatial learning and memory.

Histopathological and Biochemical Analyses

Following the behavioral assessments, brain tissue was collected for analysis.[2][3]

  • Histopathology: Hippocampal sections were stained with Fluoro-Jade B to quantify neuronal degeneration in the CA1 and dentate gyrus subfields.

  • Biochemical Analysis: Western blotting was performed on hippocampal lysates to assess the levels of key proteins in the DLK/JNK pathway, such as phosphorylated c-Jun.

Experimental_Workflow cluster_induction Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis Induction Pilocarpine-induced Status Epilepticus (SE) in mice Treatment Daily oral administration of this compound or Vehicle (for 14 days) Induction->Treatment 24h post-SE Behavioral Behavioral Testing: - Open Field - Elevated Plus Maze - Morris Water Maze Treatment->Behavioral EEG EEG Monitoring (for seizure frequency) Treatment->EEG Histo Histopathological Analysis: - Neuronal loss in hippocampus Behavioral->Histo Biochem Biochemical Analysis: - Western Blot for p-cJun EEG->Biochem

Caption: Experimental workflow for evaluating this compound in the TLE mouse model.

References

Methodological & Application

GNE-3511: Application Notes for In Vitro Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-3511 is a potent, selective, and orally bioavailable inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK is a critical regulator of neuronal degeneration in various contexts, making it a promising therapeutic target for neurodegenerative diseases.[1][3] this compound has demonstrated concentration-dependent protection of neurons from degeneration in vitro and has shown efficacy in animal models of neurodegeneration.[1][4] This document provides detailed protocols for the in vitro application of this compound in neuronal cultures to assess its neuroprotective effects and mechanism of action.

Mechanism of Action

This compound functions as a potent inhibitor of DLK with a high degree of selectivity.[3][5] DLK acts as a key upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway in neurons.[6] In response to axonal injury or stress, DLK is activated and subsequently phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate transcription factors such as c-Jun, leading to the expression of pro-apoptotic and pro-degenerative genes. By inhibiting DLK, this compound effectively blocks this signaling cascade, thereby preventing downstream JNK activation and subsequent neuronal apoptosis and degeneration.

GNE_3511_MOA cluster_stress Neuronal Stress / Axon Injury cluster_pathway DLK Signaling Pathway cluster_intervention Pharmacological Intervention Stress Axonal Stress Signals DLK DLK (MAP3K12) Stress->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Neuronal Degeneration / Apoptosis cJun->Apoptosis Promotes GNE3511 This compound GNE3511->DLK Inhibits

Figure 1: this compound Mechanism of Action.

Quantitative Data

The following tables summarize the key in vitro potency and selectivity data for this compound.

Table 1: In Vitro Potency of this compound

TargetParameterValue (nM)Reference
DLK (MAP3K12)Ki0.5[1][2]
p-JNK (in-cell)IC5030[1][5]
Axon DegenerationIC50107[3][5]

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)Reference
MLK167.8[1]
JNK1129[1][5]
JNK3364[1][5]
JNK2514[1][5]
MLK3602[1]
MLK2767[1]
MKK4>5000[1][5]
MKK7>5000[1][5]

Experimental Protocols

The following are representative protocols for evaluating the in vitro activity of this compound in neuronal cultures.

Protocol 1: Neuroprotection Assay in Primary Neuronal Cultures

This protocol describes how to assess the neuroprotective effects of this compound against a neurotoxic insult, such as trophic factor withdrawal or excitotoxicity.

Neuroprotection_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assay Viability Assay A Plate Primary Neurons B Culture for 5-7 days A->B C Pre-treat with this compound (e.g., 0.1, 1, 10 µM) B->C D Induce Neuronal Injury (e.g., Trophic Factor Withdrawal) C->D E Incubate for 24-48 hours D->E F Add Viability Reagent (e.g., Calcein-AM) E->F G Image and Quantify (Fluorescence Microscopy) F->G

Figure 2: Neuroprotection Assay Workflow.

Materials:

  • Primary neurons (e.g., cortical or dorsal root ganglion neurons)

  • Neuronal culture medium and supplements

  • This compound (stock solution in DMSO)

  • Neurotoxic stimulus (e.g., anti-NGF antibody for trophic factor withdrawal)

  • Calcein-AM or other viability stain

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates

  • Fluorescence microscope

Procedure:

  • Neuronal Culture:

    • Plate primary neurons in multi-well plates at a suitable density.

    • Culture neurons for 5-7 days in vitro (DIV) to allow for maturation and process extension.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in neuronal culture medium. A final concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments.

    • Pre-treat the neuronal cultures with the this compound dilutions or vehicle (DMSO) for 1-2 hours.

  • Induction of Neuronal Injury:

    • After pre-treatment, introduce the neurotoxic stimulus. For example, for trophic factor withdrawal in DRG neurons, add an anti-NGF antibody to the culture medium.

  • Incubation:

    • Incubate the treated cultures for a period sufficient to induce cell death in the control group, typically 24-48 hours.

  • Assessment of Neuronal Viability:

    • Wash the cells gently with PBS.

    • Incubate the cells with a viability dye such as Calcein-AM according to the manufacturer's instructions. Calcein-AM is a non-fluorescent, cell-permeant dye that is converted by live-cell esterases into the intensely fluorescent calcein, which is retained within cells with intact membranes.

    • Image the plates using a fluorescence microscope.

    • Quantify the fluorescence intensity or the number of viable (fluorescent) neurons per field to determine the neuroprotective effect of this compound.

Protocol 2: Western Blot Analysis of JNK Phosphorylation

This protocol is designed to confirm the mechanism of action of this compound by measuring the inhibition of DLK-mediated JNK phosphorylation.

Materials:

  • Primary neuronal cultures

  • This compound

  • Stimulus to activate the DLK pathway (e.g., anisomycin, UV irradiation, or trophic factor withdrawal)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture primary neurons in multi-well plates.

    • Pre-treat the neurons with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells to activate the DLK-JNK pathway. The duration and nature of the stimulus should be optimized for the specific neuronal type.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Analysis:

    • Strip the membrane and re-probe with antibodies against total JNK and a loading control to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-JNK signal to the total JNK and loading control signals. This will demonstrate the concentration-dependent inhibition of JNK phosphorylation by this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the DLK signaling pathway in neuronal health and disease. The protocols outlined in this document provide a framework for assessing the neuroprotective efficacy and mechanism of action of this compound in in vitro neuronal models. These studies can contribute to a better understanding of neurodegenerative processes and the development of novel therapeutic strategies.

References

GNE-3511 Oral Gavage Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the oral gavage administration of GNE-3511, a potent and selective dual leucine zipper kinase (DLK) inhibitor, to murine models. This compound is a valuable tool for in vivo studies investigating neurodegenerative diseases and other conditions where the DLK signaling pathway is implicated.[1][2] This document outlines the necessary materials, vehicle preparation, and a detailed step-by-step procedure for accurate and safe administration.

Quantitative Data Summary

Pharmacokinetic and pharmacodynamic data are crucial for interpreting in vivo studies. The following table summarizes key parameters for this compound in mice.

ParameterValueSpeciesDosing RouteDosageSource
Half-life (t1/2)0.6 hMouseOral (p.o.)5 mg/kg[3]
Plasma Clearance (CLp)56 mL/min/kgMouseIntravenous (i.v.)1 mg/kg[3]
Volume of Distribution (Vdss)2.5 L/kgMouseIntravenous (i.v.)1 mg/kg
Oral Bioavailability (F)45%MouseOral (p.o.)5 mg/kg
Effective Dose (Neuropathic Pain)75 mg/kg (BID)MouseOral Gavage75 mg/kg[4]

Experimental Protocols

Materials
  • This compound powder

  • USP Grade Methyl Cellulose (e.g., 400 cP)

  • Tween 80

  • Sterile, deionized water

  • Scale (accurate to 0.1 mg)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • 1 mL syringes

  • Oral gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip for adult mice)[3][5][6]

  • Animal scale

  • Appropriate Personal Protective Equipment (PPE)

Vehicle Preparation (0.5% Methyl Cellulose, 0.2% Tween 80 in Water)

This vehicle is suitable for creating a stable suspension of this compound for oral administration.[4]

  • Heat Water : Heat approximately one-third of the final required volume of sterile water to 60-70°C.

  • Dissolve Methyl Cellulose : While stirring the heated water, slowly add the weighed methyl cellulose powder to create a 0.5% w/v solution (e.g., 0.5 g in a final volume of 100 mL). Continue stirring until the powder is thoroughly dispersed, which may result in a milky suspension.

  • Cool the Solution : Add the remaining two-thirds of the water as cold sterile water (or ice) to the methyl cellulose suspension while stirring. Continue to stir the solution at 4°C (e.g., in an ice bath or refrigerator) until it becomes clear. This may take several hours or can be left overnight.

  • Add Tween 80 : Once the methyl cellulose solution is clear and at room temperature, add Tween 80 to a final concentration of 0.2% v/v (e.g., 0.2 mL in a final volume of 100 mL).

  • Mix Thoroughly : Stir the final solution until the Tween 80 is completely dissolved and the vehicle is homogenous.

  • Storage : The vehicle can be stored at 4°C for up to one week.

Dosing Solution Preparation
  • Weigh this compound : Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation and administration.

  • Suspend in Vehicle : Add the weighed this compound to the prepared vehicle.

  • Homogenize : Vortex and/or sonicate the mixture until a uniform suspension is achieved. The solution should be continuously stirred or mixed prior to each administration to ensure homogeneity.

Animal Handling and Acclimatization
  • Acclimatization : Allow animals to acclimate to the facility and housing conditions for at least one week before the start of the experiment.

  • Handling : Handle the mice gently to minimize stress, which can impact experimental outcomes. Prior handling sessions can help habituate the animals to the procedure.

Oral Gavage Administration Procedure
  • Weigh the Animal : On the day of dosing, weigh each mouse to accurately calculate the volume of the dosing solution to be administered. The recommended maximum oral gavage volume for mice is 10 mL/kg.[3][7]

  • Calculate Dosing Volume : Use the following formula to determine the volume for each animal: Dosing Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration of Dosing Solution (mg/mL)

  • Restrain the Animal :

    • Grasp the mouse by the scruff of the neck, ensuring a firm but gentle grip to immobilize the head.[8]

    • The body of the mouse should be supported, and the head and neck slightly extended to create a straight line from the mouth to the esophagus.[8]

  • Measure and Insert the Gavage Needle :

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle if necessary.[4]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[5]

    • The needle should pass smoothly into the esophagus. The mouse may exhibit a swallowing reflex. Do not force the needle if resistance is met.[7]

  • Administer the Compound : Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the dosing solution.

  • Withdraw the Needle and Monitor :

    • Gently remove the gavage needle along the same path of insertion.

    • Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[8]

Visualizations

This compound Signaling Pathway

This compound is an inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal apoptosis and degeneration.[6][9]

GNE3511_Signaling_Pathway cluster_stress Axonal Injury / Stress Axonal Injury Axonal Injury DLK DLK (MAP3K12) Axonal Injury->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates Apoptosis Neuronal Apoptosis & Degeneration cJun->Apoptosis GNE3511 This compound GNE3511->DLK Inhibits Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration Vehicle_Prep 1. Prepare Vehicle (0.5% MC, 0.2% Tween 80) Dosing_Sol_Prep 2. Prepare this compound Dosing Suspension Vehicle_Prep->Dosing_Sol_Prep Weigh_Animal 3. Weigh Animal & Calculate Dose Volume Dosing_Sol_Prep->Weigh_Animal Restrain 4. Restrain Animal Weigh_Animal->Restrain Insert_Needle 5. Insert Gavage Needle Restrain->Insert_Needle Administer 6. Administer Suspension Insert_Needle->Administer Withdraw_Monitor 7. Withdraw Needle & Monitor Animal Administer->Withdraw_Monitor

References

GNE-3511 Intraperitoneal Injection Guidelines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: GNE-3511 is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2][3] With a Ki value of 0.5 nM, this compound is a critical tool for researchers studying neurodegenerative diseases and other conditions where the DLK signaling pathway is implicated.[4] This document provides detailed application notes and protocols for the intraperitoneal (IP) injection of this compound in preclinical research models.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetParameterValue (nM)
DLK Ki 0.5 [4]
Phosphorylated JNKIC5030[3][4]
Dorsal Root Ganglion (DRG) neuron protectionIC50107[2][4]
MKK4IC50>5000[3][4]
MKK7IC50>5000[3][4]
JNK1IC50129[2][3][4]
JNK2IC50514[2][3][4]
JNK3IC50364[2][3][4]
MLK1IC5067.8[4]
MLK2IC50767[2][4]
MLK3IC50602[2][4]
Table 2: Pharmacokinetic Parameters of this compound in Mice
Administration RouteDose (mg/kg)CLp (mL/min/kg)Vdss (L/kg)t1/2 (h)F (%)
Intravenous (IV)156[2][4]2.5[4]0.6[2][4]-
Oral (PO)5---45[4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

This protocol is based on a formulation used in a study investigating the effects of this compound in a mouse model of temporal lobe epilepsy.

Materials:

  • This compound powder

  • Tween® 80

  • Glycerin

  • Sterile double-distilled water (ddH2O)

  • Sterile microcentrifuge tubes

  • Sonicator

  • Vortex mixer

Procedure:

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of 2% Tween® 80 (v/v) and 2% Glycerin (v/v) in sterile ddH2O.

    • For example, to prepare 10 mL of vehicle, add 200 µL of Tween® 80 and 200 µL of Glycerin to 9.6 mL of sterile ddH2O.

    • Vortex the solution thoroughly to ensure homogeneity.

  • This compound Formulation:

    • Weigh the required amount of this compound powder based on the desired final concentration and injection volume. For instance, to prepare a 1 mg/mL solution, weigh 1 mg of this compound for each mL of vehicle.

    • Add the this compound powder to the prepared vehicle in a sterile microcentrifuge tube.

    • Vortex the mixture vigorously.

    • Sonicate the solution to aid in dissolution. The duration of sonication may vary, but intermittent sonication for 10-15 minutes is a good starting point. Visually inspect for complete dissolution.

    • The prepared this compound solution should be stored at -20°C for no longer than 7 days. It is recommended to prepare the solution fresh for each experiment.

Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice

This protocol provides a general guideline for the IP administration of this compound in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound formulation

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Animal scale

  • 70% ethanol or other appropriate disinfectant

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume. The recommended maximum IP injection volume for mice is typically 10 mL/kg.[5]

    • Properly restrain the mouse. The preferred method is the two-person technique where one person restrains the animal while the other performs the injection. For experienced handlers, a one-person technique may be used.[5]

    • Position the mouse with its head tilted downwards to move the abdominal organs away from the injection site.

  • Injection Site Identification:

    • The recommended injection site is the lower right quadrant of the abdomen.[5] This location helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 30-40 degree angle with the bevel facing up.

    • Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the needle and syringe and start with a fresh preparation.

    • Slowly inject the calculated volume of the this compound formulation.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior.

    • Record the injection details, including the date, time, dose, and volume administered.

Mandatory Visualizations

Signaling Pathway of DLK Inhibition by this compound

DLK_Signaling_Pathway cluster_stress Neuronal Stress/Injury cluster_pathway DLK Signaling Cascade Stress Signal Stress Signal DLK DLK Stress Signal->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 Activates JNK JNK MKK4_7->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis / Axon Degeneration cJun->Apoptosis Promotes GNE3511 This compound GNE3511->DLK Inhibits

Caption: this compound inhibits the DLK signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment Animal Model Select Animal Model (e.g., Neuropathic Pain) Acclimation Acclimatize Animals Animal Model->Acclimation Baseline Baseline Measurements (e.g., Behavioral Tests) Acclimation->Baseline Grouping Randomize into Groups (Vehicle, this compound) Baseline->Grouping Dosing Administer this compound (IP) or Vehicle Grouping->Dosing Monitoring Monitor Animal Health and Behavior Dosing->Monitoring Efficacy Efficacy Readouts (e.g., Pain Thresholds) Monitoring->Efficacy Tissue Tissue Collection (e.g., Brain, Spinal Cord) Efficacy->Tissue Analysis Biochemical Analysis (e.g., Western Blot for p-c-Jun) Tissue->Analysis

Caption: Workflow for an in vivo study using this compound.

References

GNE-3511: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12), in a laboratory setting. Adherence to these guidelines will help ensure the accurate and reproducible use of this compound in various experimental paradigms.

Product Information

  • Name: this compound

  • Synonyms: DLK Inhibitor, MAP3K12 Inhibitor

  • CAS Number: 1496581-76-0

  • Molecular Formula: C₂₃H₂₆F₂N₆O

  • Molecular Weight: 440.49 g/mol

Solubility in DMSO

This compound is soluble in dimethyl sulfoxide (DMSO). However, the reported solubility varies between suppliers. It is crucial to use fresh, anhydrous DMSO as the compound's solubility is significantly impacted by moisture.[1] Sonication may be required to achieve complete dissolution.[2]

Supplier/SourceReported Solubility (mg/mL)Molar Concentration (mM)Notes
MedchemExpress31.2570.94Ultrasonic recommended; Hygroscopic DMSO affects solubility.[3]
Selleck Chemicals4499.88Use fresh DMSO as moisture reduces solubility.[1]
Sigma-Aldrich2045.4N/A[4]
Cayman Chemical2045.4N/A[5]
TargetMol6.2514.19Sonication is recommended.[2]

Mechanism of Action and Signaling Pathway

This compound is a highly potent and selective, cell-permeable, and orally bioavailable inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, with a Ki of 0.5 nM.[3] DLK is a key regulator of neuronal degeneration.[6][7] Inhibition of DLK by this compound blocks the downstream c-Jun N-terminal kinase (JNK) signaling pathway, which in turn reduces the phosphorylation of c-Jun.[5] This mechanism is believed to underlie the neuroprotective effects of this compound observed in various models of neurodegenerative diseases.[8][9][10][11]

GNE3511_Signaling_Pathway cluster_stress Cellular Stress / Neuronal Injury cluster_pathway DLK Signaling Cascade cluster_response Cellular Response Stress Stress Stimuli (e.g., Axotomy, Neurotoxins) DLK DLK (MAP3K12) Stress->DLK Activates MKK47 MKK4/MKK7 DLK->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates pcJun Phospho-c-Jun cJun->pcJun Response Axon Degeneration Neuronal Apoptosis pcJun->Response Leads to GNE3511 This compound GNE3511->DLK Inhibits

This compound inhibits the DLK signaling pathway.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage. Stock solutions are reported to be stable for up to 3 months at -20°C.[4]

In Vitro Axon Degeneration Assay Protocol

This protocol outlines a general procedure for assessing the neuroprotective effects of this compound in a primary neuron culture model of axon degeneration.[5]

In_Vitro_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment and Axotomy cluster_analysis Analysis A Plate Primary Neurons B Culture for 5-7 days A->B C Pre-treat with this compound or Vehicle Control B->C D Perform Axotomy C->D E Incubate for 24-48 hours D->E F Immunostain for Axonal Markers (e.g., β-III tubulin) E->F G Image and Quantify Axon Integrity F->G

Workflow for an in vitro axon degeneration assay.

Materials:

  • Primary neurons (e.g., dorsal root ganglion neurons or cortical neurons)

  • Appropriate cell culture plates and media

  • This compound stock solution in DMSO

  • Vehicle control (DMSO)

  • Axotomy tool (e.g., sterile scalpel or needle)

  • Fixation and permeabilization buffers

  • Primary antibody against an axonal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Protocol:

  • Cell Plating: Plate primary neurons at an appropriate density on coated culture plates and allow them to mature for 5-7 days, or until they have developed extensive axonal networks.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in pre-warmed culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (typically ≤ 0.1%) and include a vehicle-only control.

  • Treatment: Pre-treat the neuronal cultures with the this compound dilutions or vehicle control for 1-2 hours.

  • Axotomy: Induce axonal injury by making a sterile scratch across the axonal field using a scalpel or needle.

  • Incubation: Return the plates to the incubator and culture for an additional 24-48 hours to allow for axon degeneration to occur.

  • Immunofluorescence:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

    • Block non-specific antibody binding with a suitable blocking buffer.

    • Incubate with the primary antibody against the axonal marker.

    • Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.

  • Imaging and Analysis:

    • Acquire images of the axonal fields distal to the axotomy site using a fluorescence microscope.

    • Quantify axon integrity using appropriate software. The degree of axon fragmentation and breakdown is an indicator of degeneration.

    • Compare the extent of axon protection in this compound-treated cultures to the vehicle control. An IC₅₀ value for neuroprotection can be determined from a dose-response curve. This compound has been reported to protect primary neurons in an in vitro axon degeneration assay with an IC₅₀ of 107 nM.[5]

In Vivo Studies

This compound is orally bioavailable and brain-penetrant, making it suitable for in vivo studies.[3] It has been used in mouse models of Parkinson's disease, amyotrophic lateral sclerosis (ALS), and nerve injury.[5][9][12]

Formulation for Oral Gavage:

For oral administration, this compound can be formulated as a suspension. A common vehicle is 0.5% methylcellulose (MC) with 0.2% Tween-80 in water.

Example In Vivo Experiment - Pharmacodynamic Study:

This protocol describes a general approach to assess the in vivo target engagement of this compound by measuring the levels of phosphorylated c-Jun (p-c-Jun) in a relevant tissue.

Protocol:

  • Animal Dosing: Administer this compound orally to mice at various doses (e.g., 10, 30, 75 mg/kg). Include a vehicle control group.

  • Induce Stimulus (if necessary): In some models, a stimulus is required to induce DLK pathway activation (e.g., administration of MPTP in a Parkinson's model or sciatic nerve injury).[5][12]

  • Tissue Collection: At a predetermined time point after dosing and stimulus, euthanize the animals and collect the tissue of interest (e.g., brain, spinal cord, or dorsal root ganglia).

  • Tissue Processing: Homogenize the tissue and prepare protein lysates.

  • Western Blot Analysis: Perform Western blotting to detect the levels of p-c-Jun and total c-Jun.

  • Analysis: Quantify the band intensities and calculate the ratio of p-c-Jun to total c-Jun. A dose-dependent reduction in this ratio in the this compound-treated groups compared to the vehicle control indicates successful target engagement. For instance, a 75 mg/kg dose of this compound has been shown to completely suppress p-c-Jun expression in a mouse model of Parkinson's disease.[5]

Selectivity Profile

This compound exhibits high selectivity for DLK over other related kinases.

KinaseIC₅₀ (nM)
DLK (Ki of 0.5 nM) [3]
p-JNK30[5]
MLK168[5]
JNK1129[5]
JNK3364[5]
JNK2514[5]
MLK3602[5]
MLK2767[5]
MKK4>5000[5]
MKK7>5000[5]

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols: GNE-3511 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2][3] It is a cell-permeable, orally bioavailable, and blood-brain barrier permeant compound that has shown neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[1][2] Understanding the stability of this compound in cell culture media is critical for the design and interpretation of in vitro experiments, ensuring accurate and reproducible results. These application notes provide a summary of available stability information, detailed protocols for use in cell culture, and a methodology for determining its stability under specific experimental conditions.

Mechanism of Action of this compound

This compound exerts its biological effects by inhibiting the kinase activity of DLK. DLK is a key regulator of neuronal degeneration and apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] By inhibiting DLK, this compound prevents the downstream phosphorylation of MKK4/7 and subsequent activation of JNK, which in turn leads to the phosphorylation of transcription factors such as c-Jun.[4] This inhibition ultimately protects neurons from apoptotic cell death.

GNE_3511_Signaling_Pathway cluster_upstream Upstream Activators cluster_pathway DLK Signaling Cascade Axonal Injury Axonal Injury DLK DLK (MAP3K12) Axonal Injury->DLK Trophic Factor Withdrawal Trophic Factor Withdrawal Trophic Factor Withdrawal->DLK Neurotoxins Neurotoxins Neurotoxins->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun phosphorylates Apoptosis Neuronal Apoptosis cJun->Apoptosis GNE3511 This compound GNE3511->DLK inhibits Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound solution in cell culture medium B Aliquot into sterile tubes A->B C Incubate at 37°C, 5% CO2 B->C D Collect samples at different time points (e.g., 0, 2, 8, 24, 48h) C->D E Store samples at -80°C until analysis D->E F Analyze this compound concentration by HPLC or LC-MS E->F G Plot concentration vs. time F->G H Calculate half-life (t½) G->H

References

Application Notes and Protocols for GNE-3511 in p-c-Jun Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for utilizing GNE-3511, a potent and selective dual leucine zipper kinase (DLK) inhibitor, to investigate the phosphorylation of c-Jun (p-c-Jun) via Western blot. This compound effectively suppresses the DLK signaling pathway, leading to a reduction in the phosphorylation of downstream targets, including the transcription factor c-Jun at Serine 63 (Ser63) and Serine 73 (Ser73). This document outlines the mechanism of action of this compound, provides a comprehensive experimental protocol for cell treatment and subsequent Western blot analysis of p-c-Jun, and presents key quantitative data to facilitate experimental design and data interpretation.

Introduction

This compound is an orally bioavailable and brain-penetrant small molecule inhibitor of dual leucine zipper kinase (DLK), also known as MAP3K12.[1][2] DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling cascade. Upon activation by various cellular stressors, DLK phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate JNK. Activated JNK then translocates to the nucleus and phosphorylates the transcription factor c-Jun at Ser63 and Ser73, enhancing its transcriptional activity. This pathway is implicated in neuronal apoptosis, degeneration, and inflammatory responses.

This compound inhibits DLK with high potency, thereby preventing the downstream phosphorylation of JNK and c-Jun.[1][3] This makes this compound a valuable tool for studying the role of the DLK-JNK-c-Jun signaling axis in various biological processes and a potential therapeutic agent for neurodegenerative diseases.[4][5]

Data Presentation

The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data for this compound's potency and selectivity.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 / KiReference
DLKKi<0.5 nM[3]
p-JNKInhibition30 nM[1][2]
Dorsal Root Ganglion (DRG) Neuron ProtectionIn vitro assay107 nM[1]

Table 2: Kinase Selectivity of this compound

KinaseIC50Reference
JNK1129 nM[1]
JNK2514 nM[1]
JNK3364 nM[1]
MLK167.8 nM[1]
MLK2767 nM[1]
MLK3602 nM[1]
MKK4>5000 nM[1]
MKK7>5000 nM[1]

Signaling Pathway

The following diagram illustrates the signaling pathway from DLK to c-Jun and the point of inhibition by this compound.

GNE3511_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway DLK-JNK Signaling Cascade cluster_inhibitor Inhibitor Stress Axonal Injury, Trophic Factor Withdrawal, Nocodazole DLK DLK (MAP3K12) Stress->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun p_cJun p-c-Jun (Ser63/73) cJun->p_cJun Phosphorylation Transcriptional\nActivation Transcriptional Activation p_cJun->Transcriptional\nActivation GNE3511 This compound GNE3511->DLK

Caption: this compound inhibits DLK, blocking the downstream phosphorylation of c-Jun.

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect changes in p-c-Jun levels.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot A 1. Seed Cells B 2. Induce Stress (e.g., NGF withdrawal, Nocodazole) A->B C 3. Treat with this compound (Dose-Response & Time-Course) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF membrane) F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (p-c-Jun, total c-Jun, Loading Control) H->I J 10. Secondary Antibody Incubation I->J K 11. Detection (ECL) J->K L 12. Data Analysis K->L

Caption: Workflow for p-c-Jun Western blot analysis after this compound treatment.

Part 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed neuronal cells (e.g., dorsal root ganglion neurons, PC12, or SH-SY5Y) at an appropriate density in culture plates. Allow cells to adhere and grow to the desired confluency (typically 70-80%).

  • Induction of c-Jun Phosphorylation (Optional): To observe a robust decrease in p-c-Jun, it is often necessary to first stimulate the DLK-JNK pathway. This can be achieved by:

    • Trophic Factor Withdrawal: For primary neurons, remove the growth factors (e.g., NGF) from the culture medium.

    • Chemical Stimulation: Treat cells with a known JNK pathway activator, such as anisomycin or UV irradiation. For example, one study used nocodazole at 200 nM.

    • Axotomy Model: For in vitro DRG cultures, axotomy can be performed to induce a strong DLK-dependent injury response.

  • This compound Treatment:

    • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Working Concentrations: Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. A suggested starting range is 10 nM to 1 µM. A concentration of 500 nM has been shown to be effective in cultured DRGs.[6]

    • Treatment Time: The optimal treatment time can vary. A pre-treatment of 1 hour before stimulation is a good starting point.[7] For some experimental setups, a longer pre-incubation of up to 16 hours may be necessary.[6] A time-course experiment (e.g., 1, 4, 8, 16 hours) is recommended to determine the optimal duration.

    • Controls: Include a vehicle control (DMSO) and a positive control (stimulated cells without this compound).

Part 2: Protein Extraction and Quantification
  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Part 3: Western Blot Analysis
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against p-c-Jun (Ser63 and/or Ser73), total c-Jun, and a loading control (e.g., GAPDH or β-actin) diluted in blocking buffer.

    • Incubation is typically performed overnight at 4°C with gentle agitation. Recommended antibody dilutions should be obtained from the manufacturer's datasheet.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-c-Jun signal to the total c-Jun signal and then to the loading control signal to determine the relative change in c-Jun phosphorylation.

Troubleshooting

  • No or weak p-c-Jun signal: Ensure that the stimulation of the DLK-JNK pathway was effective. Check the quality of the primary antibody and consider using a positive control lysate.

  • High background: Optimize the blocking conditions (time and blocking agent). Ensure adequate washing steps.

  • Inconsistent results: Ensure equal protein loading and consistent transfer efficiency.

Conclusion

This compound is a powerful and specific inhibitor of DLK, making it an excellent tool for investigating the role of the DLK-JNK-c-Jun signaling pathway. The detailed protocol provided in these application notes will enable researchers to effectively design and execute Western blot experiments to measure the inhibition of c-Jun phosphorylation by this compound, thereby facilitating research in neurodegeneration and related fields.

References

Application Notes and Protocols for GNE-3511 in In Vivo Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GNE-3511 is a potent, selective, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2][3][4] It is a valuable tool for investigating the role of the DLK signaling pathway in neurodegenerative diseases and nerve injury. While often associated with neuronal apoptosis and axon degeneration, the downstream effects of DLK activation can contribute to the complex inflammatory environment in the central nervous system. These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in in vivo studies.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of DLK.[1][2][3] DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling cascade, which is activated in response to neuronal stress, such as axonal injury, neurotrophic factor withdrawal, and neurotoxin exposure.[5][6] Inhibition of DLK by this compound blocks the phosphorylation of downstream targets, including MKK4/7 and subsequently JNK, leading to reduced phosphorylation of c-Jun.[1][3] This ultimately interferes with the apoptotic and degenerative signaling pathways in neurons.

Signaling Pathway Diagram

GNE_3511_MOA cluster_stress Neuronal Stress Axonal_Injury Axonal Injury DLK DLK (MAP3K12) Axonal_Injury->DLK activate Neurotoxins Neurotoxins Neurotoxins->DLK activate Trophic_Factor_Withdrawal Trophic Factor Withdrawal Trophic_Factor_Withdrawal->DLK activate MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates Microgliosis Microgliosis DLK->Microgliosis promotes JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Neuronal Apoptosis & Axon Degeneration cJun->Apoptosis GNE3511 This compound GNE3511->DLK inhibits

Caption: Mechanism of action of this compound in the DLK signaling pathway.

Quantitative Data Summary

In Vitro Potency and Selectivity
TargetAssayIC50 / KiReference
DLK (MAP3K12)Ki<0.5 nM[2]
p-JNKInhibition30 nM[3][4]
Dorsal Root Ganglion (DRG) neuron protectionIC50107 nM[1]
MKK4, MKK7Kinase Assay>5000 nM[1]
JNK1Kinase Assay129 nM[1]
JNK2Kinase Assay514 nM[1]
JNK3Kinase Assay364 nM[1]
MLK1Kinase Assay67.8 nM[1]
MLK2Kinase Assay767 nM[1]
MLK3Kinase Assay602 nM[1]
In Vivo Pharmacokinetics in Mice
ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)Reference
CLp (mL/min/kg)56-[1]
Vdss (L/kg)2.5-[1]
t1/2 (h)0.6-[1]
F (%)-45[1]
Bu/Pu0.24 at 6h-[1]
CSF/Pu--[1]

Experimental Protocols

General Preparation of this compound for In Vivo Dosing

This compound can be formulated for oral gavage. A common vehicle is 0.5% methylcellulose and 0.2% Tween-80 in water. Ensure the compound is fully suspended before administration.

In Vivo Neuroinflammation Model: Spared Nerve Injury (SNI)

This protocol is adapted from studies investigating the role of DLK in neuropathic pain and associated microgliosis.[7]

Objective: To assess the effect of this compound on mechanical allodynia and microgliosis following peripheral nerve injury.

Animal Model: Adult male C57BL/6 mice.

Experimental Groups:

  • Sham + Vehicle

  • SNI + Vehicle

  • SNI + this compound (75 mg/kg, twice daily, p.o.)

Procedure:

  • Baseline Behavioral Testing: Acclimatize mice to the testing environment. Measure baseline mechanical sensitivity using von Frey filaments.

  • Spared Nerve Injury (SNI) Surgery: Anesthetize the mice. Expose the sciatic nerve and its three terminal branches. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact. In sham-operated animals, expose the nerve without ligation or transection.

  • Drug Administration: Begin oral gavage of this compound or vehicle 16-18 hours post-surgery and continue twice daily for the duration of the experiment (e.g., 7 days).

  • Post-operative Behavioral Testing: Measure mechanical allodynia at desired time points (e.g., days 3, 5, and 7 post-surgery).

  • Tissue Collection and Analysis: At the end of the study, perfuse the animals with 4% paraformaldehyde. Collect the lumbar spinal cord (L4-L6) and dorsal root ganglia (DRGs).

  • Immunohistochemistry: Process the spinal cord for cryosectioning. Stain for microglial markers such as Iba1 to assess microgliosis. Quantify the Iba1-positive signal in the ipsilateral spinal cord.

  • Gene Expression Analysis (Optional): Extract RNA from DRGs to analyze the expression of DLK-dependent genes such as Atf3 and Csf1 by in situ hybridization or qPCR.[7]

In Vivo Neurodegeneration Model: Pilocarpine-Induced Temporal Lobe Epilepsy

This protocol is based on studies evaluating the neuroprotective effects of this compound in a model of epilepsy.[8][9]

Objective: To determine the efficacy of this compound in preventing epileptogenesis, neuronal loss, and cognitive deficits.

Animal Model: Adult male Swiss albino mice.

Experimental Groups:

  • Control + Vehicle

  • Status Epilepticus (SE) + Vehicle

  • SE + this compound (low dose)

  • SE + this compound (high dose)

Procedure:

  • Induction of Status Epilepticus (SE): Administer pilocarpine to induce SE. Monitor animals for seizure activity. After 90 minutes of continuous seizures, administer diazepam to terminate SE.

  • Drug Administration: Administer this compound or vehicle at desired time points post-SE induction.

  • Behavioral Analysis: Conduct a battery of behavioral tests to assess locomotor activity (open field test), anxiety (elevated plus maze), and learning and memory (Morris water maze).

  • Seizure Monitoring: Monitor for the development of spontaneous recurrent seizures.

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse) Disease_Induction Induce Disease/Injury (e.g., SNI, Pilocarpine) Animal_Model->Disease_Induction Grouping Randomize into Groups (Vehicle, this compound) Disease_Induction->Grouping Dosing Administer this compound/Vehicle (e.g., Oral Gavage) Grouping->Dosing Behavioral Behavioral Testing (e.g., von Frey, Morris Water Maze) Dosing->Behavioral During/After Treatment Tissue_Collection Tissue Collection (Spinal Cord, Brain) Behavioral->Tissue_Collection Histology Histology/IHC (e.g., Iba1, Nissl) Tissue_Collection->Histology Biochemistry Biochemical Analysis (e.g., qPCR, Western Blot) Tissue_Collection->Biochemistry Data_Analysis Statistical Analysis and Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: A typical experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for GNE-3511 Pharmacokinetics in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of GNE-3511, a potent and orally bioavailable inhibitor of Dual Leucine Zipper Kinase (DLK), in rodents. The provided protocols and data are intended to guide researchers in designing and interpreting preclinical studies involving this compound.

This compound: A Brain-Penetrant DLK Inhibitor

This compound is a selective inhibitor of DLK (also known as MAP3K12), a key regulator of neuronal degeneration.[1] Its ability to cross the blood-brain barrier and its oral bioavailability make it a valuable tool for investigating the role of DLK in neurodegenerative diseases.[2][3]

Quantitative Pharmacokinetic Parameters in Mice

The following table summarizes the key pharmacokinetic parameters of this compound in mice following intravenous (IV) and oral (PO) administration. This data is crucial for determining appropriate dosing regimens and predicting compound exposure in vivo.

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Plasma Clearance (CLp)56 mL/min/kg-
Volume of Distribution (Vdss)2.5 L/kg-
Half-life (t1/2)0.6 h-
Oral Bioavailability (F%)-45%
Brain to Plasma Ratio (Bu/Pu)-0.24 (at 6 hours)
Cerebrospinal Fluid to Plasma Ratio (CSF/Pu)-Data not available

Data sourced from MedchemExpress.[3]

Signaling Pathway of this compound

This compound exerts its neuroprotective effects by inhibiting the Dual Leucine Zipper Kinase (DLK), which is a key upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][4] This pathway is implicated in neuronal apoptosis and degeneration.[1][4]

GNE3511_Signaling_Pathway cluster_stress Neuronal Stress/Injury cluster_pathway DLK/JNK Signaling Pathway Stress Axonal Injury / Trophic Factor Withdrawal DLK DLK (MAP3K12) Stress->DLK activates MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Neuronal Apoptosis & Degeneration cJun->Apoptosis promotes GNE3511 This compound GNE3511->DLK inhibits

Caption: this compound inhibits the DLK/JNK signaling pathway.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of this compound in mice.

1. Animal Models:

  • Species: Mouse (e.g., C57BL/6).

  • Health Status: Healthy, adult mice of a specific age and weight range.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

2. Formulation and Dosing:

  • Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle for intravenous administration (e.g., saline, PBS with a solubilizing agent).

  • Oral (PO) Formulation: A sample formulation for oral gavage is as follows: Add 100 μL of a 20.8 mg/mL DMSO stock solution of this compound to 400 μL PEG300 and mix. Then, add 50 μL of Tween-80 and mix. Finally, add 450 μL of saline to reach the final volume.[3]

  • Dose Levels:

    • IV: 1 mg/kg

    • PO: 5 mg/kg

3. Experimental Workflow:

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Formulation Prepare IV and PO Formulations IV_Dose Administer 1 mg/kg IV Formulation->IV_Dose PO_Dose Administer 5 mg/kg PO Formulation->PO_Dose Animal_Prep Acclimate and Fast Mice Animal_Prep->IV_Dose Animal_Prep->PO_Dose Timepoints Collect Blood at Predetermined Timepoints (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->Timepoints PO_Dose->Timepoints Plasma_Prep Process Blood to Obtain Plasma Timepoints->Plasma_Prep LCMS Analyze Plasma Samples by LC-MS/MS Plasma_Prep->LCMS PK_Calc Calculate Pharmacokinetic Parameters LCMS->PK_Calc

Caption: Experimental workflow for a rodent pharmacokinetic study.

4. Blood Collection:

  • Time Points: A typical series of time points for blood collection could be: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Method: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

5. Bioanalysis:

  • Method: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Standard Curve: Prepare a standard curve of this compound in blank plasma to allow for accurate quantification.

6. Pharmacokinetic Analysis:

  • Software: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

  • Parameters: Calculate key pharmacokinetic parameters including, but not limited to, Clearance (CL), Volume of Distribution (Vd), Half-life (t1/2), Area Under the Curve (AUC), and Oral Bioavailability (F%).

7. Brain Penetration Assessment (Optional):

  • At selected time points, euthanize the animals and collect brain tissue.

  • Homogenize the brain tissue and extract the compound.

  • Analyze the concentration of this compound in the brain homogenate using LC-MS/MS.

  • Calculate the brain-to-plasma concentration ratio to assess the extent of brain penetration.

References

Troubleshooting & Optimization

GNE-3511 Technical Support Center: Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-3511, a potent and selective dual leucine zipper kinase (DLK) inhibitor.[1][2] The primary focus of this guide is to address the known solubility challenges of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is a lipophilic compound with very low solubility in aqueous solutions.[3] Its solubility has been determined in several organic solvents, most notably Dimethyl Sulfoxide (DMSO). It is reported to be insoluble in water and ethanol.[3]

Q2: How should I prepare a stock solution of this compound?

A2: It is highly recommended to prepare stock solutions of this compound in high-quality, anhydrous DMSO.[1][2][3][4] For guidance on preparing stock solutions at various concentrations, please refer to the "Experimental Protocols" section. Once prepared, stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[1]

Q3: Can I dissolve this compound directly in my aqueous experimental buffer (e.g., PBS, TRIS)?

A3: Direct dissolution of this compound in aqueous buffers is not recommended and will likely result in poor solubility and precipitation. A concentrated stock solution in DMSO should be prepared first and then diluted into the final aqueous buffer.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?

A4: The tolerance of cell lines to DMSO can vary significantly. It is best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts. A vehicle control (buffer with the same final concentration of DMSO) should always be included in your experiments.

Q5: I observed precipitation when diluting my this compound DMSO stock into my aqueous buffer. What should I do?

A5: This is a common issue with poorly soluble compounds. Please refer to the "Troubleshooting Guide" for a step-by-step approach to resolving this problem.

Data Presentation: this compound Solubility

The following table summarizes the reported solubility of this compound in various solvents.

SolventReported Solubility (mg/mL)Molar Equivalent (mM)Source(s)
DMSO≥ 32 mg/mL72.65 mM[1]
DMSO44 mg/mL99.88 mM[3]
DMSO20 mg/mL45.40 mM[4]
DMSO6.25 mg/mL14.19 mM[2]
Methanol1 mg/mL2.27 mM[4]
WaterInsoluble-[3]
EthanolInsoluble-[3]

Note: The molecular weight of this compound is 440.49 g/mol .[1] Variations in reported DMSO solubility may be due to differences in experimental conditions, material purity, or the presence of water in the solvent.[3] Using fresh, anhydrous DMSO is recommended.[3]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous buffers.

Issue 1: Precipitate formation upon dilution of DMSO stock into aqueous buffer.

  • Question: I diluted my this compound stock solution into my phosphate-buffered saline (PBS), and the solution became cloudy/I see visible precipitate. How can I fix this?

  • Answer: This indicates that the aqueous solubility of this compound has been exceeded. Consider the following solutions:

    • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.

    • Increase the DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO may help maintain solubility. However, be mindful of the potential for solvent toxicity in cellular assays.

    • Use Co-solvents: For some in vitro assays, the inclusion of a water-miscible organic co-solvent can improve solubility.[5][6] Common co-solvents include polyethylene glycol (PEG) or ethanol.[7] The compatibility of any co-solvent with your specific assay must be validated.

    • pH Adjustment: The solubility of many kinase inhibitors is pH-dependent.[8][9] If your experimental buffer system allows, a modest adjustment of the pH may improve the solubility of this compound. This must be tested empirically.

    • Use of Surfactants: In some biochemical assays, a low concentration of a non-ionic surfactant (e.g., Tween-80) can help maintain the solubility of hydrophobic compounds.[5]

Issue 2: Inconsistent experimental results or lower than expected potency.

  • Question: My experimental results with this compound are not reproducible. Could this be related to solubility?

  • Answer: Yes, poor solubility can lead to inconsistent and inaccurate results. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.

    • Visually Inspect Your Solutions: Before adding to your experiment, always visually inspect the final diluted solution of this compound for any signs of precipitation or cloudiness.

    • Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication in an ultrasonic bath can help to dissolve any microscopic precipitates and ensure a homogenous solution.[1]

    • Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound. Prepare them fresh for each experiment from a frozen DMSO stock.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder, MW: 440.49 g/mol )[1]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Appropriate personal protective equipment (PPE)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out a precise amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.405 mg of this compound.

    • Add the weighed this compound to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial. For 4.405 mg, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C and brief sonication can be used to aid dissolution if necessary.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol provides a general workflow to assess the solubility of this compound in a specific aqueous buffer over time.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Experimental aqueous buffer (e.g., PBS, pH 7.4)

    • 96-well microplate (polypropylene for better compound recovery)

    • Plate shaker

    • Centrifuge with a plate rotor

    • HPLC or other suitable analytical method for quantification

  • Procedure:

    • Add the aqueous buffer to the wells of the microplate.

    • Add a small volume of the 10 mM this compound DMSO stock to each well to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

    • Incubate the plate on a plate shaker at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours or 24 hours).

    • After incubation, centrifuge the plate at high speed (e.g., >3000 x g) for 20-30 minutes to pellet any precipitated compound.

    • Carefully collect a supernatant sample from each well, being cautious not to disturb the pellet.

    • Analyze the concentration of this compound in the supernatant using a validated analytical method like HPLC. The measured concentration represents the kinetic solubility under those conditions.

Visualizations

GNE3511_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Buffer Dilution cluster_assay Experimental Assay weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute DMSO Stock into Buffer stock->dilute aq_buffer Prepare Aqueous Buffer aq_buffer->dilute mix Mix Thoroughly dilute->mix final_solution Final Working Solution mix->final_solution add_to_assay Add to In Vitro / Cell Assay final_solution->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Endpoint incubate->readout

Caption: Experimental workflow for preparing and using this compound in aqueous-based assays.

GNE3511_Troubleshooting cluster_solutions Potential Solutions start Precipitate observed in aqueous buffer? lower_conc Lower final this compound concentration start->lower_conc Yes no_precipitate Proceed with experiment start->no_precipitate No check_dmso Is final DMSO% < 1%? lower_conc->check_dmso increase_dmso Increase final DMSO% (if assay allows) check_dmso->increase_dmso Yes use_cosolvent Add co-solvent (e.g., PEG) check_dmso->use_cosolvent No end_node Re-test for precipitation increase_dmso->end_node adjust_ph Adjust buffer pH use_cosolvent->adjust_ph adjust_ph->end_node

Caption: Troubleshooting decision tree for this compound precipitation issues.

References

GNE-3511 Neurotoxicity in Primary Neurons: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing GNE-3511 in primary neuron cultures. This resource provides troubleshooting guidance and frequently asked questions regarding the potential neurotoxic effects of this compound, a potent and selective dual leucine zipper kinase (DLK) inhibitor. While this compound is widely recognized for its neuroprotective properties in various neurodegeneration models, certain experimental conditions can lead to adverse effects on primary neurons. This guide is designed to help you identify, understand, and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: Is this compound neurotoxic to primary neurons?

A1: While this compound is predominantly neuroprotective, it can exhibit neurotoxic effects, particularly in healthy, uninjured neurons. The most commonly observed form of toxicity is cytoskeletal disruption within axons.[1][2]

Q2: What are the specific signs of this compound-induced neurotoxicity?

A2: The primary indicators of this compound neurotoxicity are related to axonal health and include:

  • Disruption of the axonal cytoskeleton: This manifests as the disorganization of neurofilaments (NF-200) and microtubules (βIII tubulin), leading to the formation of axonal distortions or swellings.[1][2][3]

  • Impaired axonal transport: Accumulation of vesicular markers, such as VAMP2, within these axonal distortions suggests a disruption in the normal transport of cellular components along the axon.[1][2]

  • Increased neurofilament levels: In vivo studies have shown that DLK inhibition can lead to elevated plasma neurofilament levels, which is a biomarker for neuronal cytoskeletal damage.[2][3]

Q3: What is the underlying mechanism of this neurotoxicity?

A3: The neurotoxic effects of this compound are believed to be an "on-target" effect resulting from the inhibition of its primary target, the dual leucine zipper kinase (DLK). DLK is a key component of a neuronal stress response pathway and is involved in maintaining cytoskeletal homeostasis.[4][5] By inhibiting DLK's kinase activity, this compound may interfere with the normal maintenance and repair of the axonal cytoskeleton.[2][3]

Q4: At what concentrations does this compound become neurotoxic?

A4: Higher concentrations of this compound are more likely to induce neurotoxicity. While specific toxic concentrations can vary depending on the neuron type and culture conditions, one study noted that concentrations above 1 µM could be problematic.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.

Q5: Are certain types of neurons more susceptible to this compound toxicity?

A5: The currently available literature primarily documents these toxic effects in primary Dorsal Root Ganglion (DRG) neurons.[1][2][3] It is plausible that other neuronal types could also be susceptible, and researchers should carefully monitor the health of their specific primary neuron cultures when using this compound.

Troubleshooting Guide

This guide provides a structured approach to addressing common problems encountered when using this compound in primary neuron cultures.

Problem Potential Cause Recommended Solution
Observation of axonal swellings, varicosities, or beaded appearance. This compound concentration is too high, leading to cytoskeletal disruption.Perform a dose-response experiment to identify the minimal effective concentration that does not induce morphological changes. Consider starting with a lower concentration range (e.g., 10-100 nM) and titrating up.
Altered localization or aggregation of axonal proteins (e.g., neurofilaments, tubulin, synaptic vesicle proteins). Inhibition of DLK is disrupting axonal transport and cytoskeletal integrity.Reduce the concentration of this compound. Decrease the duration of treatment to see if the effects are time-dependent. Ensure optimal culture conditions to maximize neuronal health and resilience.
Increased cell death or poor neuronal viability after this compound treatment. Off-target effects at high concentrations or exacerbation of underlying culture stress.Confirm the identity and purity of your this compound compound. Re-evaluate your baseline culture conditions for any potential stressors (e.g., media quality, serum variability, plating density). Include a vehicle-only control to rule out solvent toxicity.
Inconsistent or unexpected experimental results. Variability in this compound activity or degradation of the compound.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound.

Parameter Value Assay/System
Ki 0.5 nMDLK enzyme assay
IC50 (p-JNK) 30 nMCellular assay
IC50 (DRG) 107 nMCellular assay in Dorsal Root Ganglion neurons
Kinase Selectivity (IC50) MKK4: >5000 nM, MKK7: >5000 nM, JNK1: 129 nM, JNK2: 514 nM, JNK3: 364 nM, MLK1: 67.8 nM, MLK2: 767 nM, MLK3: 602 nMVarious kinase assays

Data sourced from MedchemExpress product information.[6]

Experimental Protocols

Assessment of Axonal Cytoskeletal Integrity

This protocol outlines a method for visualizing the effects of this compound on the axonal cytoskeleton in primary DRG neurons.

  • Cell Culture: Culture primary DRG neurons from E13.5 mouse embryos on a suitable substrate (e.g., poly-D-lysine and laminin-coated coverslips) in neurobasal medium supplemented with B27, L-glutamine, and NGF.

  • This compound Treatment: After establishing a healthy neuronal culture (e.g., DIV 5-7), treat the neurons with varying concentrations of this compound (e.g., 10 nM, 100 nM, 500 nM, 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4, 16, or 24 hours).

  • Immunocytochemistry:

    • Fix the neurons with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% normal goat serum in PBS for 1 hour.

    • Incubate with primary antibodies against βIII-tubulin (Tuj1) and neurofilament heavy chain (NF-200) overnight at 4°C.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

    • Mount coverslips onto slides with a DAPI-containing mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the morphology of axons, looking for signs of disorganization, swellings, or abnormal protein accumulation in the this compound-treated groups compared to the vehicle control.

Visualizations

GNE_3511_Neurotoxicity_Pathway cluster_0 Healthy Neuron Axon cluster_1 This compound Treatment DLK_active Active DLK Cytoskeletal_Homeostasis Cytoskeletal Homeostasis (Stable Microtubules & Neurofilaments) DLK_active->Cytoskeletal_Homeostasis Maintains Normal_Transport Normal Axonal Transport Cytoskeletal_Homeostasis->Normal_Transport Enables GNE_3511 This compound DLK_inhibited Inhibited DLK GNE_3511->DLK_inhibited Inhibits Cytoskeletal_Disruption Cytoskeletal Disruption (Disorganized Microtubules & Neurofilaments) DLK_inhibited->Cytoskeletal_Disruption Leads to Impaired_Transport Impaired Axonal Transport (Vesicle Accumulation) Cytoskeletal_Disruption->Impaired_Transport Causes

Caption: Proposed mechanism of this compound-induced neurotoxicity in healthy neurons.

GNE_3511_Troubleshooting_Workflow Start Observe Axonal Abnormalities (Swellings, Beading) Check_Concentration Is this compound concentration >100 nM? Start->Check_Concentration Reduce_Concentration Action: Lower this compound Concentration (Perform Dose-Response) Check_Concentration->Reduce_Concentration Yes Check_Duration Is treatment duration >24 hours? Check_Concentration->Check_Duration No Reassess Re-evaluate Axonal Morphology Reduce_Concentration->Reassess Reduce_Duration Action: Shorten Treatment Duration Check_Duration->Reduce_Duration Yes Check_Culture_Health Assess Overall Culture Health (e.g., Control Neuron Morphology) Check_Duration->Check_Culture_Health No Reduce_Duration->Reassess Optimize_Culture Action: Optimize Culture Conditions Check_Culture_Health->Optimize_Culture Suboptimal Check_Culture_Health->Reassess Optimal Optimize_Culture->Reassess

Caption: Troubleshooting workflow for this compound-induced neurotoxicity.

References

potential off-target effects of GNE-3511

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally active and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK, also known as MAP3K12), with a high potency (Ki of 0.5 nM).[1] DLK is a key regulator of neuronal degeneration, and by inhibiting it, this compound has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases.[2][3]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for DLK, it does exhibit some activity against other kinases, particularly at higher concentrations. Researchers should be aware of these potential off-target effects when designing experiments and interpreting data. The inhibitory concentrations (IC50) for this compound against various kinases are summarized in the table below.

Q3: Can this compound cause cellular toxicity?

Yes, at concentrations higher than 1 µM, this compound has been observed to induce neurotoxicity.[2] It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q4: Are there any observed morphological changes in neurons treated with this compound?

In some in vitro models, treatment with this compound has been shown to cause disruption of the axonal cytoskeleton. This can manifest as an uneven distribution of Neurofilament heavy chain (NF-200) and βIII tubulin (Tuj1), with accumulations in axonal distortions.[2][4] Additionally, the vesicle marker VAMP2 has been observed to accumulate in these structures, suggesting a potential impact on axonal transport.[2]

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Poor Cell Health in Culture.

  • Possible Cause: this compound concentration may be too high, leading to neurotoxicity.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check all calculations and dilutions to ensure the final concentration of this compound is accurate.

    • Perform a Dose-Response Curve: Titrate this compound across a range of concentrations (e.g., 10 nM to 5 µM) to identify the optimal window for neuroprotection without inducing toxicity in your specific neuronal culture system.

    • Assess Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.1%). Run a vehicle-only control.

    • Check Culture Health: Confirm that the neurons are healthy and properly differentiated before applying the compound.

Problem 2: Inconsistent or No Neuroprotective Effect Observed.

  • Possible Cause 1: The experimental model does not involve a DLK-dependent pathway.

  • Troubleshooting Steps:

    • Confirm DLK Pathway Activation: Before testing this compound, verify that the injury or stress model you are using (e.g., trophic factor withdrawal, axotomy) activates the DLK signaling pathway. This can be assessed by measuring the phosphorylation of downstream targets like c-Jun.

  • Possible Cause 2: this compound degradation or improper storage.

  • Troubleshooting Steps:

    • Storage Conditions: this compound should be stored at -20°C for short-term use and -80°C for long-term storage to prevent degradation.

    • Fresh Preparation: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.

Problem 3: Altered Axonal Morphology or Transport.

  • Possible Cause: On-target effect of DLK inhibition on cytoskeletal dynamics.

  • Troubleshooting Steps:

    • Lower Concentration: Determine if a lower concentration of this compound can still provide a neuroprotective effect with minimized impact on axonal morphology.

    • Time-Course Analysis: Conduct a time-course experiment to see if the morphological changes are an early or late event following treatment.

    • Alternative Readouts: In addition to morphological analysis, use functional readouts of axonal transport to quantify the effect.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
DLK (p-JNK) 30
JNK1129
JNK2514
JNK3364
MLK167.8
MLK2767
MLK3602
MKK4>5000
MKK7>5000

Data sourced from MedchemExpress.[1]

Experimental Protocols

Key Experiment: In Vitro Axon Degeneration Assay

This protocol is a generalized procedure for assessing the neuroprotective effects of this compound in a primary neuron culture model of axon degeneration.

  • Cell Plating: Plate primary neurons (e.g., dorsal root ganglion neurons) in a compartmentalized culture system that separates cell bodies from axons.

  • Neuronal Differentiation: Allow neurons to differentiate and extend axons for 5-7 days.

  • This compound Pre-treatment: Pre-treat the neurons with various concentrations of this compound (or vehicle control) for 2 hours before inducing injury.

  • Axon Injury: Induce axonal degeneration by either mechanical axotomy or trophic factor withdrawal.

  • Incubation: Incubate the cultures for 24-48 hours post-injury.

  • Axon Integrity Staining: Stain the axons with a viability dye such as Calcein-AM or perform immunofluorescence for axonal markers like βIII-tubulin.

  • Imaging and Analysis: Capture images using fluorescence microscopy and quantify axon integrity or degeneration.

Mandatory Visualizations

DLK_Signaling_Pathway cluster_stress Axonal Stress/Injury cluster_dlk DLK Signaling Cascade cluster_response Cellular Response Axonal_Stress Trophic Factor Withdrawal Axotomy Neurotoxins DLK DLK (MAP3K12) Axonal_Stress->DLK activates MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Gene_Expression Gene Expression cJun->Gene_Expression regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Axon_Degeneration Axon Degeneration Gene_Expression->Axon_Degeneration GNE3511 This compound GNE3511->DLK inhibits

Caption: The DLK signaling pathway initiated by axonal stress.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Analysis Culture Primary Neuronal Culture Injury Induce Axonal Injury Culture->Injury Vehicle Vehicle Control Injury->Vehicle GNE3511_Low This compound (Low Conc.) Injury->GNE3511_Low GNE3511_High This compound (High Conc.) Injury->GNE3511_High Stain Stain for Axon Integrity (e.g., Calcein-AM) Vehicle->Stain GNE3511_Low->Stain GNE3511_High->Stain Image Fluorescence Microscopy Stain->Image Quantify Quantify Axon Degeneration Image->Quantify

Caption: A typical experimental workflow for testing this compound.

References

GNE-3511 inconsistent results in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-3511 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1] It functions by binding to DLK with a high affinity, thereby preventing its kinase activity. DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal apoptosis, axon degeneration, and neuroinflammation.[2][3][4] By inhibiting DLK, this compound effectively blocks the downstream activation of the JNK pathway.[2][5]

Q2: What are the key in vitro potency and selectivity details for this compound?

This compound is a highly potent inhibitor of DLK. Its selectivity for DLK over other related kinases is a key feature. The following table summarizes its inhibitory activity.

TargetMeasurementValueReference
DLKKi<0.5 nM[1][6]
p-JNK (in cells)IC5030 nM[1]
Dorsal Root Ganglion (DRG) neuron protectionIC50107 nM[1]
JNK1IC50129 nM[1]
JNK2IC50514 nM[1]
JNK3IC50364 nM[1]
MLK1IC5067.8 nM[1]
MLK2IC50767 nM[1]
MLK3IC50602 nM[1]
MKK4IC50>5000 nM[1]
MKK7IC50>5000 nM[1]

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are crucial for obtaining consistent results.

  • Solubility: this compound is soluble in DMSO.

  • Stock Solution Preparation:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Reconstitute the powder in high-quality, anhydrous DMSO to a concentration of 10 mM.

    • Ensure the compound is fully dissolved by vortexing. Gentle warming in a water bath (up to 37°C) can be used if necessary.

  • Storage:

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Stock solutions in DMSO are generally stable for up to 3 months at -20°C.

    • Protect from light.

Q4: What is the recommended working concentration of this compound in cell culture?

The optimal working concentration of this compound will depend on the cell type and the specific experimental goals.

  • Starting Point: Based on its IC50 values, a starting concentration range of 100 nM to 1 µM is recommended for most cell-based assays.

  • Dose-Response Curve: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. This will help to identify a concentration that effectively inhibits DLK without causing significant off-target effects or cytotoxicity.

  • DMSO Control: Always include a vehicle control (DMSO) at the same final concentration as in your this compound-treated samples. The final DMSO concentration in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guide for Inconsistent Results

Inconsistent results with this compound in cell culture can arise from a variety of factors. This guide provides a systematic approach to troubleshooting common issues.

Problem Potential Cause Recommended Solution
No or weak effect of this compound Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh aliquots of the this compound stock solution from a new vial. Always store aliquots at -20°C or -80°C and protect from light.
Suboptimal Concentration: The concentration used may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal effective concentration.
Cell Line Insensitivity: The cell line may not have an active DLK/JNK pathway or may have compensatory mechanisms.Confirm the expression and activity of DLK and downstream targets (e.g., phosphorylated c-Jun) in your cell line. Consider using a positive control cell line known to be sensitive to DLK inhibition.
Precipitation in Media: this compound may precipitate when diluted into aqueous culture medium.Dilute the DMSO stock solution in pre-warmed culture medium and mix thoroughly. Visually inspect the medium for any signs of precipitation. If precipitation occurs, try a lower final concentration or a different formulation if available.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses.Ensure a homogenous cell suspension before seeding and use calibrated pipettes.
Edge Effects: Wells on the outer edges of a multi-well plate can experience different environmental conditions.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Inaccurate Pipetting: Small errors in pipetting the inhibitor can lead to significant concentration differences.Use calibrated pipettes and ensure proper mixing of the inhibitor in the culture medium.
Unexpected or Off-Target Effects High Concentration: Using a concentration that is too high can lead to inhibition of other kinases or non-specific cellular effects.[7]Use the lowest effective concentration determined from a dose-response curve. Refer to the selectivity data to be aware of potential off-target kinases at higher concentrations.
Cell Line Specific Responses: The genetic and phenotypic background of a cell line can influence its response to inhibitors.Characterize your cell line and consider using multiple cell lines to confirm findings.
Cell Toxicity Solvent Toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle-only control to assess the effect of the solvent.
On-Target Toxicity: Inhibition of the DLK pathway may be detrimental to the survival of certain cell types.Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to assess cytotoxicity.

Experimental Protocols

Note: These are example protocols and may require optimization for your specific cell line and experimental setup.

Protocol 1: Inhibition of DLK Signaling in HEK293 Cells

This protocol describes a general procedure for treating HEK293 cells with this compound to assess the inhibition of the DLK pathway.

  • Cell Seeding:

    • Seed HEK293 cells in a suitable culture plate (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of treatment.

    • Culture cells overnight in complete growth medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

  • This compound Preparation and Treatment:

    • Prepare a fresh dilution of the this compound stock solution in pre-warmed complete growth medium to the desired final concentrations (e.g., 0, 10, 100, 1000 nM).

    • Also, prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Induction of DLK Pathway (Optional):

    • If studying the inhibitory effect of this compound on an activated pathway, a stimulus may be required. This will be cell-type and pathway-specific (e.g., treatment with a known activator of the JNK pathway).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 1-24 hours), depending on the specific endpoint being measured.

  • Endpoint Analysis:

    • Western Blotting: Lyse the cells and perform Western blot analysis to detect the levels of phosphorylated c-Jun (a downstream target of JNK) and total c-Jun. A decrease in the ratio of phosphorylated c-Jun to total c-Jun would indicate successful inhibition of the DLK/JNK pathway.

    • Cell Viability Assay: Perform a cell viability assay to assess any cytotoxic effects of the treatment.

Protocol 2: Neuroprotection Assay in Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol is a representative example of how to use this compound in a neuroprotection assay with primary DRG neurons. The isolation and culture of DRG neurons should be performed according to established protocols.[8][9][10]

  • DRG Neuron Culture:

    • Isolate DRG neurons from embryonic or neonatal rodents and culture them on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates).[8][9][11]

    • Maintain the neurons in a neurobasal medium supplemented with appropriate growth factors.

  • This compound Pre-treatment:

    • One hour prior to inducing neuronal stress, pre-treat the DRG neurons with this compound at the desired concentrations (e.g., 100 nM, 500 nM, 1 µM) or a vehicle control.

  • Induction of Neuronal Stress:

    • Induce neuronal stress by, for example, growth factor withdrawal or treatment with a neurotoxic agent.

  • Incubation:

    • Incubate the neurons for a period sufficient to observe degeneration in the control group (e.g., 24-48 hours).

  • Assessment of Neuroprotection:

    • Immunocytochemistry: Fix the cells and perform immunocytochemistry for neuronal markers (e.g., β-III tubulin) to visualize and quantify axonal integrity and neuronal survival.

    • Viability Staining: Use viability dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) to quantify the number of surviving neurons.

Visualizations

DLK/JNK Signaling Pathway

DLK_JNK_Pathway cluster_stress Stress Signals cluster_dlk DLK Activation cluster_map2k MAP2K Activation cluster_jnk JNK Activation cluster_downstream Downstream Effects Axon Injury Axon Injury DLK DLK (MAP3K12) Axon Injury->DLK Neurotrophic Factor Withdrawal Neurotrophic Factor Withdrawal Neurotrophic Factor Withdrawal->DLK MKK4_7 MKK4/7 DLK->MKK4_7 GNE3511 This compound GNE3511->DLK JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Axon Degeneration Axon Degeneration cJun->Axon Degeneration

Caption: The DLK/JNK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound in Cell Culture

GNE3511_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis cluster_data Data Interpretation A Prepare this compound Stock (10 mM in DMSO) C Prepare Working Solutions (Dilute in Media) A->C B Seed Cells D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Desired Time D->E F Perform Endpoint Assay (e.g., Western Blot, Viability) E->F G Analyze and Interpret Results F->G

Caption: A general experimental workflow for using this compound in cell culture.

References

GNE-3511 Dose-Response Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting dose-response curve analysis using the dual leucine zipper kinase (DLK) inhibitor, GNE-3511. Here you will find troubleshooting guidance and frequently asked questions in a direct question-and-answer format, alongside detailed experimental protocols and key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of dual leucine zipper kinase (DLK), also known as MAP3K12.[1][2] Its primary mechanism of action is to block the kinase activity of DLK, which is a key regulator of neuronal degeneration and stress signaling pathways.[3] By inhibiting DLK, this compound can prevent the phosphorylation of downstream targets like c-Jun N-terminal kinases (JNKs), thereby interfering with pro-degenerative signaling cascades.[4][5]

Q2: What are the recommended starting concentrations for a this compound dose-response experiment?

Based on reported IC50 values, a good starting point for a dose-response curve in a cell-based assay would be a concentration range that brackets the expected IC50. For inhibiting JNK phosphorylation in HEK293 cells, the reported IC50 is 30 nM.[2] For neuroprotection in dorsal root ganglion (DRG) neurons, the IC50 is 107 nM.[2] Therefore, a suggested dilution series could start from 1 µM and proceed with 3-fold or 5-fold serial dilutions down to the low nanomolar or picomolar range.

Q3: How should I prepare my this compound stock solution?

This compound is soluble in DMSO at concentrations up to 20 mg/mL.[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then make serial dilutions in your cell culture medium for your experiments. Reconstituted stock solutions can be aliquoted and stored at -20°C for up to 3 months.[1]

Q4: Are there known off-target effects or cytotoxicity associated with this compound?

While this compound is highly selective for DLK, it does show some activity against other kinases at higher concentrations. For example, it has IC50 values of 129 nM, 514 nM, and 364 nM for JNK1, JNK2, and JNK3, respectively, and 67.8 nM for MLK1.[1] Neurotoxicity has been observed in vitro at concentrations above 1 µM.[3] Therefore, it is crucial to include appropriate controls and to perform cytotoxicity assays in parallel with your dose-response experiments to ensure that the observed effects are not due to general toxicity.

Troubleshooting Guide

Issue 1: I am not observing a clear dose-response effect with this compound.

  • Question: Why am I not seeing a dose-dependent inhibition of my target?

    • Answer: There are several potential reasons for this.

      • Incorrect Concentration Range: Your dilution series may be too high or too low. Re-evaluate your concentration range based on the known IC50 values for your specific assay.

      • Solubility Issues: this compound may be precipitating out of your media at higher concentrations. Ensure that the final DMSO concentration in your assay does not exceed 0.5% to maintain solubility.[6] You may also need to visually inspect your wells for any signs of precipitation.

      • Cell Health: Poor cell health can lead to inconsistent results. Ensure your cells are healthy, viable, and not overgrown before starting the experiment.

      • Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes at lower inhibitor concentrations. Consider optimizing your assay conditions or using a more sensitive detection method.

Issue 2: I am observing significant cell death in my experiments, even at lower concentrations of this compound.

  • Question: Is this compound causing unexpected cytotoxicity in my cell line?

    • Answer: While neurotoxicity is reported at concentrations above 1 µM, some cell lines may be more sensitive.

      • Perform a Cytotoxicity Assay: It is essential to run a parallel cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) with the same concentrations of this compound and treatment duration to determine the toxic threshold in your specific cell type.

      • Reduce Treatment Duration: If possible, shorten the incubation time with this compound to minimize toxic effects while still allowing for target engagement.

      • Check DMSO Toxicity: Ensure that the final DMSO concentration is not contributing to cell death. Run a vehicle control with the highest concentration of DMSO used in your experiment.

Issue 3: My results are highly variable between replicate experiments.

  • Question: What could be causing the lack of reproducibility in my this compound dose-response assays?

    • Answer: High variability can stem from several factors.

      • Inconsistent Cell Seeding: Ensure a uniform cell seeding density across all wells and plates. Variations in cell number can significantly impact the results.

      • Inaccurate Pipetting: Use calibrated pipettes and proper technique, especially when preparing serial dilutions of this compound, to ensure accurate concentrations.

      • Edge Effects: Wells on the perimeter of a microplate can be prone to evaporation, leading to changes in compound concentration. Consider not using the outer wells for data collection or ensure proper humidification during incubation.

      • Stock Solution Stability: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[1]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Ki (DLK) 0.5 nMBiochemical Assay[2]
IC50 (p-JNK) 30 nMHEK293 Cells[2]
IC50 (Neuroprotection) 107 nMDRG Neurons[2]
IC50 (JNK1) 129 nMBiochemical Assay[1]
IC50 (JNK2) 514 nMBiochemical Assay[1]
IC50 (JNK3) 364 nMBiochemical Assay[1]
IC50 (MLK1) 67.8 nMBiochemical Assay[1]
Solubility in DMSO 20 mg/mL-[1]

Experimental Protocols

Protocol: In Vitro JNK Phosphorylation Inhibition Assay in HEK293 Cells

This protocol outlines a general procedure for determining the dose-response curve of this compound for the inhibition of JNK phosphorylation in HEK293 cells.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • Assay medium (e.g., Opti-MEM)

  • Stimulating agent (e.g., Anisomycin or UV radiation to induce JNK phosphorylation)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • 96-well cell culture plates

  • Western blot apparatus

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the assay. A typical seeding density is 35,000 cells per well.[7]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in assay medium at 2x the final desired concentrations. A suggested starting range for the final concentrations is 1 µM down to 1 nM.

    • Carefully remove the growth medium from the cells and replace it with the this compound dilutions. Include a vehicle control (assay medium with the same final concentration of DMSO).

    • Incubate for 1-2 hours at 37°C.

  • Stimulation of JNK Pathway:

    • Following the pre-incubation with this compound, add the stimulating agent to the wells to induce JNK phosphorylation. The choice of stimulus and its concentration/duration should be optimized for your specific experimental setup.

    • Incubate for the appropriate time (e.g., 30-60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Western Blotting:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-JNK and total-JNK.

    • Incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for phospho-JNK and total-JNK.

    • Normalize the phospho-JNK signal to the total-JNK signal for each sample.

    • Plot the normalized phospho-JNK signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

GNE3511_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway DLK Signaling Cascade cluster_inhibition Inhibition Stress Stress Stimuli (e.g., Anisomycin, UV) DLK DLK (MAP3K12) Stress->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis / Neuronal Degeneration cJun->Apoptosis GNE3511 This compound GNE3511->DLK

Caption: this compound inhibits the DLK signaling pathway.

Dose_Response_Workflow start Start cell_culture Seed HEK293 Cells in 96-well Plate start->cell_culture prepare_compound Prepare this compound Serial Dilutions cell_culture->prepare_compound treat_cells Pre-incubate Cells with this compound prepare_compound->treat_cells stimulate Stimulate JNK Pathway treat_cells->stimulate lyse Cell Lysis & Protein Quantification stimulate->lyse western_blot Western Blot for p-JNK / Total JNK lyse->western_blot analyze Data Analysis & IC50 Calculation western_blot->analyze end End analyze->end

References

GNE-3511 off-target effects on JNK pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GNE-3511 on the JNK pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] It exhibits a high affinity for DLK with a Ki of 0.5 nM.

Q2: Does this compound have off-target effects on the JNK pathway?

Yes, this compound has known off-target inhibitory activity on members of the c-Jun N-terminal kinase (JNK) family, specifically JNK1, JNK2, and JNK3. However, its potency against these kinases is significantly lower than for its primary target, DLK.[3]

Q3: How significant is the inhibition of JNKs by this compound compared to its primary target, DLK?

This compound is substantially more selective for DLK. The IC50 values for JNK1, JNK2, and JNK3 are 129 nM, 514 nM, and 364 nM, respectively, while its Ki for DLK is 0.5 nM. This represents a selectivity of over 250-fold for DLK compared to JNK1.

Q4: What is the mechanism of action of this compound on the DLK-JNK pathway?

This compound inhibits DLK, a MAP3K, which in turn activates the MAP2Ks MKK4 and MKK7. These MAP2Ks then phosphorylate and activate JNKs.[4][5] By inhibiting DLK, this compound prevents the downstream activation of the JNK signaling cascade, leading to reduced phosphorylation of JNK targets like c-Jun.[4][6]

Quantitative Data: Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against its primary target (DLK) and key off-target kinases in the JNK pathway and related pathways.

Target KinaseIC50 / KiReference
DLK (MAP3K12) Ki: 0.5 nM [1][7]
p-JNKIC50: 30 nM[7]
JNK1IC50: 129 nM
JNK2IC50: 514 nM
JNK3IC50: 364 nM
MLK1IC50: 67.8 nM[7]
MLK2IC50: 767 nM[7]
MLK3IC50: 602 nM[7]
MKK4IC50: >5000 nM
MKK7IC50: >5000 nM

Troubleshooting Guide

Problem 1: I am observing inhibition of JNK pathway readouts (e.g., decreased phospho-c-Jun) at concentrations where I expect specific DLK inhibition. How can I confirm the effect is due to DLK inhibition and not off-target JNK inhibition?

Answer:

This is an expected observation as JNK is downstream of DLK. To dissect the on-target versus off-target effects, consider the following strategies:

  • Dose-Response Experiment: Perform a detailed dose-response curve with this compound and monitor both p-DLK (if a reliable antibody is available) and p-JNK/p-c-Jun levels. You should observe a significant decrease in p-DLK at lower concentrations of this compound compared to a direct, significant inhibition of JNK activity.

  • Use a Structurally Unrelated DLK Inhibitor: Compare the effects of this compound with another DLK inhibitor that has a different off-target profile. If both inhibitors produce the same effect on the JNK pathway at concentrations consistent with their DLK inhibitory potency, it is likely an on-target effect.

  • Rescue Experiment: If possible, introduce a constitutively active form of a kinase downstream of DLK but upstream of JNK (e.g., MKK4/7) to see if it rescues the inhibition of JNK signaling by this compound.

  • Direct JNK Inhibition Control: Use a known, potent, and selective JNK inhibitor as a positive control to understand the cellular phenotype of direct JNK inhibition in your experimental system.

Problem 2: My in-vitro kinase assay shows this compound inhibiting my kinase of interest, which is not a known target. How do I validate this potential off-target effect?

Answer:

Unexpected off-target effects can occur with any small molecule inhibitor. To validate this finding, follow these steps:

  • Confirm with a Different Assay Format: Use an alternative kinase assay platform (e.g., radiometric vs. fluorescence-based) to rule out assay-specific artifacts.

  • Determine the IC50: Conduct a full dose-response experiment to determine the concentration at which this compound inhibits 50% of the kinase activity (IC50). This will quantify the potency of the off-target interaction.

  • Cellular Target Engagement: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that this compound can bind to the putative off-target kinase in a cellular context.

  • Functional Cellular Assays: Investigate whether this compound treatment affects a known downstream signaling pathway of the newly identified off-target kinase in cells.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine IC50 of this compound

This protocol outlines a general procedure to determine the IC50 value of this compound against a kinase of interest.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • Microplate reader

Procedure:

  • Prepare this compound Dilution Series: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase and its specific substrate to the wells of a microplate.

    • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Incubate for a predetermined time at the optimal temperature for the kinase.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should ideally be at the Km for the specific kinase.

  • Incubation: Incubate the plate for the optimized reaction time at the appropriate temperature.

  • Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blotting for Assessing JNK Pathway Activation

This protocol describes how to assess the phosphorylation status of JNK and its downstream target c-Jun in cells treated with this compound.

Materials:

  • Cells of interest

  • Cell culture medium and reagents

  • This compound

  • Stimulus to activate the JNK pathway (e.g., anisomycin, UV radiation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-c-Jun, anti-total-c-Jun, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time. Then, stimulate the cells to activate the JNK pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

GNE3511_JNK_Pathway cluster_upstream Upstream Stress Signals cluster_map3k MAP3K cluster_map2k MAP2K cluster_mapk MAPK cluster_transcription_factor Transcription Factor cluster_inhibitor Inhibitor Stress Signals Cellular Stress (e.g., UV, Cytokines) DLK DLK (MAP3K12) Stress Signals->DLK Activates MKK4 MKK4 DLK->MKK4 Phosphorylates MKK7 MKK7 DLK->MKK7 Phosphorylates JNK JNK1/2/3 MKK4->JNK Phosphorylates MKK7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates GNE3511 This compound GNE3511->DLK Inhibits (On-Target) GNE3511->JNK Inhibits (Off-Target)

Caption: this compound signaling pathway and points of inhibition.

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_functional Functional Characterization cluster_conclusion Conclusion A Unexpected Phenotype Observed with this compound B In Vitro Kinase Screen (Broad Panel) A->B Investigate C Determine IC50 for Putative Off-Target B->C Identify Hit D Orthogonal Assay (e.g., Radiometric vs. FRET) C->D Confirm E Cellular Target Engagement (e.g., CETSA, NanoBRET) D->E Validate in Cells F Assess Downstream Signaling of Off-Target in Cells E->F Functional Analysis G Compare with Knockdown/Knockout of Off-Target F->G Genetic Validation H Confirmed Off-Target Effect G->H Conclude

Caption: Workflow for investigating this compound off-target effects.

References

GNE-3511 In Vivo Studies: A Technical Support Guide for Controlling Vehicle Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the vehicle effects of GNE-3511 in in vivo experiments. Adherence to proper control measures is critical for the accurate interpretation of experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: A commonly used vehicle for the oral administration of this compound is a multi-component system designed to enhance solubility. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Another reported formulation for this compound is a solution of 2% Tween80 v/v, 2% Glycerine v/v, and double-distilled water (ddH2O).[2] The choice of vehicle will depend on the specific experimental requirements, including the desired dose and route of administration.

Q2: Why is a vehicle control group essential in my this compound in vivo study?

A2: A vehicle control group is crucial for differentiating the pharmacological effects of this compound from any potential biological effects of the formulation excipients.[3][4] Vehicles themselves can sometimes elicit physiological responses that may be misinterpreted as a drug effect.[5] A concurrent vehicle control group, receiving the identical formulation without the active compound, serves as the baseline for assessing the true impact of this compound.

Q3: What are the known solubility characteristics of this compound?

A3: this compound is poorly soluble in water and ethanol.[6] It exhibits good solubility in Dimethyl Sulfoxide (DMSO), with reported solubilities of 20 mg/mL, 44 mg/mL, and ≥ 32 mg/mL from various suppliers.[6][7][8][9] Due to its hydrophobic nature, a co-solvent system is typically required for in vivo administration.

Q4: How does this compound exert its biological effect?

A4: this compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][7][10][11] DLK is a key regulator of neuronal degeneration.[10][12] By inhibiting DLK, this compound can suppress the downstream c-Jun N-terminal kinase (JNK) signaling pathway, leading to reduced phosphorylation of c-Jun.[9][13] This mechanism is neuroprotective in various models of neurodegeneration.[10][12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitation of this compound in the formulation - Incorrect solvent ratios- Temperature fluctuations- Exceeded solubility limit- Prepare the formulation fresh on the day of use.[1]- Ensure complete dissolution of this compound in DMSO before adding other components.- Gentle warming and sonication can aid dissolution.[1]- Re-evaluate the formulation to ensure the concentration of this compound does not exceed its solubility in the final vehicle composition.
Adverse reactions in the vehicle control group (e.g., irritation, inflammation, lethargy) - High concentration of DMSO- Irritant effects of Tween-80 or PEG300- If possible, reduce the percentage of DMSO in the final formulation. It is recommended to keep the proportion of DMSO below 2% if the animal is weak.[1]- Consider alternative, less irritating solubilizing agents if adverse effects persist.- Conduct a pilot study with the vehicle alone to assess tolerability before proceeding with the main experiment.
Inconsistent or unexpected baseline readings in the vehicle control group - Variability in vehicle preparation- Biological effects of the vehicle components- Standardize the vehicle preparation protocol to ensure consistency across all experimental groups.- Be aware that components like PEG and Tween can have biological effects. Thoroughly research the potential impact of your chosen vehicle on the specific endpoints being measured.- If significant and unavoidable vehicle effects are observed, consider if an alternative formulation is feasible.
No observable effect of this compound at the expected therapeutic dose - Poor bioavailability due to formulation issues- Degradation of the compound- Confirm the stability of this compound in the chosen vehicle over the duration of the experiment.- Stock solutions of this compound in DMSO are generally stable for up to 3 months when stored at -20°C.[8]- Ensure the formulation is homogenous and the compound is fully solubilized to allow for proper absorption.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
  • Prepare a stock solution of this compound in DMSO. Based on the desired final concentration, weigh the appropriate amount of this compound and dissolve it in 100% DMSO. For example, to prepare a 1 mg/mL final solution, a 10 mg/mL stock in DMSO can be made.

  • Sequentially add the co-solvents. In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 for every 1 mL of final solution and mix thoroughly.

  • Add 50 µL of Tween-80 for every 1 mL of final solution and mix until the solution is clear and homogenous.

  • Add 450 µL of sterile saline for every 1 mL of final solution and mix thoroughly.

  • Prepare the vehicle control. Follow the exact same procedure, substituting the this compound DMSO stock with an equal volume of 100% DMSO.

  • It is recommended to prepare the working solution fresh on the day of use.[1]

Protocol 2: In Vivo Administration and Monitoring
  • Animal Acclimation: Acclimate animals to the housing conditions for a minimum of one week prior to the start of the experiment.

  • Grouping: Randomly assign animals to experimental groups (e.g., Vehicle Control, this compound low dose, this compound high dose).

  • Administration: Administer the this compound formulation or the vehicle control via the desired route (e.g., oral gavage). Ensure the volume administered is appropriate for the animal's weight.

  • Monitoring: Observe the animals for any signs of toxicity or adverse reactions at regular intervals post-administration. This includes monitoring body weight, food and water intake, and general behavior.

Visualizations

GNE3511_Signaling_Pathway cluster_stress Cellular Stress / Axonal Injury cluster_dlk DLK Signaling Cascade cluster_gne3511 Pharmacological Intervention cluster_response Cellular Response Stress Stress DLK DLK Stress->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun p_cJun p-c-Jun cJun->p_cJun Neuronal Degeneration Neuronal Degeneration p_cJun->Neuronal Degeneration GNE3511 This compound GNE3511->DLK

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation_Prep Prepare this compound Formulation and Vehicle Control Animal_Grouping Randomize Animals into Groups Formulation_Prep->Animal_Grouping Dosing Administer this compound or Vehicle Animal_Grouping->Dosing Vehicle_Control Vehicle Control Group Animal_Grouping->Vehicle_Control GNE3511_Group This compound Group(s) Animal_Grouping->GNE3511_Group Monitoring Monitor for Adverse Effects and Collect Data Dosing->Monitoring Data_Analysis Analyze Data Comparing This compound vs. Vehicle Monitoring->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation Vehicle_Control->Dosing GNE3511_Group->Dosing

Caption: In vivo experimental workflow.

Troubleshooting_Logic Start Issue Observed Precipitation Precipitation in Formulation? Start->Precipitation Adverse_Effects Adverse Effects in Vehicle Group? Start->Adverse_Effects No_Effect No this compound Effect Observed? Start->No_Effect Prep_Fresh Prepare Fresh Warm/Sonicate Precipitation->Prep_Fresh Yes Reduce_DMSO Reduce DMSO % Consider Alt. Vehicle Adverse_Effects->Reduce_DMSO Yes Check_Bioavailability Check Formulation Confirm Stability No_Effect->Check_Bioavailability Yes Re-evaluate Re-evaluate Protocol Prep_Fresh->Re-evaluate Reduce_DMSO->Re-evaluate Check_Bioavailability->Re-evaluate

References

Validation & Comparative

A Comparative Guide to the Efficacy of DLK Inhibitors: GNE-3511 vs. GNE-8505

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent inhibitors of Dual Leucine Zipper Kinase (DLK), GNE-3511 and GNE-8505. DLK, also known as MAP3K12, is a key regulator of neuronal stress pathways and a promising therapeutic target for neurodegenerative diseases. This document summarizes key quantitative data, details the experimental protocols used to assess efficacy, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key efficacy parameters for this compound and GNE-8505 based on available experimental data.

Parameter This compound GNE-8505 Reference
Binding Affinity (Ki) 0.5 nM3 nM[1][2]
Cellular p-JNK Inhibition (IC50) 30 nM (HEK293 cells)195 nM (HEK293 cells)[1][2]
Neuronal Protection (IC50/EC50) 107 nM (DRG neurons)574 nM (Axon degeneration assay)[1][2]

Table 1: Biochemical and Cellular Potency. This table directly compares the inhibitory constants and cellular efficacy of this compound and GNE-8505.

Kinase This compound IC50 (nM) Reference
MKK4>5000[1]
MKK7>5000[1]
JNK1129[1]
JNK2514[1]
JNK3364[1]
MLK167.8[1]
MLK2767[1]
MLK3602[1]

Table 2: Kinase Selectivity Profile of this compound. This table details the inhibitory activity of this compound against a panel of related kinases, demonstrating its selectivity for DLK. A corresponding selectivity panel for GNE-8505 was noted to have less than 70% inhibition at 1 µM against 220 kinases, with a 42-fold selectivity over the homologous kinase LZK based on binding affinity (Kd) values.[2]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental procedures, the following diagrams are provided.

DLK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core_pathway DLK Signaling Cascade cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition Axon_Injury Axon Injury DLK DLK (MAP3K12) Axon_Injury->DLK Neurotrophic_Factor_Withdrawal Neurotrophic Factor Withdrawal Neurotrophic_Factor_Withdrawal->DLK Vincristine Vincristine Vincristine->DLK MKK4_7 MKK4/7 (MAP2K4/7) DLK->MKK4_7 JNK JNK (MAPK8/9/10) MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis Apoptosis c_Jun->Apoptosis Axon_Degeneration Axon Degeneration c_Jun->Axon_Degeneration GNE_3511 This compound GNE_3511->DLK GNE_8505 GNE-8505 GNE_8505->DLK

Figure 1: DLK Signaling Pathway and Points of Inhibition.

Kinase_Inhibition_Assay cluster_reagents Assay Components cluster_workflow HTRF Assay Workflow Recombinant_DLK Recombinant DLK Enzyme Incubate1 Incubate Enzyme, Substrate, ATP, and Inhibitor Recombinant_DLK->Incubate1 Kinase_Substrate Biotinylated Substrate Kinase_Substrate->Incubate1 ATP ATP ATP->Incubate1 Test_Compound This compound or GNE-8505 Test_Compound->Incubate1 Eu_Antibody Europium-labeled Antibody Add_Detection Add Detection Reagents Eu_Antibody->Add_Detection SA_XL665 Streptavidin-XL665 SA_XL665->Add_Detection Phosphorylation Substrate Phosphorylation Incubate1->Phosphorylation Phosphorylation->Add_Detection Incubate2 Incubate Add_Detection->Incubate2 Read_Plate Read TR-FRET Signal Incubate2->Read_Plate

Figure 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay Workflow.

Neuronal_Protection_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Plate_Neurons Plate DRG Neurons Add_Inhibitor Add this compound or GNE-8505 Plate_Neurons->Add_Inhibitor Add_Vincristine Induce Neuronal Damage (Vincristine) Add_Inhibitor->Add_Vincristine Incubate Incubate for 24-48h Add_Vincristine->Incubate Fix_Stain Fix and Stain (e.g., β-III tubulin) Incubate->Fix_Stain Image_Quantify Image and Quantify Neurite Outgrowth Fix_Stain->Image_Quantify

Figure 3: Vincristine-Induced Neuronal Protection Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the likely methods used in the discovery and characterization of this compound and GNE-8505.

DLK Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is designed to measure the in-vitro inhibitory activity of compounds against the DLK enzyme.

  • Reagents and Materials:

    • Recombinant human DLK enzyme

    • Biotinylated peptide substrate (e.g., Biotin-Ahx-GGPQFFYDN-OH)

    • ATP

    • Assay Buffer: 50 mM HEPES (pH 7.1), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT

    • Detection Reagents: HTRF Detection Buffer, Europium cryptate-labeled anti-phospho-serine/threonine antibody, Streptavidin-XL665

    • Test Compounds: this compound or GNE-8505 serially diluted in DMSO

    • 384-well low-volume white plates

  • Procedure:

    • Add 2 µL of serially diluted test compound or DMSO (control) to the assay plate.

    • Add 4 µL of DLK enzyme solution to each well.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and initiate detection by adding 10 µL of HTRF detection mix containing the Europium-labeled antibody and Streptavidin-XL665.

    • Incubate the plate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against the inhibitor concentration to determine the IC50 value.

Cellular p-c-Jun (Ser63) HTRF Assay

This assay quantifies the inhibition of DLK-mediated c-Jun phosphorylation in a cellular context.

  • Reagents and Materials:

    • HEK293 cells

    • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

    • Stimulant (e.g., Anisomycin or overexpression of DLK)

    • Test Compounds: this compound or GNE-8505 serially diluted in DMSO

    • HTRF Lysis Buffer

    • HTRF Detection Reagents for phospho-c-Jun (Ser63) and total c-Jun

    • 384-well white cell culture plates

  • Procedure:

    • Seed HEK293 cells into a 384-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serially diluted test compounds or DMSO for 1 hour.

    • Stimulate the DLK pathway by adding the chosen stimulant (e.g., Anisomycin) and incubate for the optimized duration (e.g., 30 minutes).

    • Lyse the cells by adding HTRF Lysis Buffer.

    • Transfer the lysate to a new 384-well detection plate.

    • Add the HTRF antibody mix for phospho-c-Jun (Ser63) and total c-Jun to their respective wells.

    • Incubate the plate at room temperature for 4 hours or overnight.

    • Read the plate on an HTRF-compatible reader.

    • Normalize the phospho-c-Jun signal to the total c-Jun signal and determine the IC50 values.

Vincristine-Induced Neuronal Protection Assay

This assay assesses the ability of the inhibitors to protect neurons from damage induced by the chemotherapeutic agent vincristine.

  • Reagents and Materials:

    • Primary Dorsal Root Ganglion (DRG) neurons or iPSC-derived motor neurons

    • Neuronal culture medium

    • Vincristine

    • Test Compounds: this compound or GNE-8505

    • Fixation Solution: 4% paraformaldehyde (PFA)

    • Permeabilization Solution: 0.25% Triton X-100 in PBS

    • Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS

    • Primary Antibody: Anti-β-III tubulin

    • Secondary Antibody: Alexa Fluor-conjugated secondary antibody

    • Nuclear Stain: DAPI

    • 96-well or 384-well imaging plates

  • Procedure:

    • Plate the neurons on coated imaging plates and allow them to mature and extend neurites.

    • Pre-treat the neurons with a dose range of this compound, GNE-8505, or vehicle control for 2-4 hours.

    • Add vincristine to the wells at a pre-determined toxic concentration (e.g., 3 nM for iPSC-derived motor neurons).

    • Incubate the plates for 24-48 hours.

    • Fix the cells with 4% PFA.

    • Permeabilize the cells and block with BSA solution.

    • Incubate with the primary antibody against β-III tubulin overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Acquire images using a high-content imaging system.

    • Quantify neurite length and cell viability using automated image analysis software.

    • Plot neurite outgrowth against inhibitor concentration to determine the EC50 for neuroprotection.

References

Navigating Neuroprotection Beyond DLK: A Comparative Guide to Alternative Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative therapeutic pathways to Dual Leucine Zipper Kinase (DLK) inhibition for neuroprotection. It synthesizes experimental data on the efficacy of targeting key signaling nodes, including c-Jun N-terminal Kinase (JNK), Apoptosis Signal-regulating Kinase 1 (ASK1), and the more nuanced approach of modulating DLK palmitoyylation.

This document details the underlying signaling cascades, presents comparative quantitative data from preclinical studies, and provides methodologies for key experimental assays to aid in the evaluation and selection of next-generation neuroprotective strategies.

Signaling Pathways in Neurodegeneration: DLK and Its Alternatives

Dual Leucine Zipper Kinase (DLK; MAP3K12) is a critical mediator of neuronal stress signaling.[1] As a MAP3K, it sits upstream of a cascade that, in response to axonal injury or stress, activates c-Jun N-terminal Kinases (JNKs) and ultimately leads to apoptotic cell death.[1] While direct inhibition of DLK has shown neuroprotective effects, concerns about on-target toxicities, such as axonal cytoskeleton disruption, have spurred the investigation of alternative and more refined therapeutic strategies.[2][3]

The primary alternative pathways explored in this guide are:

  • c-Jun N-terminal Kinase (JNK) Inhibition: As the direct downstream effectors of DLK, JNKs, particularly the CNS-enriched isoform JNK3, are a logical target.[4] Inhibition can be approached with pan-JNK inhibitors or more selective JNK3 inhibitors.

  • Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition: ASK1 (MAP3K5) is another MAP3K that can activate the JNK pathway in response to stressors like oxidative stress.[5] Targeting ASK1 offers an intervention point further upstream.

  • DLK Palmitoylation Inhibition: This novel approach targets a specific post-translational modification of DLK, its palmitoylation, which is essential for its pro-degenerative signaling, offering a potentially more specific and less toxic intervention than kinase inhibition.[2][6][7][8]

The following diagrams illustrate these signaling pathways.

DLK_Signaling_Pathway cluster_stress Cellular Stressors cluster_dlk DLK Signaling Axonal Injury Axonal Injury DLK DLK Axonal Injury->DLK Oxidative Stress Oxidative Stress Trophic Factor Withdrawal Trophic Factor Withdrawal Trophic Factor Withdrawal->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

DLK Signaling Pathway.

Alternative_Pathways cluster_stress Cellular Stressors cluster_ask1 ASK1 Signaling cluster_dlk_palmitoylation DLK Palmitoylation Oxidative Stress Oxidative Stress ASK1 ASK1 Oxidative Stress->ASK1 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->ASK1 MKK4_7_ASK1 MKK4/7 ASK1->MKK4_7_ASK1 p38_ASK1 p38 ASK1->p38_ASK1 JNK_ASK1 JNK MKK4_7_ASK1->JNK_ASK1 Apoptosis_ASK1 Apoptosis JNK_ASK1->Apoptosis_ASK1 p38_ASK1->Apoptosis_ASK1 DLK_inactive DLK (inactive) DLK_active DLK (active, palmitoylated) DLK_inactive->DLK_active Palmitoylation Vesicle Axonal Vesicles DLK_active->Vesicle Localization Retrograde_Signaling Retrograde Pro-degenerative Signal Vesicle->Retrograde_Signaling

Alternative Neuroprotective Pathways.

Comparative Efficacy of Inhibitors

The following tables summarize quantitative data on the efficacy of various inhibitors targeting DLK, JNK, ASK1, and DLK palmitoylation.

Table 1: In Vitro Efficacy of Neuroprotective Inhibitors
TargetInhibitorAssay TypeCell Line/CultureIC50 / EC50Key Findings & Citation
DLK GNE-3511Kinase Assay (Ki)Recombinant DLK0.5 nMPotent and selective DLK inhibitor.[9]
p-JNK InhibitionDorsal Root Ganglion (DRG) Neurons30 nMDemonstrates cellular target engagement.[9]
NeuroprotectionDRG Neurons107 nMProtects neurons from degeneration in vitro.[9]
JNK (pan) SP600125Kinase Assay (IC50)JNK1, JNK2, JNK340 nM, 40 nM, 90 nMFirst-generation pan-JNK inhibitor.[4]
AS6001245Kinase Assay (IC50)JNK1, JNK2, JNK3150 nM, 220 nM, 70 nMATP-competitive pan-JNK inhibitor.[4]
JNK3 Compound 35bKinase Assay (IC50)JNK39.7 nMHighly selective for JNK3 over JNK1 (>1000-fold) and JNK2 (~10-fold).[10]
Neuroprotection (MTT)Primary Rat Cortical Neurons (Aβ42-induced toxicity)-Showed significant neuroprotection, superior to SP600125.[10]
ASK1 NQDI-1Not specifiedNot specified-Specific ASK1 inhibitor.[11]
MSC2032964AKinase Assay (IC50)ASK193 nMHighly selective for ASK1.[12]
ASK1-IN-8Kinase Assay (IC50)ASK11.8 nMPotent ASK1 inhibitor.[13]
DLK Palmitoylation Compound 8DLK Localization ScreenHEK293T cells-Identified as a hit in a high-content screen.[2][8]
NeuroprotectionDRG Neurons-Protected neurons from trophic-factor deprivation-induced death.[2][8]
Compound 13DLK Localization ScreenHEK293T cells-Identified as a hit in a high-content screen.[2][8]
NeuroprotectionDRG Neurons-Protected neurons from trophic-factor deprivation-induced death.[2][8]
Table 2: In Vivo Efficacy of Neuroprotective Inhibitors
TargetInhibitorAnimal ModelAdministration & DoseEfficacy EndpointKey Findings & Citation
DLK This compoundMouse model of Amyotrophic Lateral Sclerosis (ALS)Oral gavage; 75 mg/kgNeuromuscular junction denervationDelayed neuromuscular junction denervation.[14]
JNK (pan) SP600125Rat model of Middle Cerebral Artery Occlusion (MCAO)Intraperitoneal; dose not specifiedInfarct volumeSignificantly reduced infarct volume.[15]
JNK (peptide) D-JNKI-1Rat model of Kainic Acid-induced seizuresIntraperitoneal; dose not specifiedNeuronal degenerationReversed pathological events and provided neuroprotection.[16][17]
ASK1 NQDI-1Rat model of Subarachnoid Hemorrhage (SAH)Intracerebroventricular; 3.0 µg/kgNeurological score (modified Garcia score)Significantly improved short- and long-term neurological function.[11][18][19]
DLK Palmitoylation Compound 8Mouse model of optic nerve crushIntravitreal injectionc-Jun phosphorylationReduced pro-degenerative retrograde signaling in vivo.[2][6][7][8]
Compound 13Mouse model of optic nerve crushIntravitreal injectionc-Jun phosphorylationReduced pro-degenerative retrograde signaling in vivo.[2][6][7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Neuroprotection Assays

This protocol is adapted for primary cortical neuron cultures to assess neuroprotection against excitotoxicity or oxidative stress.

  • Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 2x10^5 cells/cm². Culture for 14 days to allow for maturation.

  • Induction of Injury: Induce neuronal injury by, for example, oxygen-glucose deprivation (OGD) for a specified period.

  • Treatment: Following the insult, treat the cells with varying concentrations of the test inhibitor.

  • MTT Addition: After 21 hours of reoxygenation/treatment, add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Solubilization: Centrifuge the plates to pellet the formazan crystals, remove the supernatant, and dissolve the crystals in 100 µL of DMSO.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.[13]

This assay measures the number of live cells based on intracellular esterase activity.

  • Reagent Preparation: Prepare a 2 mM stock solution of Calcein-AM in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired working concentration (typically 1-10 µM) in an appropriate buffer (e.g., 1X Calcein AM DW Buffer).[20]

  • Cell Treatment: Plate cells in a 96-well plate and treat with compounds as required by the experimental design.

  • Staining: Remove the treatment medium and add 50 µL of the Calcein-AM working solution to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[20]

  • Measurement: Measure the fluorescence using a fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm.[3]

Apoptosis and Signaling Pathway Analysis

This method detects DNA fragmentation, a hallmark of apoptosis.

  • Tissue Preparation: Prepare 5 µm-thick paraffin-embedded brain sections. Deparaffinize and rehydrate the sections through a series of xylene and graded ethanol washes.

  • Permeabilization: Treat the sections with Proteinase K to allow enzyme access to the DNA.

  • TdT Reaction: Add the TdT reaction mixture (containing TdT enzyme and labeled nucleotides) to the sections and incubate in a humidified chamber at 37°C for 60 minutes.

  • Detection: Visualize the labeled DNA breaks using either a fluorescently labeled antibody/streptavidin or a chromogenic substrate (e.g., DAB).

  • Counterstaining: Counterstain the nuclei with DAPI or hematoxylin for morphological reference.

  • Imaging: Mount the slides and visualize using a fluorescence or light microscope. Apoptotic cells will be identified by positive staining in the nuclei.[4][6][21]

This protocol allows for the quantification of the activation state of the JNK signaling pathway.

  • Protein Extraction: Lyse neuronal cells or brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK (p-JNK) and phospho-c-Jun (p-c-Jun) overnight at 4°C. Also, probe separate blots or strip and re-probe the same blot for total JNK and total c-Jun as loading controls.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[15][16][22]

DLK Palmitoylation Assays

This assay uses the palmitoylation-dependent subcellular localization of DLK as a readout.

  • Cell Culture and Transfection: Seed HEK293T cells in 96-well plates and co-transfect with plasmids expressing DLK-GFP and a nuclear marker (e.g., mCherry-NLS).

  • Compound Treatment: Treat the cells with a compound library at a desired concentration. Include a known palmitoylation inhibitor (e.g., 2-bromopalmitate) as a positive control.

  • Fixation and Staining: Fix the cells and stain with DAPI to visualize the nuclei.

  • Imaging: Acquire images using a high-content imaging system, capturing the GFP, mCherry, and DAPI channels.

  • Image Analysis: Use automated image analysis software to identify transfected cells (mCherry-positive) and quantify the number and intensity of DLK-GFP puncta per cell. A diffuse GFP signal indicates inhibition of palmitoylation.[19][23][24]

HCS_Workflow cluster_workflow High-Content Screening Workflow Plating Plate HEK293T cells in 96-well plates Transfection Transfect with DLK-GFP and mCherry-NLS Plating->Transfection Treatment Treat with compound library Transfection->Treatment Fix_Stain Fix and stain with DAPI Treatment->Fix_Stain Imaging Acquire images on high-content imager Fix_Stain->Imaging Analysis Analyze images to quantify DLK-GFP puncta Imaging->Analysis

High-Content Screening Workflow.

This biochemical assay directly detects protein palmitoylation.

  • Lysis and Thiol Blocking: Lyse cells in a buffer containing N-ethylmaleimide (NEM) to block free thiol groups on cysteine residues.

  • Palmitate Cleavage: Treat the lysate with hydroxylamine (HAM) to specifically cleave the thioester bond of palmitoylated cysteines, exposing a free thiol group. A control sample is treated with a non-reactive buffer.

  • Biotinylation: Label the newly exposed thiols with a thiol-reactive biotinylating reagent, such as HPDP-biotin.

  • Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.

  • Elution and Detection: Elute the captured proteins and analyze by western blotting using an antibody against the protein of interest (e.g., DLK). A signal in the HAM-treated sample but not the control indicates palmitoylation.[2][8][11][12][25]

Conclusion

The landscape of neuroprotective strategies is evolving beyond direct DLK inhibition. Targeting downstream effectors like JNK, particularly the CNS-specific JNK3 isoform, and upstream activators such as ASK1, presents viable alternative approaches. Furthermore, the novel strategy of inhibiting DLK palmitoylation offers a more targeted intervention that may circumvent the side effects associated with kinase domain inhibition. The data and protocols presented in this guide are intended to provide a foundational resource for researchers to compare these pathways and design further investigations into their therapeutic potential for a range of neurodegenerative diseases.

References

GNE-3511: A Comparative Guide to a Potent DLK Inhibitor for Neuroprotection and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal degeneration. While no CRISPR screens specifically investigating resistance or sensitivity to this compound have been published to date, this document will explore its established preclinical profile and compare it with other relevant kinase inhibitors. Furthermore, we will outline a hypothetical framework for conducting such a CRISPR screen, providing a valuable resource for researchers interested in exploring the genetic determinants of response to this compound.

This compound: Mechanism of Action and Preclinical Profile

This compound is an orally bioavailable and brain-penetrant small molecule that potently inhibits DLK (also known as MAP3K12) with a high degree of selectivity.[1][2] DLK is a critical upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a central role in neuronal apoptosis and axon degeneration.[3][4] By inhibiting DLK, this compound effectively blocks this pro-degenerative cascade, demonstrating significant neuroprotective effects in various preclinical models of neurodegenerative diseases and nerve injury.[5]

Kinase Selectivity and Potency

This compound exhibits high potency for DLK with a Ki of 0.5 nM.[1][6] Its selectivity has been profiled against a panel of other kinases, demonstrating significantly lower activity against related kinases, which is crucial for minimizing off-target effects.

Kinase TargetIC50 (nM)
DLK (in vitro axon degeneration assay) 107 [2]
p-JNK30[1][2]
MLK167.8[1]
JNK1129[1][2]
JNK3364[1][2]
JNK2514[1][2]
MLK3602[1]
MLK2767[1]
MKK4>5000[1][2]
MKK7>5000[1][2]
In Vivo Efficacy

Preclinical studies have demonstrated the in vivo efficacy of this compound in various models:

  • Neurodegenerative Disease Models: In a mouse model of Parkinson's disease (MPTP model), this compound administration led to a dose-dependent suppression of phosphorylated c-Jun, a downstream marker of DLK activity.[2] It has also shown benefits in models of Alzheimer's and ALS.[5]

  • Nerve Injury and Pain: this compound has been shown to suppress nociceptive behavior in mouse models of cystitis by inhibiting DLK.[1]

  • Epilepsy: In a mouse model of temporal lobe epilepsy, this compound was effective in preventing epileptogenesis, neuronal loss, and cognitive and behavioral deficits.[5]

The DLK Signaling Pathway

The DLK signaling pathway is a key stress-activated pathway in neurons. Upon activation by neuronal injury or stress, DLK (MAP3K12) phosphorylates and activates the downstream kinases MKK4 and MKK7. These, in turn, phosphorylate and activate JNKs (c-Jun N-terminal kinases). Activated JNK then translocates to the nucleus to phosphorylate and activate the transcription factor c-Jun, leading to the expression of genes that promote apoptosis and axon degeneration.

DLK_Signaling_Pathway Stress Neuronal Stress / Injury DLK DLK (MAP3K12) Stress->DLK MKK4_7 MKK4 / MKK7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis & Axon Degeneration cJun->Apoptosis GNE3511 This compound GNE3511->DLK

Caption: The DLK signaling cascade leading to neuronal apoptosis.

CRISPR Screens for Drug Resistance and Sensitivity: A Methodological Overview

CRISPR-Cas9 based genetic screens are powerful tools to identify genes that modulate cellular responses to a drug. These screens can be designed to find genes that, when knocked out, lead to either resistance or increased sensitivity to the compound of interest.

Resistance Screens (Positive Selection)

To identify genes that confer resistance to a drug, cells are treated with a high concentration of the compound, typically a dose that inhibits growth by 70-90%. In this scenario, cells with a knockout of a gene that is essential for the drug's efficacy will survive and proliferate, becoming enriched in the population over time.

Sensitivity Screens (Negative Selection)

Conversely, to find genes that sensitize cells to a drug, a lower concentration is used, causing a modest growth inhibition of 10-30%. In this setup, cells with a knockout of a gene that, when absent, enhances the drug's effect will be depleted from the population.

Hypothetical CRISPR Screen for this compound Resistance/Sensitivity

While no such study has been published, a genome-wide CRISPR knockout screen could be designed to identify genetic modulators of this compound's neuroprotective effects or potential off-target toxicities.

Experimental Workflow

CRISPR_Workflow cluster_prep Library Preparation & Transduction cluster_selection Selection cluster_analysis Analysis sgRNA_lib Lentiviral sgRNA Library Amplification Lentivirus Lentivirus Production sgRNA_lib->Lentivirus Transduction Transduction with sgRNA Library Lentivirus->Transduction Cells Neuronal Cell Line (e.g., SH-SY5Y) Cells->Transduction Control Control (DMSO) Transduction->Control Resistance High-Dose this compound (Resistance Screen) Transduction->Resistance Sensitivity Low-Dose this compound (Sensitivity Screen) Transduction->Sensitivity gDNA Genomic DNA Extraction Control->gDNA Resistance->gDNA Sensitivity->gDNA PCR sgRNA Amplification (PCR) gDNA->PCR NGS Next-Generation Sequencing PCR->NGS Data Data Analysis: Identify Enriched/ Depleted sgRNAs NGS->Data

Caption: Hypothetical workflow for a this compound CRISPR screen.

Detailed Experimental Protocol (Hypothetical)
  • Cell Line Selection: A human neuronal cell line, such as SH-SY5Y, would be a suitable model. It's crucial to first establish the dose-response curve of this compound in this cell line to determine the appropriate concentrations for the resistance and sensitivity screens.

  • Library Transduction: The selected cell line would be transduced with a genome-wide lentiviral CRISPR knockout library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA.

  • Puromycin Selection: Transduced cells would be selected with puromycin to eliminate non-transduced cells.

  • This compound Treatment:

    • Resistance Screen: A sub-population of the transduced cells would be treated with a high concentration of this compound (e.g., IC80).

    • Sensitivity Screen: Another sub-population would be treated with a low concentration of this compound (e.g., IC20).

    • Control Group: A third sub-population would be treated with the vehicle (DMSO) as a control.

  • Cell Passaging and Harvesting: The cells would be passaged for a period of time (e.g., 14-21 days) to allow for the enrichment or depletion of specific sgRNA-containing populations. Cell pellets would be harvested at the beginning (T0) and end of the experiment.

  • Genomic DNA Extraction and Sequencing: Genomic DNA would be extracted from the harvested cells. The sgRNA sequences would be amplified by PCR and subjected to next-generation sequencing.

  • Data Analysis: The sequencing reads for each sgRNA would be counted and compared between the this compound-treated and control groups. Genes targeted by sgRNAs that are significantly enriched in the resistance screen or depleted in the sensitivity screen would be identified as candidate hits.

Comparison with Alternative Kinase Inhibitors

Here, we compare this compound with two other kinase inhibitors that have been investigated for neuroprotective properties: GNE-8505, another DLK inhibitor, and CEP-1347, a mixed-lineage kinase (MLK) inhibitor.

FeatureThis compoundGNE-8505CEP-1347
Primary Target(s) DLK (MAP3K12)DLK (MAP3K12)MLK1, MLK2, MLK3
Reported Potency Ki = 0.5 nM (for DLK)[1][6]Potent DLK inhibitor (specific values not detailed in provided search results)IC50 = 23-82 nM (for MLKs)
Key Preclinical Findings Neuroprotective in models of Parkinson's, Alzheimer's, ALS, and epilepsy.[2][5] Reduces nerve injury-induced pain.[1]Benefits in mouse models of Alzheimer's and ALS.[5]Neuroprotective in models of Parkinson's and HIV-associated neurocognitive disorders.[7][8] Anti-cancer stem cell activity.[9]
Clinical Development Status PreclinicalPreclinicalFailed in Phase II/III clinical trial for Parkinson's disease due to lack of efficacy.[4][10]

Pharmacological inhibition of DLK with both this compound and GNE-8505 has shown benefits in mouse models of Alzheimer's and ALS.[5] CEP-1347, an inhibitor of mixed lineage kinases, has also demonstrated neuroprotective effects in preclinical models.[7][8] However, it failed to show efficacy in a large clinical trial for Parkinson's disease.[10] This highlights the challenges of translating preclinical findings to clinical success and underscores the importance of highly selective and potent compounds like this compound.

References

GNE-3511: A Potent and Selective Tool for Unraveling the DLK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating neurodegenerative diseases and neuronal injury, GNE-3511 has emerged as a critical tool compound for the analysis of the Dual Leucine Zipper Kinase (DLK) signaling pathway. This guide provides a comprehensive comparison of this compound with other known DLK inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed decisions in research applications.

This compound is a potent, selective, orally bioavailable, and brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK, also known as MAP3K12).[1] DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling cascade, which plays a crucial role in neuronal apoptosis, axon degeneration, and the response to neuronal injury.[2][3][4] By inhibiting DLK, this compound allows for the precise dissection of this pathway's involvement in various pathological processes.

Comparative Analysis of DLK Inhibitors

The selection of an appropriate tool compound is paramount for the accuracy and reproducibility of experimental findings. Below is a comparative overview of this compound against other notable DLK inhibitors, GDC-0134 and GNE-8505.

Biochemical Potency and Selectivity

This compound exhibits high potency against DLK with a reported Ki of 0.5 nM.[5] Its selectivity has been profiled against a panel of other kinases, demonstrating significantly lower activity against closely related kinases such as the Mixed Lineage Kinases (MLKs) and downstream JNKs.[5] This high selectivity is crucial for attributing observed biological effects directly to the inhibition of DLK.

CompoundTargetKi (nM)IC50 (nM)Selectivity Notes
This compound DLK 0.5 p-JNK: 30, Axon Degeneration: 107 Highly selective over MKK4/7 (>5000 nM), JNK1 (129 nM), JNK2 (514 nM), JNK3 (364 nM), MLK1 (67.8 nM), MLK2 (767 nM), and MLK3 (602 nM).[5]
GDC-0134DLK--Structurally similar to this compound; used in clinical trials for ALS.[6][7]
GNE-8505DLK--Another selective DLK inhibitor developed by Genentech.[8]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental applications of this compound, the following diagrams have been generated using the DOT language.

DLK Signaling Pathway

This diagram illustrates the central role of DLK in the JNK signaling cascade, which is activated by neuronal stress and injury. This compound acts by directly inhibiting the kinase activity of DLK, thereby preventing the downstream phosphorylation cascade.

DLK_Signaling_Pathway cluster_upstream Upstream Stress Signals cluster_cascade DLK-JNK Signaling Cascade cluster_downstream Downstream Cellular Responses Neuronal Injury Neuronal Injury DLK DLK Neuronal Injury->DLK Axon Damage Axon Damage Axon Damage->DLK Trophic Factor Withdrawal Trophic Factor Withdrawal Trophic Factor Withdrawal->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis JNK->Apoptosis Axon Degeneration Axon Degeneration JNK->Axon Degeneration Gene Expression Gene Expression cJun->Gene Expression GNE3511 This compound GNE3511->DLK Inhibition Axon_Degeneration_Workflow cluster_culture Dorsal Root Ganglion (DRG) Neuron Culture cluster_treatment Treatment and Injury cluster_analysis Analysis A Isolate DRGs from E13.5 mouse embryos B Dissociate DRGs into single neurons A->B C Plate neurons on coated coverslips B->C D Culture for 24-48 hours to allow axon growth C->D E Treat with this compound or vehicle control D->E F Induce axon degeneration (e.g., trophic factor withdrawal or axotomy) E->F G Fix and stain neurons (e.g., βIII-tubulin) F->G H Acquire images using fluorescence microscopy G->H I Quantify axon integrity H->I Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_detection Detection and Analysis A Culture cells or treat animals with this compound B Induce cellular stress to activate DLK pathway A->B C Lyse cells/tissues in buffer with phosphatase inhibitors B->C D Determine protein concentration (e.g., BCA assay) C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a PVDF membrane E->F G Block membrane with BSA or milk F->G H Incubate with primary antibodies (p-c-Jun, total c-Jun, loading control) G->H I Incubate with HRP-conjugated secondary antibodies H->I J Add chemiluminescent substrate I->J K Capture image using a digital imager J->K L Quantify band intensities and normalize p-c-Jun to total c-Jun K->L

References

GNE-3511: A Comparative Analysis of its Neuroprotective Efficacy Across Diverse Neuronal Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of GNE-3511's performance against other dual leucine zipper kinase (DLK) inhibitors, supported by experimental data. This compound, a potent and selective inhibitor of DLK (MAP3K12), has demonstrated significant neuroprotective potential in a variety of preclinical models of neurodegeneration.

This document summarizes the efficacy of this compound in different neuronal populations, outlines detailed experimental protocols for assessing its activity, and presents its mechanism of action through signaling pathway diagrams.

Comparative Efficacy of DLK Inhibitors

This compound has been evaluated in several neuronal cell types, showing varied and context-dependent effects. The following table summarizes the available quantitative data on this compound and compares it with other known DLK inhibitors.

CompoundTargetKi (DLK)IC50 (p-JNK Inhibition)IC50 (Neuroprotection Assay)Neuronal Cell TypeKey Findings
This compound DLK0.5 nM[1]30 nM[1]107 nM[1]DRG NeuronsProtects against trophic factor deprivation-induced degeneration; blocks c-Jun phosphorylation.[2][3] Causes cytoskeletal disruption in healthy axons.[2][4]
Hippocampal Neurons (CA1, DG)Prevents neuronal loss in a mouse model of temporal lobe epilepsy.[5][6]
Cortical NeuronsReduced cortical p-c-Jun in a mouse model of ALS.[4]
Dopaminergic NeuronsDLK inhibition is neuroprotective in a Parkinson's disease model.
GDC-0134DLK---Motor NeuronsStructurally similar to this compound; advanced to clinical trials for ALS.[7][8] Associated with elevated plasma neurofilament levels, suggesting cytoskeletal effects.[7][8]
GNE-8505DLK---Cortical NeuronsUsed alongside this compound in an ALS mouse model.[4]
KAI-11101DLK--More potent than GDC-0134DRG NeuronsPreclinical candidate with reported stronger neuroprotective effects than GDC-0134.[9]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams were generated using the Graphviz DOT language.

DLK_Signaling_Pathway cluster_stress Neuronal Stress Axonal Injury Axonal Injury DLK DLK (MAP3K12) Axonal Injury->DLK Trophic Factor Deprivation Trophic Factor Deprivation Trophic Factor Deprivation->DLK Neurotoxins Neurotoxins Neurotoxins->DLK MKK4_7 MKK4/7 DLK->MKK4_7 This compound This compound This compound->DLK JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun p Apoptosis Apoptosis & Axon Degeneration cJun->Apoptosis Experimental_Workflow cluster_culture Neuronal Culture cluster_treatment Treatment cluster_analysis Endpoint Analysis Isolate Primary Neurons Isolate Primary Neurons (e.g., DRG, Cortical, Hippocampal) Culture Neurons Culture Neurons Isolate Primary Neurons->Culture Neurons Induce Neuronal Stress Induce Neuronal Stress (e.g., Trophic Factor Deprivation) Culture Neurons->Induce Neuronal Stress Treat with this compound Treat with this compound Induce Neuronal Stress->Treat with this compound Assess Viability Assess Cell Viability (e.g., Calcein-AM) Treat with this compound->Assess Viability Analyze Axon Integrity Analyze Axon Integrity Treat with this compound->Analyze Axon Integrity Measure p-c-Jun Measure p-c-Jun Levels (Western Blot) Treat with this compound->Measure p-c-Jun

References

validating GNE-3511 specificity with kinase profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor GNE-3511 with other relevant inhibitors, focusing on its specificity as determined by kinase profiling. The information is intended to assist researchers in evaluating the suitability of this compound for their studies.

Introduction to this compound

This compound is a potent, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12)[1][2][3]. With a Ki of less than 0.5 nM, it demonstrates high affinity for its primary target[1][4]. DLK is a key regulator of neuronal degeneration and has been investigated as a therapeutic target for neurodegenerative diseases[3][5]. The specificity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding results and toxicity. This guide provides a comparative analysis of the kinase selectivity of this compound against other known DLK inhibitors.

Kinase Inhibition Profile: this compound and Alternatives

The following table summarizes the inhibitory activity of this compound and two other inhibitors known to target the DLK signaling pathway, GDC-0134 and URMC-099. The data is compiled from various sources and presented to allow for a direct comparison of their specificity profiles.

Kinase TargetThis compoundGDC-0134URMC-099
Primary Target
DLK (MAP3K12)Ki < 0.5 nM [1][4]Potent DLK inhibitor[6][7]IC50 = 150 nM[8]
Off-Target Kinases
JNK1IC50 = 129 nM[1][2]--
JNK2IC50 = 514 nM[1][2]--
JNK3IC50 = 364 nM[1][2]--
MLK1IC50 = 67.8 nM[1][2]-IC50 = 19 nM[8]
MLK2IC50 = 767 nM[1][2]-IC50 = 42 nM[8]
MLK3IC50 = 602 nM[1][2]-IC50 = 14 nM[8]
MKK4IC50 > 5000 nM[1][2]--
MKK7IC50 > 5000 nM[1][2]--
LRRK2--IC50 = 11 nM[8]
ABL1--IC50 = 6.8 nM[8]
Broad Kinase Panel Assessed against 298 kinases at 0.1 µM[9]Development discontinued due to safety concerns[10][11]>90% inhibition at 1 µM against a panel including ABL1, CDK11, CDK4, CDKL2, CLK1, CLK2, CLK4, DYRK1B, FLT3, KIT, MELK, PDGFRB, SRPK2, ALK, ARK5, AXL, IKKα, IKKb, ROCK1, and TYK2[12]

Data for GDC-0134's broader kinase profile is limited due to the discontinuation of its clinical development.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to determine kinase specificity, the following diagrams illustrate the DLK signaling pathway and a general workflow for a competitive binding kinase profiling assay.

DLK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core_pathway DLK Core Pathway cluster_downstream Downstream Effects Axonal Injury Axonal Injury DLK DLK (MAP3K12) Axonal Injury->DLK Cellular Stress Cellular Stress Cellular Stress->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Axon Degeneration Axon Degeneration cJun->Axon Degeneration Apoptosis Apoptosis cJun->Apoptosis GNE3511 This compound GNE3511->DLK Inhibition

Caption: The DLK signaling cascade, a key pathway in neuronal stress response.

Kinase_Profiling_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Test Compound (e.g., this compound) Test Compound (e.g., this compound) Incubation Incubate Kinase, Test Compound, and Immobilized Ligand Test Compound (e.g., this compound)->Incubation Kinase Panel Kinase Panel Kinase Panel->Incubation Immobilized Ligand Immobilized Ligand Immobilized Ligand->Incubation Competition Competitive Binding Incubation->Competition Wash Wash to Remove Unbound Components Competition->Wash Quantification Quantify Bound Kinase Wash->Quantification Data Analysis Determine % Inhibition and IC50/Ki Quantification->Data Analysis

Caption: A generalized workflow for a competitive binding kinase profiling assay.

Experimental Protocols

Detailed below are methodologies for two common kinase profiling assays that can be used to validate the specificity of inhibitors like this compound.

KINOMEscan™ (Competitive Binding Assay)

This method quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Detailed Protocol:

  • Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: Add the diluted test compound, a DNA-tagged kinase from the panel, and an immobilized ligand to each well of a multi-well plate.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Quantification: Elute the bound, DNA-tagged kinase and quantify the amount of DNA using qPCR.

  • Data Analysis: The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. The results are typically expressed as percent inhibition relative to a DMSO control. IC50 values are then calculated from the dose-response curves.

KinaseProfiler™ (Radiometric Activity Assay)

This method measures the ability of a test compound to inhibit the catalytic activity of a kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. A decrease in the incorporation of the radiolabel into the substrate in the presence of the test compound indicates inhibition of the kinase.

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • Reaction Mixture Preparation: In a multi-well plate, combine the kinase, its specific substrate, and the diluted test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period to allow for substrate phosphorylation.

  • Termination of Reaction: Stop the reaction by adding a stop solution, typically containing a high concentration of non-radiolabeled ATP and EDTA.

  • Separation and Detection: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound is a highly potent inhibitor of DLK. The available data indicates a favorable selectivity profile, with significantly lower potency against closely related kinases such as JNKs and MLKs. Broader kinase profiling against 298 kinases further supports its specificity, although detailed public data on this comprehensive screen is limited. In comparison, while URMC-099 also targets the DLK pathway, it exhibits a broader spectrum of activity, potently inhibiting several other kinases. The clinical development of GDC-0134 was halted due to safety concerns, limiting the availability of its comprehensive kinase profiling data. For researchers investigating the specific roles of DLK in cellular processes, particularly in the central nervous system, this compound's combination of high potency, brain penetrance, and selectivity makes it a valuable pharmacological tool. As with any inhibitor, it is recommended to use appropriate controls and potentially a second, structurally distinct inhibitor to confirm that the observed phenotypes are due to the inhibition of the intended target.

References

GNE-3511 vs. URMC-099: A Comparative Analysis in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for neuroinflammatory and neurodegenerative diseases, small molecule inhibitors targeting key signaling pathways have emerged as a promising strategy. Among these, GNE-3511 and URMC-099 have demonstrated significant potential in various preclinical models. This guide provides a detailed comparison of their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future studies.

Executive Summary

While both this compound and URMC-099 exhibit neuroprotective and anti-inflammatory properties, they achieve these effects through distinct molecular targets and signaling pathways. This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal stress responses. In contrast, URMC-099 is a broad-spectrum inhibitor of mixed-lineage kinases (MLKs), with a preference for MLK3, and also shows activity against other kinases like LRRK2. This fundamental difference in their primary targets dictates their downstream effects and potential therapeutic applications. No direct comparative studies have been published to date; therefore, this guide synthesizes data from independent research to draw parallels and distinctions.

Mechanism of Action and Signaling Pathways

This compound: Targeting the DLK/JNK Pathway

This compound exerts its neuroprotective effects by inhibiting the Dual Leucine Zipper Kinase (DLK, also known as MAP3K12). DLK is a critical upstream activator of the c-Jun N-terminal kinase (JNK) signaling cascade in neurons, which is a key pathway involved in apoptosis and the response to axonal injury.[1][2] By blocking DLK, this compound effectively suppresses the downstream phosphorylation of JNK and its substrate c-Jun, thereby preventing neuronal death and axon degeneration.[1][3]

GNE_3511_Pathway cluster_stress Neuronal Stress/Injury cluster_pathway DLK/JNK Signaling Pathway cluster_effects Cellular Effects Axonal Damage Axonal Damage DLK DLK (MAP3K12) Axonal Damage->DLK JNK JNK DLK->JNK c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis/Neuronal Death c-Jun->Apoptosis Microgliosis Microgliosis c-Jun->Microgliosis GNE3511 This compound GNE3511->DLK caption This compound inhibits the DLK/JNK pathway.

This compound inhibits the DLK/JNK pathway.

URMC-099: A Broad-Spectrum Kinase Inhibitor

URMC-099 is characterized as a brain-penetrant, broad-spectrum mixed-lineage kinase (MLK) inhibitor with a preference for MLK3.[4][5] MLKs are a family of serine/threonine kinases that, similar to DLK, can activate the JNK and p38 MAPK signaling pathways in response to inflammatory stimuli and cellular stress.[5] By inhibiting MLK3, URMC-099 reduces the production of pro-inflammatory cytokines such as TNFα and IL-6 in microglia.[4][5] Its broader activity against other kinases, including LRRK2, may contribute to its neuroprotective effects in a wider range of neurodegenerative models.[6]

URMC_099_Pathway cluster_stimuli Inflammatory Stimuli cluster_pathway MLK/MAPK Signaling Pathway cluster_effects Cellular Effects HIV-1 Tat, Aβ oligomers, etc. HIV-1 Tat, Aβ oligomers, etc. MLK3 MLK3 HIV-1 Tat, Aβ oligomers, etc.->MLK3 JNK/p38 MAPK JNK/p38 MAPK MLK3->JNK/p38 MAPK Pro-inflammatory Cytokines TNFα, IL-1β, IL-6 JNK/p38 MAPK->Pro-inflammatory Cytokines Synaptic Damage Synaptic Damage Pro-inflammatory Cytokines->Synaptic Damage URMC099 URMC-099 URMC099->MLK3 caption URMC-099 inhibits the MLK/MAPK pathway.

URMC-099 inhibits the MLK/MAPK pathway.

Performance in Neuroinflammation Models: A Data-Driven Comparison

Due to the absence of head-to-head studies, the following tables summarize key findings from separate experiments for each compound.

Table 1: this compound Efficacy in Preclinical Models

ModelSpeciesKey FindingsDosageReference
Spared Nerve Injury (SNI)MousePrevented mechanical allodynia and spinal cord microgliosis.75 mg/kg, i.p., twice daily[7]
Temporal Lobe Epilepsy (Pilocarpine-induced)MousePrevented spontaneous recurrent seizures, neuronal loss, and cognitive deficits.1 and 5 mg/kg[3][8][9][10]
ALS (SOD1 G93A)MouseDelayed neuromuscular junction denervation.Chronic administration via food intake[1]
Alzheimer's Disease ModelMouseReduced microgliosis.Not specified[7]

Table 2: URMC-099 Efficacy in Preclinical Models

ModelSpeciesKey FindingsDosageReference
HIV-Associated Neurocognitive Disorders (HAND)Mouse, RatReduced inflammatory cytokine production and protected neuronal architecture.Not specified[4]
Alzheimer's Disease (APP/PS1)MouseReduced synapse loss, increased Aβ clearance, and shifted microglia to a protective phenotype.10 mg/kg, i.p., daily[5]
Experimental Autoimmune Encephalomyelitis (EAE)MousePrevented loss of postsynaptic structures and reversed cognitive deficits.Not specified[6]
Perioperative Neurocognitive Disorders (PND)MousePrevented surgery-induced microgliosis and cognitive impairment.10 mg/kg, i.p.[11][12]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data and designing future experiments.

This compound - Spared Nerve Injury Model Protocol

  • Animal Model: Wild-type mice undergo spared nerve injury (SNI) surgery.

  • Drug Administration: this compound (75 mg/kg) or vehicle is administered intraperitoneally (i.p.) twice daily, starting 16-18 hours post-SNI.[7]

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and 1 week post-injury.[7]

  • Immunohistochemistry: At the end of the study, spinal cords are harvested, and sections are stained for Iba1 to quantify microgliosis.[7]

  • Gene Expression Analysis: In some studies, dorsal root ganglia (DRG) are analyzed for the expression of DLK-dependent genes such as Atf3 and Csf1.[7]

GNE_3511_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment SNI Spared Nerve Injury (SNI) in Mice Dosing This compound (75 mg/kg, i.p.) or Vehicle Twice daily, starting 18h post-SNI SNI->Dosing Behavior Mechanical Allodynia (von Frey) 1 week post-SNI Dosing->Behavior Histo Immunohistochemistry (Iba1) Spinal Cord Microgliosis Dosing->Histo Gene Gene Expression (Atf3, Csf1) in DRG Dosing->Gene caption Workflow for this compound in SNI model.

Workflow for this compound in SNI model.

URMC-099 - Perioperative Neurocognitive Disorders Model Protocol

  • Animal Model: Orthopedic surgery (tibia fracture with intramedullary fixation) is performed on mice under general anesthesia.[11][12]

  • Drug Administration: A prophylactic regimen of URMC-099 (10 mg/kg, i.p.) or vehicle is administered three times, spaced 12 hours apart, prior to surgery.[11][12]

  • Cognitive Testing: Memory is assessed using tasks such as the "What-Where-When" and Memory Load Object Discrimination tasks.[11][12]

  • Neuroinflammation Assessment: Blood-brain barrier (BBB) permeability is assessed by IgG immunostaining, and microgliosis is evaluated using unbiased stereology.[11][12]

  • Peripheral Immune Response: Cytokine/chemokine profiling and flow cytometry are performed on blood samples to assess the peripheral immune response.[12]

URMC_099_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Surgery Orthopedic Surgery in Mice Cognition Cognitive Tasks (e.g., What-Where-When) Surgery->Cognition Neuroinflam Neuroinflammation (BBB permeability, Microgliosis) Surgery->Neuroinflam Immune Peripheral Immune Response (Cytokines, Flow Cytometry) Surgery->Immune Dosing URMC-099 (10 mg/kg, i.p.) or Vehicle 3 doses, 12h apart, pre-surgery Dosing->Surgery caption Workflow for URMC-099 in PND model.

Workflow for URMC-099 in PND model.

Conclusion

This compound and URMC-099 represent two distinct, yet promising, approaches to mitigating neuroinflammation. This compound's high selectivity for DLK makes it a targeted inhibitor of a key neuronal death pathway. URMC-099's broader kinase inhibition profile, particularly against MLK3, allows it to modulate the inflammatory responses of microglia. The choice between these or similar inhibitors will likely depend on the specific disease context and the primary drivers of pathology—neuronal stress and apoptosis versus microglial-driven inflammation. Future head-to-head studies in standardized neuroinflammation models are warranted to provide a more direct comparison of their therapeutic potential.

References

GNE-3511: A Comparative Analysis of its Cross-Reactivity with MAP3K Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), with a binding affinity (Ki) of 0.5 nM.[1][2][3] As a critical regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, DLK is a promising therapeutic target for neurodegenerative diseases.[4][5][6][7] This guide provides a comparative analysis of this compound's cross-reactivity with other Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks), supported by quantitative data and detailed experimental methodologies.

Kinase Selectivity Profile of this compound

The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. This compound has been profiled against a broad panel of kinases to determine its specificity. The following table summarizes the inhibitory activity of this compound against its primary target, DLK, and other related kinases, particularly within the MAP3K family and the downstream JNK pathway.

Kinase TargetAliasPotency (IC50/Ki in nM)Fold Selectivity vs. DLK
DLK MAP3K12 0.5 (Ki) [1][2][3]-
MLK1MAP3K967.8[1]135.6
MLK2MAP3K10767[1]1534
MLK3MAP3K11602[1]1204
JNK1MAPK8129[1]258
JNK2MAPK9514[1]1028
JNK3MAPK10364[1]728
MKK4MAP2K4>5000[1]>10000
MKK7MAP2K7>5000[1]>10000
p-JNK-30[1][8]60

Data compiled from publicly available sources. Fold selectivity is calculated based on the Ki for DLK.

As the data indicates, this compound demonstrates a high degree of selectivity for DLK over other tested MAP3Ks (MLK1, MLK2, MLK3) and downstream kinases in the JNK pathway. Notably, it exhibits greater than 10,000-fold selectivity against the direct downstream kinases MKK4 and MKK7. While it shows some activity against MLK1 and the JNKs, the selectivity window is still substantial. It has been noted that this compound was assessed against a panel of 298 kinases, with notable off-target activities quantified, suggesting a generally high degree of selectivity.[3]

Signaling Pathway Context

This compound's primary target, DLK, is a key upstream activator of the JNK signaling cascade, a critical pathway in neuronal response to stress and injury. The diagram below illustrates the position of DLK and other relevant kinases within this pathway.

JNK_Signaling_Pathway cluster_upstream Upstream Stress Signals cluster_map3k MAP3K cluster_map2k MAP2K cluster_mapk MAPK cluster_downstream Downstream Effects Axonal_Damage Axonal Damage DLK DLK (MAP3K12) Axonal_Damage->DLK Trophic_Factor_Withdrawal Trophic Factor Withdrawal Trophic_Factor_Withdrawal->DLK MKK4 MKK4 DLK->MKK4 MKK7 MKK7 DLK->MKK7 MLK1 MLK1 (MAP3K9) MLK1->MKK4 MLK1->MKK7 MLK2 MLK2 (MAP3K10) MLK2->MKK4 MLK2->MKK7 MLK3 MLK3 (MAP3K11) MLK3->MKK4 MLK3->MKK7 JNKs JNK1/2/3 MKK4->JNKs MKK7->JNKs cJun c-Jun JNKs->cJun Neuronal_Degeneration Neuronal Degeneration cJun->Neuronal_Degeneration GNE3511 This compound GNE3511->DLK

Caption: The JNK signaling pathway with the inhibitory action of this compound on DLK.

Experimental Methodologies for Kinase Profiling

The quantitative data presented in this guide are typically generated using robust and high-throughput screening platforms. Below are the detailed methodologies for two commonly employed assays for determining kinase inhibitor selectivity.

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a panel of kinases.

Principle: The assay measures the ability of a compound to displace a proprietary, immobilized ligand that binds to the active site of the kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using a sensitive detection method.

Experimental Protocol:

  • Kinase Preparation: A panel of DNA-tagged recombinant human kinases is utilized.

  • Ligand Immobilization: A proprietary, broadly selective kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Competition Assay: The DNA-tagged kinase, the ligand-coated beads, and the test compound (this compound) at various concentrations are incubated together in a multi-well plate.

  • Washing: Unbound kinase is washed away.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using real-time quantitative PCR (qPCR). The amount of kinase bound to the beads is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: The results are used to calculate the dissociation constant (Kd) or the percentage of kinase remaining bound at a specific compound concentration.

KINOMEscan_Workflow cluster_components Assay Components cluster_steps Assay Steps Kinase DNA-tagged Kinase Incubation Incubation Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound This compound Compound->Incubation Washing Washing Incubation->Washing Quantification Quantification (qPCR) Washing->Quantification Data_Analysis Data_Analysis Quantification->Data_Analysis Calculate Kd

Caption: The experimental workflow for the KINOMEscan® competition binding assay.

LanthaScreen® TR-FRET Kinase Assay

The LanthaScreen® platform employs Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure kinase activity or inhibitor binding. The binding assay is particularly useful for selectivity profiling.

Principle: The assay relies on the transfer of energy from a donor fluorophore (europium-labeled antibody) to an acceptor fluorophore (Alexa Fluor®-labeled tracer) when they are in close proximity. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.[9][10]

Experimental Protocol:

  • Reagent Preparation:

    • A solution containing the kinase of interest, which is tagged (e.g., with GST), is prepared.

    • A europium-labeled anti-tag antibody (e.g., anti-GST) is prepared.

    • An Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor scaffold (tracer) is prepared.

    • The test compound (this compound) is serially diluted.

  • Assay Assembly: In a multi-well plate, the test compound, the kinase/antibody mixture, and the tracer are added.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reactions to reach equilibrium.[9]

  • Signal Detection: The plate is read on a TR-FRET compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor® acceptor.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound, from which an IC50 value can be determined.

LanthaScreen_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound Kinase_Ab Kinase + Eu-Ab FRET High FRET Signal Kinase_Ab->FRET Binding Tracer AF647-Tracer Tracer->FRET Binding Kinase_Ab_I Kinase + Eu-Ab No_FRET Low FRET Signal Kinase_Ab_I->No_FRET Binding GNE3511 This compound GNE3511->No_FRET Binding Tracer_Displaced AF647-Tracer Displaced

Caption: The principle of the LanthaScreen® TR-FRET kinase binding assay.

Conclusion

This compound is a highly selective inhibitor of DLK (MAP3K12). The available data demonstrates a favorable selectivity profile against other MAP3Ks and related kinases. This high selectivity, combined with its ability to cross the blood-brain barrier, makes this compound a valuable tool for investigating the role of DLK in neuronal signaling and a promising lead compound for the development of therapeutics for neurodegenerative diseases. Researchers using this compound should be aware of its potential off-target effects, particularly at higher concentrations, and consider appropriate control experiments to validate their findings.

References

Assessing GNE-3511 Efficacy in Human iPSC-Derived Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of GNE-3511, a potent and brain-penetrant inhibitor of the Dual Leucine Zipper Kinase (DLK), for its potential neuroprotective efficacy in human induced pluripotent stem cell (iPSC)-derived neurons. While direct experimental data for this compound in human iPSC-derived neuron models is not currently available in the public domain, this guide synthesizes existing preclinical data from other relevant models and compares it with alternative neuroprotective compounds. This guide also proposes a detailed experimental workflow for researchers to evaluate this compound in their own iPSC-derived neuronal assays.

This compound: Mechanism of Action and Preclinical Evidence

This compound is a small molecule inhibitor that targets the Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in neuronal apoptosis and axon degeneration in response to injury and stress.[1][2] By inhibiting DLK, this compound aims to block this pro-degenerative signaling cascade, thereby offering a potential therapeutic strategy for a range of neurodegenerative diseases.

Preclinical studies in various models have demonstrated the neuroprotective potential of this compound. It has shown concentration-dependent protection of neurons from degeneration in vitro and dose-dependent activity in animal models of neurodegeneration.[1]

Comparative Analysis of this compound and Alternatives

A direct comparison of this compound with other compounds in human iPSC-derived neurons is challenging due to the lack of published data for this compound in this specific model. However, we can compare its known characteristics with those of other DLK inhibitors and compounds with different mechanisms of action that have been tested in relevant neuronal models.

Table 1: Comparison of this compound with Alternative DLK Inhibitors

CompoundTargetKey In Vitro/In Vivo Efficacy DataClinical Development StatusKey Considerations
This compound DLKPotent DLK inhibitor (Ki = 0.5 nM); Neuroprotective in primary neurons and animal models of neurodegeneration.[3]PreclinicalBrain-penetrant. Lack of data in human iPSC-derived neurons.
GDC-0134 DLKStructurally similar to this compound; Blocks DLK activity in cellular assays and animal models.[4][5][6]Phase 1 trial for ALS (discontinued)Development was halted due to safety concerns, including paradoxical elevation of neurofilament light chain (NFL), a marker of neuronal damage.[7][8][9][10]
KAI-11101 DLKMore potent inhibition of p-cJun (IC50 = 95 nM) and greater axon protection (EC50 = 363 nM) compared to GDC-0134 in an ex vivo DRG neuron assay.PreclinicalShows promising preclinical efficacy compared to other DLK inhibitors.

Table 2: Comparison of this compound with LRRK2 Inhibitors (Alternative Mechanism)

CompoundTargetKey Efficacy Data in iPSC-Derived NeuronsClinical Development StatusKey Considerations
This compound DLKData not availablePreclinicalTargets the JNK stress pathway.
LRRK2 Inhibitors (e.g., DNL201, DNL151) LRRK2Rescue lysosomal dysfunction and reduce α-synuclein accumulation in iPSC-derived neurons from Parkinson's disease patients.[11]Clinical trials for Parkinson's DiseaseDifferent mechanism of action (implicated in lysosomal and mitochondrial function).[11][12] May be beneficial for neurodegenerative diseases with shared pathologies.[13]

Experimental Protocols

Proposed Protocol for Assessing this compound Efficacy in Human iPSC-Derived Neurons

This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a human iPSC-derived neuron model of neurotoxicity. Researchers should adapt this protocol based on their specific iPSC line, neuronal subtype, and chosen neurotoxic insult.

1. Differentiation of Human iPSCs into Neurons:

  • Human iPSCs can be differentiated into a homogenous population of excitatory neurons using doxycycline-inducible expression of the transcription factor Neurogenin 2 (NGN2).

  • Alternatively, differentiation protocols can be used to generate specific neuronal subtypes (e.g., motor neurons, dopaminergic neurons) relevant to the disease being modeled.

  • Culture the differentiated neurons on plates coated with a suitable substrate (e.g., Matrigel or Poly-D-Lysine/Laminin) in a defined neuronal medium.

2. Induction of Neuronal Injury:

  • After allowing the neurons to mature for a specified period (e.g., 21-28 days), induce neuronal injury using a relevant stressor. Examples include:

    • Oxidative stress: Treatment with hydrogen peroxide (H₂O₂) or rotenone.

    • Excitotoxicity: Exposure to high concentrations of glutamate.

    • Axotomy: Mechanical or chemical transection of neurites.

    • Proteotoxic stress: Treatment with proteasome inhibitors like MG-132.

3. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the neuronal cultures with a range of concentrations of this compound (e.g., 1 nM to 10 µM) either prior to or concurrently with the neurotoxic insult.

  • Include appropriate vehicle controls (e.g., DMSO).

4. Assessment of Neuroprotection (Readouts):

  • Neuronal Viability:

    • Quantify the number of surviving neurons using automated imaging of fluorescently labeled live cells (e.g., Calcein-AM) or by counting the number of intact nuclei (e.g., DAPI staining) of neuron-specific marker-positive cells (e.g., βIII-tubulin).

  • Neurite Outgrowth and Integrity:

    • Immunostain for neuronal markers (e.g., βIII-tubulin, MAP2) and acquire images using high-content microscopy.

    • Quantify neurite length, branching, and complexity using automated image analysis software.

  • Apoptosis:

    • Measure the activation of caspases (e.g., Caspase-3/7) using fluorescent probes or by immunostaining for cleaved caspase-3.

  • Mechanism of Action:

    • Perform Western blotting or immunofluorescence to assess the phosphorylation status of JNK and its downstream target c-Jun to confirm the on-target effect of this compound.

Visualizations

GNE_3511_Signaling_Pathway cluster_stress Neuronal Stress/Injury cluster_pathway DLK/JNK Signaling Cascade cluster_outcome Cellular Outcome Stress Axonal Injury / Oxidative Stress / Toxin Exposure DLK DLK (MAP3K12) Stress->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Neuronal Apoptosis & Axon Degeneration cJun->Apoptosis Promotes GNE3511 This compound GNE3511->DLK Inhibits

Figure 1: this compound mechanism of action in the DLK/JNK signaling pathway.

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Efficacy Assessment iPSC Human iPSCs Differentiation Neuronal Differentiation (e.g., NGN2 induction) iPSC->Differentiation MatureNeurons Mature iPSC-Derived Neurons Differentiation->MatureNeurons Injury Induce Neuronal Injury (e.g., H₂O₂, Glutamate) MatureNeurons->Injury GNE3511_Treat Treat with this compound (Dose-Response) MatureNeurons->GNE3511_Treat Viability Neuronal Viability Assay (e.g., Calcein-AM) Injury->Viability Morphology Neurite Outgrowth Analysis (Immunofluorescence) Injury->Morphology Apoptosis Apoptosis Assay (Caspase-3/7) Injury->Apoptosis GNE3511_Treat->Viability GNE3511_Treat->Morphology GNE3511_Treat->Apoptosis Mechanism Target Engagement (p-JNK/p-c-Jun Western Blot) GNE3511_Treat->Mechanism

Figure 2: Proposed workflow for assessing this compound efficacy.

Conclusion

This compound represents a promising preclinical candidate for neuroprotection by targeting the DLK/JNK signaling pathway. While its efficacy in human iPSC-derived neurons has not been documented, this guide provides a framework for its evaluation and comparison against relevant alternatives. The discontinuation of the similar compound GDC-0134 due to safety concerns highlights the importance of careful safety and biomarker assessment in the development of DLK inhibitors. The proposed experimental protocol offers a starting point for researchers to generate crucial data on the potential of this compound in a highly relevant human neuronal model, which will be critical for its future translational prospects.

References

Safety Operating Guide

GNE-3511: Guidelines for Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers and Drug Development Professionals

The proper disposal of GNE-3511, a potent and selective dual leucine zipper kinase (DLK) inhibitor, is critical to ensure laboratory safety and environmental protection. While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, other classifications indicate it is severely hazardous to water. Therefore, a conservative approach, treating the compound as hazardous waste, is strongly recommended. This document provides a step-by-step guide for the safe handling and disposal of this compound in various forms.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is essential for understanding the compound's characteristics and for proper handling.

PropertyValue
CAS Number 1496581-76-0
Molecular Formula C₂₃H₂₆F₂N₆O
Molecular Weight 440.49 g/mol
Appearance Solid powder
Melting Point 130 - 132 °C (266 - 270 °F)
Solubility Soluble in DMSO (up to 44 mg/mL); not soluble in water.[1]
Water Hazard Class (WGK) WGK 3 (severely hazardous to water)
Storage Class 11 (Combustible Solids)

Step-by-Step Disposal Procedures

The following procedures are based on standard laboratory safety practices for chemical waste disposal and should be adapted to comply with institutional and local regulations.

Unused or Expired Solid this compound
  • Do not dispose of solid this compound in the regular trash.

  • Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number, and a hazardous waste symbol.

  • Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

This compound Solutions
  • Do not pour this compound solutions, especially those containing DMSO, down the drain.[2] this compound is classified as severely hazardous to water.

  • Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealed waste container.

  • The container must be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).

  • Label the liquid waste container with the chemical name ("this compound"), the solvent used (e.g., "in DMSO"), the approximate concentration, and a hazardous waste symbol.

  • Store the liquid waste container in a secondary containment bin in a designated hazardous waste accumulation area.

  • Contact your institution's EHS department for pickup and disposal.

Contaminated Labware and Personal Protective Equipment (PPE)
  • Solid Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be considered hazardous waste.

    • Collect these materials in a designated, sealed plastic bag or container.

    • Label the container as "this compound Contaminated Debris" and include the hazardous waste symbol.

    • Dispose of the container through your institution's hazardous waste program.

  • Empty this compound Vials:

    • Thoroughly empty the vial of all contents.

    • Rinse the vial three times with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, deface or remove the original label.[3]

    • The rinsed and dried glass vial can then typically be disposed of in a designated glass waste container.[3] Consult your institution's policy on the disposal of rinsed chemical containers.

  • Contaminated Glassware (e.g., beakers, flasks):

    • Rinse the glassware with a suitable solvent to remove all traces of this compound.

    • Collect the rinsate as hazardous liquid waste.

    • After thorough cleaning, the glassware can be reused or disposed of according to standard laboratory procedures for non-contaminated glassware.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

GNE3511_Disposal_Workflow cluster_waste_identification Waste Identification cluster_disposal_paths Disposal Pathways cluster_containment Containment and Labeling cluster_final_disposal Final Disposal Waste Identify this compound Waste Type Solid Unused/Expired Solid Waste->Solid Solution This compound Solution (e.g., in DMSO) Waste->Solution Contaminated Contaminated Materials (Gloves, Vials, Labware) Waste->Contaminated CollectSolid Collect in Labeled, Sealed Container Solid->CollectSolid CollectLiquid Collect in Labeled, Leak-Proof Container with Secondary Containment Solution->CollectLiquid SegregateContaminated Segregate and Collect in Labeled, Sealed Container/Bag Contaminated->SegregateContaminated EHS Contact Institutional EHS for Hazardous Waste Pickup CollectSolid->EHS CollectLiquid->EHS SegregateContaminated->EHS

Caption: Decision workflow for the safe disposal of this compound waste streams.

Disclaimer: This information is intended as a guide and does not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on chemical waste disposal.

References

Essential Safety and Logistics for Handling GNE-3511

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GNE-3511. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personnel safety. The following table summarizes the recommended personal protective equipment when handling this compound in solid (powder) and solution forms.

Form Engineering Controls Eye Protection Hand Protection Respiratory Protection Skin and Body Protection
Solid (Powder) Chemical fume hood or ventilated enclosureSafety glasses with side shields or gogglesNitrile glovesN95 respirator or higher if weighing or handling large quantitiesLab coat
Solution Chemical fume hoodSafety glasses with side shields or gogglesNitrile glovesNot generally requiredLab coat

Note: Always wash hands thoroughly after handling the substance, even if gloves are worn. Contaminated clothing should be removed immediately and laundered before reuse.

Operational Plan: Handling and Preparation of Solutions

A systematic approach to handling and preparing this compound solutions is critical for both experimental accuracy and safety. The following workflow outlines the key steps from receiving the compound to its use in experiments.

GNE3511_Handling_Workflow cluster_receiving Receiving and Storage cluster_preparation Solution Preparation cluster_experiment Experimental Use receive Receive this compound storage Store at 2-8°C receive->storage Verify Integrity ppe Don Appropriate PPE storage->ppe weigh Weigh Powder in Ventilated Enclosure ppe->weigh dissolve Dissolve in DMSO (e.g., 20 mg/mL) weigh->dissolve aliquot Aliquot Stock Solutions dissolve->aliquot freeze Store Aliquots at -20°C aliquot->freeze thaw Thaw Aliquot freeze->thaw dilute Prepare Working Solution thaw->dilute use Use in Experiment dilute->use GNE3511_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Segregation cluster_disposal_actions Disposal Procedures waste_source This compound Waste solid_waste Solid Waste (Unused Powder) waste_source->solid_waste liquid_waste Liquid Waste (Solutions) waste_source->liquid_waste contaminated_labware Contaminated Labware waste_source->contaminated_labware solid_disposal Original/Labeled Container -> EHS Pickup solid_waste->solid_disposal liquid_disposal Sealed Waste Container -> EHS Pickup liquid_waste->liquid_disposal sharps_disposal Sharps Container -> EHS Pickup contaminated_labware->sharps_disposal If Sharps consumables_disposal Double-Bagged -> Solid Waste Bin contaminated_labware->consumables_disposal If Consumables

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.